molecular formula C11H15NO2 B7948273 (S)-3-(4-Methoxyphenyl)morpholine

(S)-3-(4-Methoxyphenyl)morpholine

Katalognummer: B7948273
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: BMCOYPKKBOYPHE-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-(4-Methoxyphenyl)morpholine is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(4-Methoxyphenyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(4-Methoxyphenyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S)-3-(4-methoxyphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOYPKKBOYPHE-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2COCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(4-Methoxyphenyl)morpholine is a chiral organic compound featuring a morpholine ring substituted at the 3-position with a 4-methoxyphenyl group. The morpholine scaffold is a prevalent structural motif in medicinal chemistry, recognized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1] The specific stereochemistry at the C3 position, designated as (S), is crucial as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the chemical structure, molecular weight, a detailed, field-proven synthetic protocol, and analytical characterization of (S)-3-(4-Methoxyphenyl)morpholine, a valuable building block for the development of novel therapeutics, particularly those targeting neurological disorders.[2]

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of (S)-3-(4-Methoxyphenyl)morpholine is essential for its application in research and drug development. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.25 g/mol [4]
Appearance Off-white to beige solid[2]
InChI Key BMCOYPKKBOYPHE-UHFFFAOYSA-N[4]
SMILES COC1=CC=C(C=C1)C2COCCN2[3]
CAS Number 1171560-33-0 (for the hydrochloride salt)[2]

Enantioselective Synthesis

The synthesis of enantiomerically pure 3-substituted morpholines is a key challenge in medicinal chemistry.[5] Several strategies have been developed to achieve high enantioselectivity, including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis.[6][7] The following protocol describes a robust and adaptable enantioselective synthesis of (S)-3-(4-Methoxyphenyl)morpholine, drawing upon established methodologies for the asymmetric synthesis of related structures.

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Sharpless Asymmetric Epoxidation of 4-Methoxycinnamyl Alcohol B 2. Regioselective Ring Opening of the Epoxide A->B Key Stereocenter Formation C 3. N-Protection and Cyclization B->C Intermediate Formation D 4. Deprotection to Yield (S)-3-(4-Methoxyphenyl)morpholine C->D Final Product Synthesis

Caption: Enantioselective synthesis workflow for (S)-3-(4-Methoxyphenyl)morpholine.

Detailed Experimental Protocol

Step 1: Sharpless Asymmetric Epoxidation of 4-Methoxycinnamyl Alcohol

This initial step is critical for establishing the desired (S)-stereochemistry at the benzylic position. The Sharpless asymmetric epoxidation is a reliable method for the enantioselective conversion of allylic alcohols to epoxy alcohols.[6]

  • To a stirred solution of 4-methoxycinnamyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an inert atmosphere (e.g., argon), add titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl L-tartrate ((+)-DET, 0.15 eq).

  • After stirring for 30 minutes, add a solution of cumene hydroperoxide (1.5 eq) in CH₂Cl₂ dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2S,3S)-epoxy alcohol.

Causality Behind Experimental Choices: The use of (+)-DET as the chiral ligand directs the epoxidation to produce the (2S,3S)-epoxide, which is the necessary precursor for the (S)-enantiomer of the final product. Maintaining a low temperature is crucial to ensure high enantioselectivity.

Step 2: Regioselective Ring Opening of the Epoxide

The regioselective opening of the epoxide at the less hindered position is essential for the subsequent cyclization to form the morpholine ring.

  • Dissolve the crude (2S,3S)-epoxy alcohol from the previous step in a suitable solvent such as tetrahydrofuran (THF).

  • To this solution, add a solution of a protected aminoethanol derivative, such as N-benzyl-2-aminoethanol (1.1 eq), and a mild base like potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino diol intermediate.

Causality Behind Experimental Choices: The use of a protected aminoethanol prevents side reactions at the nitrogen atom. The base facilitates the nucleophilic attack of the amino group on the epoxide.

Step 3: N-Protection and Cyclization

Intramolecular cyclization of the amino diol yields the morpholine ring. This step is often facilitated by converting the terminal hydroxyl group into a better leaving group.

  • Dissolve the crude amino diol in anhydrous THF and cool the solution to 0 °C.

  • Add a suitable activating agent, such as methanesulfonyl chloride (MsCl, 1.1 eq), and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq), dropwise.

  • Allow the reaction to warm to room temperature and stir until the formation of the mesylate is complete (monitored by TLC).

  • Without isolation of the mesylate, add a stronger base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to promote intramolecular cyclization.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-protected (S)-3-(4-methoxyphenyl)morpholine.

Causality Behind Experimental Choices: Conversion of the primary alcohol to a mesylate creates a good leaving group for the intramolecular Williamson ether synthesis. The strong base deprotonates the secondary alcohol, which then acts as the nucleophile to close the ring.

Step 4: Deprotection to Yield (S)-3-(4-Methoxyphenyl)morpholine

The final step involves the removal of the protecting group from the nitrogen atom to yield the target compound.

  • Dissolve the crude N-protected morpholine in a suitable solvent (e.g., methanol for a benzyl group).

  • Add a catalyst for hydrogenolysis, such as palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford pure (S)-3-(4-Methoxyphenyl)morpholine.

Causality Behind Experimental Choices: Catalytic hydrogenolysis is a clean and efficient method for removing benzyl protecting groups.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the chemical identity, purity, and enantiomeric excess of the synthesized (S)-3-(4-Methoxyphenyl)morpholine.

Analytical Workflow Diagram

Analytical_Workflow A Synthesized (S)-3-(4-Methoxyphenyl)morpholine B 1. Nuclear Magnetic Resonance (NMR) Spectroscopy A->B C 2. Mass Spectrometry (MS) A->C D 3. Chiral High-Performance Liquid Chromatography (HPLC) A->D E Structural Confirmation B->E F Molecular Weight Verification C->F G Enantiomeric Purity Determination D->G

Caption: Analytical workflow for the characterization of (S)-3-(4-Methoxyphenyl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the chemical structure of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the 4-methoxyphenyl group (typically in the range of δ 6.8-7.3 ppm), the methoxy group (a singlet around δ 3.8 ppm), and the diastereotopic protons of the morpholine ring. The proton at the chiral center (C3) will appear as a multiplet.[8] The pattern of the morpholine protons can be complex due to coupling.[9]

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 11 carbon atoms. The aromatic carbons, the methoxy carbon, and the four distinct carbons of the morpholine ring will have characteristic chemical shifts.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[8] The expected [M+H]⁺ ion would be observed at m/z 194.1176.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the synthesized compound.

  • Methodology: A chiral stationary phase (e.g., Chiralpak series) is used to separate the (S) and (R) enantiomers.[10] A suitable mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is employed.[10] The separation is monitored using a UV detector. By comparing the retention times and peak areas of the synthesized sample with those of a racemic standard, the enantiomeric excess can be accurately calculated.

Applications in Drug Discovery and Research

Morpholine derivatives are of significant interest in drug discovery due to their versatile biological activities.[11] (S)-3-(4-Methoxyphenyl)morpholine serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features suggest potential for interaction with various biological targets. As an intermediate, it is valuable in the development of pharmaceuticals targeting neurological disorders.[2] The morpholine moiety can act as a hydrogen bond acceptor and its conformational flexibility can be advantageous for binding to protein targets. The 4-methoxyphenyl group can engage in hydrophobic and aromatic interactions within a binding pocket.

References

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

  • 4-[3-(methoxymethoxy)phenyl]morpholine. SpectraBase. [Link]

  • Three-Component Synthesis of Morpholine Derivatives. Thieme. [Link]

  • Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. American Chemical Society. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradiation. The Royal Society of Chemistry. [Link]

  • Pharmacological activity of morpholino compound. PubMed. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research. [Link]

  • 3-(4-methoxyphenyl)morpholine (C11H15NO2). PubChemLite. [Link]

  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. [Link]

  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace. [Link]

  • SYNTHESIS AND CHIRAL HPLC STUDIES OF VARIOUS SUBSTITUTED PHTHALIDES. Journal of Emerging Technologies and Innovative Research. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]

Sources

Solubility profile of (S)-3-(4-Methoxyphenyl)morpholine in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: (S)-3-(4-Methoxyphenyl)morpholine Role: Chiral API Intermediate / NCE Scaffold CAS (Racemic/Analog Reference): 1017481-31-0 (Free Base), 1171560-33-0 (HCl Salt)[1][2]

This technical guide characterizes the solubility profile of (S)-3-(4-Methoxyphenyl)morpholine, a critical chiral intermediate often utilized in the synthesis of norepinephrine reuptake inhibitors and other CNS-active agents.[1][2] Understanding the differential solubility of this compound in its free base versus salt forms is the cornerstone of designing efficient workup, extraction, and crystallization processes.[3][4]

The molecule exhibits a "solubility switch" mechanism driven by the basic morpholine nitrogen (


), allowing for high-fidelity phase separation between aqueous and organic media via pH manipulation.[2][3][4] This guide provides predicted physicochemical data, experimental protocols for validation, and process workflows for isolation.

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the fundamental properties of the molecule.[3][4] The presence of the 4-methoxyphenyl group adds lipophilicity, while the morpholine ring provides a basic center and hydrogen bond acceptor sites.[2][3][4]

Table 1: Physicochemical Properties (Theoretical & Literature-Derived)
PropertyValueImplication for Solubility
Molecular Weight 193.24 g/mol Low MW facilitates good solubility in most organic solvents.[1][2][4]
Physical State Pale Yellow Oil (Free Base) Off-white Solid (HCl Salt)Free base is likely miscible or highly soluble in oils/solvents; Salt requires polar media.[1][2][4]

(Conjugate Acid)
~8.4 (Predicted)Critical: Ionized at pH < 6; Neutral at pH > 10.[3][4]
LogP (Octanol/Water) ~1.3 - 1.6Moderately lipophilic.[1][2][4] Prefers organic phase in neutral state.
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsCapable of H-bonding with water, but lipophilic tail dominates in free base form.[1][2][4]

Analyst Note: The LogP of ~1.3 suggests that while the free base is lipophilic, it is not "greasy" enough to be insoluble in alcohols.[3][4] It sits in the "Goldilocks" zone—soluble in both chlorinated solvents (DCM) and polar protic solvents (MeOH), but sparingly soluble in water unless ionized.[3][4]

Solubility Profile: Organic Solvents vs. Water

The solubility of (S)-3-(4-Methoxyphenyl)morpholine is heavily dependent on its protonation state.[1][2] The following data synthesizes standard morpholine derivative behaviors with specific structural contributions from the methoxyphenyl group.

Aqueous Solubility (pH Dependent)

The compound follows a classic Henderson-Hasselbalch solubility profile.[2][4]

  • pH < 6 (Acidic): The morpholine nitrogen is protonated (

    
    ).[4]
    
    • Solubility:High (>50 mg/mL) .[3][4]

    • State: Forms stable salts (Hydrochloride, Succinate, Mandelate).[3][4]

    • Application: Aqueous phase retention during washing of non-basic impurities.[3][4]

  • pH > 10 (Basic): The molecule is neutral.[4]

    • Solubility:Low (<1 mg/mL) .[3][4]

    • State: Oiling out or precipitation.[3][4]

    • Application: Extraction into organic phase.[3][4]

Organic Solvent Solubility (Free Base)

The free base is an oil or low-melting solid, exhibiting high miscibility with medium-polarity solvents.[1][2]

Table 2: Solubility Classification (Free Base Form)
Solvent ClassSpecific SolventSolubility RatingMechanism
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL) Dipole-dipole interactions; excellent for extraction.[1][2]
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL) Good general solvency; preferred for greener extraction.[4]
Alcohols Methanol, Ethanol, IPAHigh (>50 mg/mL) H-bonding capability matches morpholine amine/ether.[1][3][4]
Aprotic Polar DMSO, DMFHigh (>100 mg/mL) Universal solvency; useful for subsequent coupling reactions.[3][4]
Ethers MTBE, THFModerate-High Good for crystallization antisolvent (MTBE) or reaction solvent (THF).[1][4]
Alkanes Hexanes, HeptaneLow (<5 mg/mL) Polarity mismatch.[3][4] Key Antisolvent for crystallization.[2][3][4]

Experimental Protocols

As a Senior Scientist, you must not rely solely on literature.[3][4] The following protocols are designed to generate self-validating solubility data for your specific batch of (S)-3-(4-Methoxyphenyl)morpholine.

Protocol A: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility in key solvents.

  • Preparation: Weigh ~50 mg of the compound (Free base or Salt) into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.[3][4]

  • Equilibration:

    • If fully dissolved, add more solid until saturation (visible solid/oil persists).[3][4]

    • Cap and shake at 25°C for 24 hours (use a thermomixer).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC-UV (254 nm).

    • Self-Validation: Compare peak area against a 5-point calibration curve.[1][2][4]

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

Objective: Determine the exact pH at which the compound crashes out of water (pH_max).[4]

  • Dissolution: Dissolve 100 mg of the HCl salt in 10 mL of degassed water (conc. = 10 mg/mL).

  • Titration: Slowly titrate with 0.1 M NaOH while monitoring turbidity (UV-Vis probe at 600 nm) or visual inspection.

  • Endpoint: Record the pH where transmittance drops <90% (onset of precipitation).[3][4]

    • Insight: This pH value is your critical process parameter (CPP) for extraction.[3][4] Usually, pH >

      
       (approx pH 9.[3][4]5) is required for >99% recovery.[3][4]
      

Process Application: Extraction & Purification Logic

The solubility profile dictates the purification strategy.[3][4] Because the free base is an oil and the salt is a solid, a "Salt Break" purification is the most robust method.[3][4]

Workflow Visualization

The following diagram illustrates the standard workup logic based on the solubility data derived above.

SolubilityWorkflow Start Crude Reaction Mixture (Contains (S)-3-(4-Methoxyphenyl)morpholine) Acidify Acid Extraction (Add 1M HCl, pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Phase (Non-basic Impurities) PhaseSep1->OrgWaste Remove AqPhase Aqueous Phase (Product as HCl Salt) PhaseSep1->AqPhase Keep Basify Basification (Add NaOH/NH4OH, pH > 10) AqPhase->Basify Extract Extraction (DCM or EtOAc) Basify->Extract OrgProduct Organic Phase (Product as Free Base) Extract->OrgProduct Keep AqWaste Aqueous Waste (Salts) Extract->AqWaste Discard Cryst Salt Formation / Crystallization (Add HCl in IPA/EtOAc) OrgProduct->Cryst Final Pure (S)-3-(4-Methoxyphenyl)morpholine HCl Salt (Solid) Cryst->Final

Caption: pH-Swing Extraction and Salt Crystallization Workflow for (S)-3-(4-Methoxyphenyl)morpholine.

Critical Process Parameters (CPPs)
  • Extraction Solvent: Dichloromethane (DCM) is preferred for the free base due to high solubility and low emulsion formation.[3][4] Ethyl Acetate is a greener alternative but may require brine to improve phase separation.[3][4]

  • Crystallization Solvent: The HCl salt often crystallizes well from Isopropanol (IPA) or an Ethanol/EtOAc mixture.[3][4] The free base is difficult to crystallize directly; conversion to the HCl, Oxalate, or Mandelate salt is recommended for solid isolation.[3][4]

References

  • National Center for Biotechnology Information. (2025).[3][4] PubChem Compound Summary for CID 9964335, 4-(3-Methoxyphenyl)morpholine. (Structural Analog Reference). Retrieved from [Link]

  • Xu, W., et al. (2008).[3][4][5] "Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553.[2][3][4] (Contextual Synthesis Data). Retrieved from [Link]

Sources

CAS number and IUPAC nomenclature for (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-3-(4-Methoxyphenyl)morpholine: Synthesis, Characterization, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(S)-3-(4-Methoxyphenyl)morpholine is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and biological activity.[1][2] This guide provides a comprehensive technical overview of (S)-3-(4-Methoxyphenyl)morpholine, beginning with its precise chemical identification and nomenclature. It delves into the strategic imperatives for its stereoselective synthesis, outlines robust analytical methodologies for its characterization and enantiomeric purity assessment, and explores its potential applications as a key building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation pharmaceuticals.

Chemical Identity and Nomenclature

A precise understanding of a molecule's identity is fundamental to all subsequent research and development. This section clarifies the IUPAC nomenclature and CAS registration details for (S)-3-(4-Methoxyphenyl)morpholine and its related compounds.

IUPAC Nomenclature

The unambiguous IUPAC name for the target molecule is (3S)-3-(4-methoxyphenyl)morpholine .

  • Morpholine: The core heterocyclic ring system is a saturated six-membered ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively.[3]

  • 3-(4-methoxyphenyl): A 4-methoxyphenyl group is attached to the 3-position of the morpholine ring.

  • (3S): This prefix denotes the stereochemical configuration at the chiral center, which is the carbon atom at the 3-position of the morpholine ring, according to the Cahn-Ingold-Prelog priority rules.

CAS Number

As of the latest update, a specific CAS (Chemical Abstracts Service) Registry Number has not been publicly assigned to the enantiomerically pure (S)-3-(4-Methoxyphenyl)morpholine. However, a CAS number is available for the hydrochloride salt of the racemic mixture:

  • 3-(4-Methoxyphenyl)morpholine hydrochloride (Racemic): CAS No. 1171560-33-0[4][5]

For research and procurement purposes, it is critical to specify the desired (S)-enantiomer, as the biological activity of chiral molecules often resides in a single enantiomer.

Physicochemical Properties

The following table summarizes key physicochemical properties for the parent compound, 3-(4-Methoxyphenyl)morpholine. These values are derived from computational predictions and data for the racemate.[6][7]

PropertyValueSource
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.25 g/mol [7]
XlogP (Predicted)0.9[6]
Monoisotopic Mass193.11028 Da[6]
AppearanceOff-white to beige solid (for hydrochloride salt)[5]

Significance in Medicinal Chemistry

The morpholine ring is a ubiquitous structural motif in a multitude of FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3] Its inclusion in a molecule is often a strategic choice to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile. The 3-aryl-morpholine substructure, in particular, is a key pharmacophore in compounds targeting the central nervous system. For instance, Reboxetine, an antidepressant, features a chiral morpholine ring.[2] The stereochemistry at the 3-position is often crucial for selective binding to biological targets. Therefore, access to enantiomerically pure building blocks like (S)-3-(4-Methoxyphenyl)morpholine is a critical enabling step in drug discovery programs.[8]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure 3-substituted morpholines is a non-trivial challenge.[9] Strategies generally fall into three categories: forming the stereocenter before, during, or after the cyclization of the morpholine ring.[9][10] For (S)-3-(4-Methoxyphenyl)morpholine, a practical approach involves an asymmetric catalytic reaction on a suitable precursor.

Proposed Synthetic Pathway: Asymmetric Transfer Hydrogenation

A robust and scalable method for preparing chiral 3-substituted morpholines involves the asymmetric transfer hydrogenation of an enamine precursor.[11] This approach offers high enantioselectivity and utilizes well-established catalytic systems.

Synthetic Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Transfer Hydrogenation A 1-(4-Methoxyphenyl)ethan-1-one B 2-Amino-2-(4-methoxyphenyl)ethanol A->B Amination/ Reduction C Dehydromorpholine Precursor B->C Cyclization/ Dehydration D (S)-3-(4-Methoxyphenyl)morpholine C->D Catalyst Ru(II) Catalyst [(S,S)-Ts-DPEN] Catalyst->C

Caption: Proposed synthetic pathway for (S)-3-(4-Methoxyphenyl)morpholine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methodologies for the synthesis of chiral morpholines.[11]

Step 1: Synthesis of the Dehydromorpholine Precursor

  • Preparation of 2-Amino-2-(4-methoxyphenyl)ethanol: This can be achieved through various standard organic chemistry methods, such as the reduction of an α-amino ketone or the aminolysis of a styrene oxide derivative.

  • Cyclization: The amino alcohol is reacted with a two-carbon electrophile, such as 2-chloroethanol, under basic conditions to form the morpholine ring. Subsequent dehydration yields the dehydromorpholine precursor.

Step 2: Asymmetric Transfer Hydrogenation

  • Reaction Setup: In a nitrogen-purged reaction vessel, dissolve the dehydromorpholine precursor (1.0 eq) in an appropriate solvent such as isopropanol.

  • Catalyst Preparation: In a separate vessel, prepare the active catalyst by reacting a ruthenium precursor with a chiral diamine ligand, for example, (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-Ts-DPEN).

  • Hydrogenation: Add the prepared catalyst solution (typically 0.5-2 mol%) to the precursor solution. Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (S)-3-(4-Methoxyphenyl)morpholine.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic signals for the methoxy group, the aromatic protons, and the protons of the morpholine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.

Enantiomeric Purity Assessment

Determining the enantiomeric excess (e.e.) is the most critical quality control step for a chiral compound.

Workflow for Chiral Purity Analysis

Chiral Purity Workflow Start Synthesized Sample (S)-3-(4-Methoxyphenyl)morpholine HPLC Chiral HPLC Analysis Start->HPLC Column Stationary Phase: Chiral Polysaccharide-based (e.g., Chiralcel OD-H) HPLC->Column Select Mobile Mobile Phase: Hexane/Isopropanol HPLC->Mobile Optimize Detection UV Detector (e.g., 254 nm) HPLC->Detection Set Result Chromatogram with Separated Enantiomer Peaks Detection->Result Calculation Calculate Enantiomeric Excess (e.e.) %e.e. = [([S] - [R]) / ([S] + [R])] * 100 Result->Calculation Final Final Purity Report Calculation->Final

Caption: Workflow for determining the enantiomeric purity of the final product.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on a derivatized cellulose or amylose polysaccharide.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), that provides baseline separation of the two enantiomers.

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Integrate the peak areas for the (S)- and (R)-enantiomers. The enantiomeric excess is calculated from these areas. A successful asymmetric synthesis should yield an e.e. of >98%.

Applications and Future Directions

(S)-3-(4-Methoxyphenyl)morpholine serves as a valuable chiral building block for the synthesis of more complex molecules. Its structural features make it particularly suitable for incorporation into compounds targeting neurological disorders.[4][5] Future research may focus on:

  • Lead Optimization: Utilizing this scaffold in lead optimization campaigns to improve the potency and pharmacokinetic properties of drug candidates.

  • Novel Therapeutics: Designing novel compounds for targets where a 3-aryl-morpholine motif is known to confer activity.

  • Process Development: Developing more efficient and sustainable synthetic routes to access this and related chiral morpholines on a larger scale.

Conclusion

(S)-3-(4-Methoxyphenyl)morpholine is a high-value chiral intermediate with significant potential in drug discovery and development. While a specific CAS number for this enantiomer is not yet publicly available, its identity is clearly defined by its IUPAC name. The synthetic strategies and analytical protocols outlined in this guide provide a robust framework for its preparation and quality control. As the demand for enantiomerically pure compounds continues to grow, the importance of such well-characterized chiral building blocks will only increase.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9964335, 4-(3-Methoxyphenyl)morpholine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42183281, (S)-3-(3-Methoxyphenyl)morpholine. [Link]

  • Wang, Q., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(35), 11768–11773. [Link]

  • Appchem. 4-(3-methoxyphenyl)morpholine | 32040-09-8. [Link]

  • SpectraBase. 4-[3-(methoxymethoxy)phenyl]morpholine. [Link]

  • Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73. [Link]

  • SpectraBase. 3-(4'-Methoxyphenyl)-4-(7a-morpholin-4-yl-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)sydnone. [Link]

  • ResearchGate. Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]

  • PubChemLite. 3-(4-methoxyphenyl)morpholine (C11H15NO2). [Link]

  • Wikipedia. Morpholine. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

  • Journal of Pharmaceutical Research International. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • ECHA. 3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-[4-(4-morpholinylsulfonyl)benzoyl]-1,5-dihydro-2h-pyrrol-2-one. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • MDPI. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • Taylor & Francis Online. Morpholine – Knowledge and References. [Link]

Sources

(S)-3-(4-Methoxyphenyl)morpholine: A Technical Guide for Advanced Chiral Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a chiral molecule is often confined to a single enantiomer, with its counterpart frequently exhibiting reduced efficacy, different pharmacological effects, or even toxicity. This reality underscores the critical importance of chiral building blocks—enantiopure molecules that serve as foundational scaffolds for the synthesis of complex, stereochemically defined targets.[1] Among these, morpholine derivatives have garnered significant attention due to their prevalence in a wide array of bioactive compounds and their favorable physicochemical properties, which can enhance aqueous solubility and metabolic stability.[2][3][4] This technical guide focuses on (S)-3-(4-methoxyphenyl)morpholine, a versatile and highly valuable chiral building block. Its unique structural features, combining the rigid, conformationally defined morpholine ring with the electronically distinct 4-methoxyphenyl substituent, make it an attractive starting material for the synthesis of a diverse range of pharmaceutical agents. This document, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the synthesis, properties, and strategic applications of (S)-3-(4-methoxyphenyl)morpholine, offering field-proven insights and detailed experimental protocols to empower its effective utilization in chiral synthesis.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group.[2] This unique combination of functionalities imparts a desirable balance of hydrophilic and lipophilic properties, which can improve a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2][5] The weakly basic nitrogen and the hydrogen bond-accepting oxygen atom can participate in key interactions with biological targets, enhancing potency and selectivity.[4][6] Consequently, the morpholine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs with a wide range of therapeutic applications, including antidepressants, anticancer agents, and antibiotics.[2][7][8]

Key Attributes of the Morpholine Scaffold:
  • Enhanced Solubility: The presence of the oxygen and nitrogen heteroatoms improves aqueous solubility.[2][5]

  • Metabolic Stability: The morpholine ring is often introduced to improve the metabolic stability of a drug molecule.[2]

  • Blood-Brain Barrier Permeability: The balanced lipophilic-hydrophilic nature of the morpholine scaffold can facilitate crossing the blood-brain barrier, making it a valuable component in the design of CNS-active drugs.[5][6][9]

  • Synthetic Versatility: The morpholine ring is a readily accessible synthetic building block that can be easily incorporated into molecules.[3][4]

Synthesis and Chiral Resolution of (S)-3-(4-Methoxyphenyl)morpholine

The efficient and scalable synthesis of enantiomerically pure (S)-3-(4-methoxyphenyl)morpholine is crucial for its use as a chiral building block. The most common approach involves the synthesis of the racemic compound followed by chiral resolution.

Racemic Synthesis

Several synthetic routes to racemic 3-(4-methoxyphenyl)morpholine have been reported. A general and reliable method involves the following key steps:

  • Formation of an α-haloketone: Anisole is reacted with 2-chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-chloro-1-(4-methoxyphenyl)ethan-1-one.

  • Synthesis of the amino alcohol precursor: The α-haloketone is then reacted with a suitable amine, such as 2-aminoethanol, to form the corresponding amino alcohol intermediate.

  • Cyclization: The amino alcohol is subsequently cyclized under acidic conditions to afford racemic 3-(4-methoxyphenyl)morpholine.

Chiral Resolution

The separation of the enantiomers is most commonly achieved through diastereomeric salt formation using a chiral resolving agent. This classical resolution technique remains a practical and scalable method for obtaining the desired (S)-enantiomer in high optical purity.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation
  • Salt Formation: The racemic 3-(4-methoxyphenyl)morpholine is dissolved in a suitable solvent, such as ethanol or methanol. A stoichiometric amount of a chiral resolving agent, for example, (+)-tartaric acid, is added to the solution.

  • Selective Crystallization: The solution is allowed to cool slowly, promoting the selective crystallization of one of the diastereomeric salts. The choice of solvent and the cooling profile are critical for achieving high diastereomeric excess.

  • Isolation: The crystalline diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent.

  • Liberation of the Free Base: The isolated salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the enantiomerically enriched free base.

  • Extraction and Purification: The free base is extracted into an organic solvent, dried, and concentrated to yield the enantiopure (S)-3-(4-methoxyphenyl)morpholine. The optical purity is typically confirmed by chiral HPLC analysis.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of (S)-3-(4-methoxyphenyl)morpholine is essential for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Appearance White to off-white solid
CAS Number 1171560-33-0 (for HCl salt)

Spectroscopic Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J=8.8 Hz, 2H), 6.89 (d, J=8.8 Hz, 2H), 4.48 (dd, J=10.4, 3.2 Hz, 1H), 4.05 (td, J=11.2, 2.8 Hz, 1H), 3.91 (dd, J=11.2, 3.6 Hz, 1H), 3.81 (s, 3H), 3.68 (td, J=11.2, 3.2 Hz, 1H), 3.12 (dd, J=12.0, 10.4 Hz, 1H), 2.93 (d, J=12.0 Hz, 1H), 1.85 (br s, 1H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.3, 132.7, 127.3, 114.1, 75.9, 70.7, 55.4, 50.9, 46.6.

Applications as a Chiral Building Block

The utility of (S)-3-(4-methoxyphenyl)morpholine as a chiral building block stems from its pre-defined stereocenter and the synthetic handles it provides for further elaboration. It serves as a versatile starting material for the synthesis of more complex chiral molecules, particularly those with applications in medicinal chemistry.

Synthesis of Chiral Ligands and Catalysts

The nitrogen atom of the morpholine ring can be readily functionalized, allowing for the synthesis of a variety of chiral ligands for asymmetric catalysis.

Chiral_Ligand_Synthesis Workflow for Chiral Ligand Synthesis A (S)-3-(4-Methoxyphenyl)morpholine B N-Functionalization A->B Electrophile (e.g., R-X) C N-Substituted Chiral Morpholine B->C D Coordination to Metal Center C->D Metal Precursor (e.g., Pd(OAc)₂) E Chiral Metal Complex D->E

Caption: General workflow for the synthesis of chiral ligands.

Elaboration into Complex Pharmaceutical Intermediates

(S)-3-(4-methoxyphenyl)morpholine is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[10] The morpholine moiety often serves as a central scaffold, with the stereochemistry at the 3-position being critical for biological activity.

Pharmaceutical_Intermediate_Synthesis Synthesis of a Pharmaceutical Intermediate A (S)-3-(4-Methoxyphenyl)morpholine B N-Alkylation or N-Acylation A->B Reagents and Conditions C N-Functionalized Intermediate B->C D Further Synthetic Transformations C->D e.g., Coupling Reactions, Reductions E Advanced Chiral Intermediate D->E

Caption: Elaboration into advanced pharmaceutical intermediates.

Conclusion

(S)-3-(4-Methoxyphenyl)morpholine is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its robust synthesis and the strategic importance of the morpholine scaffold make it a key component in the development of new therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of facilitating its use by researchers and scientists in the field of drug discovery. The continued exploration of the synthetic utility of (S)-3-(4-methoxyphenyl)morpholine will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 4).
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis. (2025, June 8).
  • 3-(4-Methoxyphenyl)Morpholine Hydrochloride | 1171560-33-0. J&K Scientific.
  • 4-[3-(methoxymethoxy)phenyl]morpholine. SpectraBase.
  • Morpholine synthesis. Organic Chemistry Portal.
  • 3-(4'-Methoxyphenyl)-4-(7a-morpholin-4-yl-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3-yl)sydnone - Optional[MS (GC)] - Spectrum. SpectraBase.
  • Expanding complex morpholines using systematic chemical diversity. (2025, March 25).
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21).
  • 3-(4-methoxyphenyl)morpholine (C11H15NO2). PubChemLite.
  • Morpholines. Synthesis and Biological Activity. ResearchGate.
  • 4-(3-Methoxyphenyl)morpholine | C11H15NO2 | CID 9964335. PubChem.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. (2020, March 15).
  • Morpholine – Knowledge and References. Taylor & Francis.
  • Application of chiral building blocks to the synthesis of drugs.
  • Expand your building block collection with our C-Substituted Morpholines. Life Chemicals. (2021, April 26).
  • Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. PubMed. (2004, March 15).
  • 3-(4-METHOXYPHENYL)MORPHOLINE HCL | 1171560-33-0. Sigma-Aldrich.
  • Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks | Request PDF. ResearchGate.
  • US5457201A - Chiral resolution process. Google Patents.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. (2024, March 20).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. MDPI. (2004, May 31).
  • Chiral Auxiliaries & Chiral Resolution Reagents. 3ASenrise.
  • Syntheses, analytical and pharmacological characterizations of the “legal high” 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine.

Sources

Literature review of 3-aryl morpholine derivatives and their biological targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Aryl Morpholine Derivatives: Structural Rationale, Biological Targets, and Experimental Methodologies

Executive Summary

The morpholine ring is universally recognized in medicinal chemistry as a "privileged scaffold"[1]. Its saturated, non-planar, six-membered heterocycle—comprising an amine and an ether functional group—confers exceptional physicochemical properties, including optimized aqueous solubility, metabolic stability, and a favorable lipophilicity profile (logP typically between 1 and 3)[1]. When substituted at the 3-position with an aryl group, the resulting 3-aryl morpholine derivatives introduce critical steric and electronic complexities. This specific functionalization allows for precise three-dimensional positioning within the binding pockets of high-value biological targets.

As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of 3-aryl morpholine derivatives. We will explore their profound impact on two distinct but highly relevant pharmacological domains: the inhibition of the Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling cascade in oncology, and the modulation of monoamine transporters (DAT, NET, SERT) in the central nervous system (CNS). Furthermore, this guide provides self-validating experimental protocols for both the chemical synthesis and biological evaluation of these compounds.

Structural Rationale: The Morpholine Pharmacophore

The substitution of an aryl group adjacent to the morpholine nitrogen (the 3-position) creates a chiral center and introduces significant steric bulk. In target binding, the morpholine oxygen frequently acts as a critical hydrogen bond acceptor. For instance, in kinase inhibition, the morpholine oxygen is known to form a pivotal hinge-region hydrogen bond interaction with the Val851 residue of the PI3K catalytic domain[2]. Simultaneously, the 3-aryl group can engage in


 stacking or hydrophobic interactions with adjacent residues, effectively locking the molecule into the active site and enhancing selectivity.

Primary Biological Targets & Mechanism of Action

Oncology: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade regulating cell growth, proliferation, and survival[1]. Aberrant activation of this pathway is a hallmark of numerous malignancies. 3-Aryl morpholine derivatives and their structural analogs (such as morpholin-4-yl-triazines and pyridofuropyrimidines) have emerged as potent, ATP-competitive inhibitors of this pathway[1][3].

A major advantage of morpholine-based inhibitors is their potential to act as dual PI3K/mTOR inhibitors. By targeting all catalytic forms of PI3K (Class IA enzymes) as well as mTORC1 and mTORC2, these compounds overcome the feedback loop activation of AKT that often plagues isolated mTORC1 inhibitors[3].

PI3K_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Morpholine Morpholine Inhibitors (e.g., PI-103, PKI-587) Morpholine->PI3K ATP Competition Morpholine->mTOR Dual Inhibition

Diagram 1: The PI3K/AKT/mTOR signaling cascade and the dual-inhibition logic of morpholine derivatives.

Neuropharmacology: Monoamine Transporter Modulation

In the CNS, 3-aryl morpholines share structural homology with phenmetrazine, a known stimulant. These derivatives act as monoamine transporter modulators, exhibiting high affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), while generally displaying much lower potency at the Serotonin Transporter (SERT)[1][4].

The presence of specific substituents on the 3-aryl ring (e.g., a 4-chloro group in 2-(4-chlorophenyl)morpholine) heavily dictates the pharmacological profile, influencing both the reuptake inhibition and the potential for transporter-mediated efflux (release) of neurotransmitters[1].

Quantitative Profiling of Morpholine Derivatives

To benchmark the efficacy of these compounds, we must analyze their half-maximal inhibitory concentrations (


). The table below consolidates the in vitro potencies of key morpholine-bearing compounds across both oncology and CNS targets.
Compound / DerivativePrimary Target(s)

Values
Target DomainRef
PI-103 PI3Kα, PI3Kβ, mTORPI3Kα: 2 nM, PI3Kβ: 3 nM, mTOR: 5.7 nMOncology[3]
PKI-587 (Compound 26) PI3Kα, mTORPI3Kα: 0.6 nM, mTOR: 1.4 nMOncology[2]
GSK1059615 Pan-PI3K, mTORPI3Kα: 0.4 nM, mTOR: 12 nMOncology[3]
Phenmetrazine DAT, NET, SERTDAT: 1.93 µM, NET: 1.2 µM, SERT: >10 µMCNS[4]
2-MPM (2-Methyl analog) DAT, NET, SERTDAT: 6.74 µM, NET: 5.2 µM, SERT: >10 µMCNS[4]

Table 1: Quantitative


 profiling of representative morpholine derivatives against kinase and monoamine transporter targets.

Synthetic Methodologies & Self-Validating Protocols

Synthesis Workflow: Reductive Deoxygenation to 3-Aryl Morpholines

A highly efficient, atom-economical route to 3-aryl morpholines involves the synthesis of 2-hydroxy-3-aryl morpholines (via a Petasis borono-Mannich reaction using aqueous glyoxal, arylboronic acids, and 1,2-aminoethanols), followed by reductive deoxygenation[5].

Causality & Logic: The 2-hydroxyl group is inherently a poor leaving group. By treating it with methanesulfonic anhydride, we convert the hydroxyl into a highly reactive mesylate. Triethylamine (TEA) facilitates the elimination of this group to form a transient 3,4-dihydro-2H-1,4-oxazine intermediate. Subsequent in situ reduction with sodium triacetoxyborohydride (STAB) in acetic acid provides the hydride necessary to yield the final 3-aryl morpholine[1][5]. STAB is chosen over stronger reducing agents (like


) because its mild nature prevents the over-reduction of sensitive functional groups on the aryl ring.

Synthesis Start 2-Hydroxy-3-aryl morpholine (from Petasis reaction) Step1 Step 1: Activation & Elimination (Methanesulfonic anhydride, TEA, DCM, 0°C) Start->Step1 Mesylation of -OH Inter Intermediate: 3,4-Dihydro-2H-1,4-oxazine Step1->Inter Base-promoted elimination Step2 Step 2: Reductive Deoxygenation (NaBH(OAc)3, Acetic Acid, RT) Inter->Step2 In situ reduction Product Target: 3-Aryl Morpholine Derivative Step2->Product Hydride transfer

Diagram 2: Three-step, "two-pot" reductive deoxygenation workflow for 3-aryl morpholine synthesis.

Step-by-Step Protocol:

  • Formation of Dihydro-oxazine Intermediate: Dissolve the 2-hydroxy-3-aryl morpholine (1.0 equiv) in anhydrous dichloromethane (DCM)[1].

  • Activation: Cool the solution to 0 °C in an ice bath to control the exothermic mesylation. Add triethylamine (3.0 equiv) followed by the dropwise addition of methanesulfonic anhydride (1.2 equiv). Stir for 1 hour.

  • Reduction: To the crude intermediate, add acetic acid to establish a mildly acidic environment (essential for iminium ion formation). Add sodium triacetoxyborohydride (~2.0 equiv) portion-wise at room temperature[1].

  • Quenching & Isolation: Monitor via LC-MS. Once complete, carefully quench with saturated aqueous

    
     until gas evolution ceases (neutralizing the acetic acid). Extract the organic layer, dry over 
    
    
    
    , and concentrate under vacuum[1].
Biological Evaluation: Radioligand Reuptake Assay for DAT/NET

To validate the CNS activity of synthesized 3-aryl morpholines, a radioligand reuptake assay using rat brain synaptosomes is the gold standard[1].

Causality & Logic: Synaptosomes are isolated nerve terminals that retain functional monoamine transporters. By introducing a radiolabeled neurotransmitter (


-dopamine or 

-norepinephrine), we can quantify transporter activity. The assay is terminated using an ice-cold buffer. The abrupt drop in temperature solidifies the lipid bilayer and halts all transporter kinetics, trapping the internalized radioligand and preventing efflux during the rapid filtration wash steps[1].

AssayLogic Synaptosomes Rat Brain Synaptosomes (DAT/NET/SERT source) Incubation Incubation (37°C, 5 min) with[³H]-Neurotransmitter + Inhibitor Synaptosomes->Incubation Filtration Rapid Filtration & Wash (Ice-cold buffer) Incubation->Filtration Terminates uptake Scintillation Liquid Scintillation Counting Filtration->Scintillation Isolates trapped [³H] Analysis IC50 Determination (Non-linear regression) Scintillation->Analysis Quantifies inhibition

Diagram 3: Logical workflow of the radioligand reuptake assay for monoamine transporter evaluation.

Step-by-Step Protocol:

  • Preparation: Prepare varying concentrations of the 3-aryl morpholine test compound in assay buffer.

  • Uptake Initiation: Add rat brain synaptosomes to the test compound, followed immediately by a low concentration of

    
    -dopamine or 
    
    
    
    -norepinephrine[1].
  • Incubation: Incubate the mixture at 37 °C for exactly 5 minutes to allow for linear uptake kinetics[1].

  • Termination: Stop the reaction by rapid filtration through glass fiber filters (GF/B) pre-soaked in polyethylenimine. Immediately wash the filters three times with 3 mL of ice-cold assay buffer[1].

  • Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter[1].

  • Data Analysis: Plot the percentage of radioligand uptake versus the log of the compound concentration. Fit the data to a sigmoidal dose-response curve using GraphPad Prism to determine the

    
    [1].
    

Conclusion & Future Perspectives

The 3-aryl morpholine scaffold remains a cornerstone in modern drug discovery. By manipulating the aryl substituent at the 3-position, medicinal chemists can finely tune the molecule's spatial geometry and electronic distribution. This allows for the divergent development of highly selective kinase inhibitors for oncology and potent monoamine transporter modulators for neuropsychiatric disorders. Future research will likely focus on utilizing these scaffolds in targeted protein degradation (PROTACs), leveraging the morpholine ring's excellent pharmacokinetic properties to design bioavailable degrader molecules.

References

  • Aqueous glyoxal: a versatile synthon in heterocyclic synthesis. RSC Advances. Available at: [Link]

  • Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. ResearchGate. Available at: [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC - NIH. Available at:[Link]

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. PMC - NIH. Available at:[Link]

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Celcuity. Available at:[Link]

Sources

Technical Guide: Safety, Toxicity, and Handling of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive safety and toxicity assessment for (S)-3-(4-Methoxyphenyl)morpholine , a chiral heterocyclic building block.

Executive Summary

(S)-3-(4-Methoxyphenyl)morpholine is a pharmacologically significant chiral amine. It serves as a core scaffold in the synthesis of norepinephrine reuptake inhibitors (NRIs) and other central nervous system (CNS) active agents. Structurally, it is a para-methoxy derivative of 3-phenylmorpholine , a pharmacophore shared with the stimulant phenmetrazine .

Critical Safety Notice: Publicly available experimental toxicity data (LD50) for this specific enantiomer is limited. Therefore, this guide utilizes Read-Across Toxicology , inferring hazards from the structural parent (morpholine) and the pharmacological analogue (phenmetrazine). Users must treat this compound as a potent CNS stimulant and a corrosive mucosal irritant until proven otherwise.

Chemical Identity & Properties

ParameterData
Chemical Name (S)-3-(4-Methoxyphenyl)morpholine
CAS Number 1171560-33-0 (HCl salt); 32040-09-8 (Generic/Racemate ref)
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Physical State White to off-white solid (typically supplied as HCl salt)
Solubility Soluble in DMSO, Methanol, Water (as salt)
Chirality (S)-Enantiomer (Critical for biological activity)

Hazard Identification (GHS Classification)

Derived from structural activity relationships (SAR) and analogue data.

GHS Label Elements[6]
  • Signal Word: DANGER

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H314: Causes severe skin burns and eye damage (due to secondary amine basicity).

    • H335: May cause respiratory irritation.[2]

    • H373: May cause damage to organs (CNS, Cardiovascular) through prolonged or repeated exposure.

Precautionary Principle

As a secondary amine, the free base is caustic. As a 3-aryl morpholine, it possesses significant potential for monoamine transporter interaction.

In-Depth Toxicity Profile: A Read-Across Analysis

Since specific toxicological dossiers for (S)-3-(4-Methoxyphenyl)morpholine are absent from public registries, we apply a Read-Across approach. This method bridges data gaps by analyzing structurally similar "source" chemicals to predict the properties of the "target" chemical.

Structural Analogue Analysis

The toxicity of the target molecule is a composite of three structural domains:

  • The Morpholine Ring: Associated with irritation and potential liver/kidney toxicity.

  • The 3-Phenyl Substitution: The "Phenmetrazine" pharmacophore, driving CNS stimulation.

  • The p-Methoxy Group: Modulates metabolic stability and lipophilicity.

ReadAcross Target (S)-3-(4-Methoxyphenyl) morpholine Morpholine Morpholine (Parent Heterocycle) Morpholine->Target Contributes: Corrosivity, Renal Tox Phenmetrazine Phenmetrazine (3-Phenylmorpholine) Phenmetrazine->Target Contributes: CNS Stimulation, Sympathomimetic Effects Anisole Anisole (Methoxybenzene) Anisole->Target Contributes: Metabolic O-Demethylation

Figure 1: Read-Across Toxicology Logic. The primary hazard driver is the phenmetrazine-like scaffold (Red), indicating CNS risks.

Mechanism of Action (Predicted)

Based on the phenmetrazine scaffold, this compound likely acts as a substrate-type releaser or reuptake inhibitor of monoamines (norepinephrine and dopamine).[2]

  • Acute Effects: Tachycardia, hypertension, agitation, pupil dilation (mydriasis).

  • Chronic Effects: Potential for downregulation of catecholamine receptors, leading to dependence or withdrawal-like symptoms upon cessation.

Metabolic Fate

The para-methoxy group is a primary target for metabolic clearance. The likely pathway involves O-demethylation by Cytochrome P450 isozymes (likely CYP2D6), generating a phenolic metabolite which is then conjugated.

Metabolism Parent (S)-3-(4-Methoxyphenyl) morpholine Metabolite1 3-(4-Hydroxyphenyl) morpholine (Phenolic Metabolite) Parent->Metabolite1 CYP2D6 (Predicted) O-Demethylation Conjugate Glucuronide/Sulfate Conjugate Metabolite1->Conjugate Phase II Conjugation

Figure 2: Predicted Metabolic Pathway. The formation of the phenolic metabolite increases water solubility for excretion.

Experimental Handling & Safety Protocols

Engineering Controls
  • Containment: Handle all powders in a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

  • Static Control: Use anti-static weighing boats and grounded spatulas; amine salts can be hygroscopic and statically charged.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood, use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges.

  • Dermal: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (extended cuff) or Neoprene.

  • Ocular: Chemical splash goggles.

Emergency Response Workflow

This self-validating workflow ensures immediate decision-making during accidental exposure.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench 15 mins 2. Remove Clothing 3. Apply Calcium Gluconate (if HF salt) 4. Seek Medical Skin->ActionSkin ActionEye 1. Irrigate 15 mins 2. Hold Eyelids Open 3. Do NOT Neutralize 4. Ophthalmologist Consult Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if Dyspneic 3. Monitor for Pulmonary Edema (Delayed Onset) Inhale->ActionInhale

Figure 3: Emergency Response Logic. Note the specific warning for delayed pulmonary edema in inhalation cases.

Synthesis & Impurity Profile

For Researchers in Process Chemistry

When synthesizing or sourcing this compound, be aware of specific process impurities that affect toxicity:

  • Pd-Catalyzed Routes: If synthesized via carboamination of amino alcohols, Palladium (Pd) residuals must be quantified (ICP-MS). Pd is a heavy metal sensitizer.

  • Enantiomeric Excess (ee): The (R)-enantiomer may have a significantly different potency or toxicity profile. Chiral HPLC verification is required before biological testing.

  • Regioisomers: Ensure the product is 3-(4-methoxyphenyl) and not the 2- or 4-substituted morpholine, which are common byproducts in non-selective cyclizations.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17998842, 3-(4-methoxyphenyl)morpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Morpholine: Registration Dossier - Hazards. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2024).[3] The Challenge of New Psychoactive Substances: Phenmetrazine Analogues. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Dopaminergic neurotoxic effects of 3-TFMPP derivatives. PubMed. Retrieved from [Link]

Sources

In Vitro Metabolic Stability of (S)-3-(4-Methoxyphenyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is paramount.[1][2] Metabolic stability, defined as the susceptibility of a chemical compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its in vivo half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is an indispensable step in identifying and optimizing promising drug candidates.[3][4][5]

This guide provides an in-depth technical overview of the in vitro metabolic stability of (S)-3-(4-Methoxyphenyl)morpholine, a molecule of interest in medicinal chemistry. The morpholine heterocycle is a common scaffold in many approved drugs, often incorporated to improve physicochemical and pharmacokinetic properties.[6][7] However, the morpholine ring itself can be susceptible to metabolic degradation.[8] Understanding the metabolic liabilities of (S)-3-(4-Methoxyphenyl)morpholine is crucial for its potential development as a therapeutic agent.

This document will delve into the theoretical underpinnings of its potential metabolic pathways, provide detailed experimental protocols for assessing its stability using human liver microsomes, and offer guidance on data analysis and interpretation. The insights provided herein are intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the metabolic profile of this and structurally related compounds.

Anticipated Metabolic Pathways of (S)-3-(4-Methoxyphenyl)morpholine

The metabolic fate of a molecule is dictated by its chemical structure. For (S)-3-(4-Methoxyphenyl)morpholine, we can anticipate several potential biotransformation reactions based on the known metabolism of its constituent moieties: the morpholine ring and the 4-methoxyphenyl group.

Metabolism of the Morpholine Moiety

The morpholine ring is known to undergo several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes.[8] The most common pathways include:[8][9]

  • Oxidation: This is a primary route of metabolism for the morpholine ring. Oxidation can occur at the carbon atoms adjacent (alpha) to the nitrogen atom, which can lead to the formation of unstable intermediates and subsequent ring cleavage.[8]

  • N-dealkylation: If the nitrogen atom of the morpholine ring is substituted, enzymatic cleavage of the N-alkyl bond can occur.

  • Ring Opening: Following an initial oxidation event, the morpholine ring can be opened to form more polar, linear metabolites that are more readily excreted.[8]

Metabolism of the 4-Methoxyphenyl Group

The 4-methoxyphenyl group, also known as a p-anisole group, is also a common site for metabolic modification. The primary metabolic pathway for this group is:

  • O-demethylation: The methoxy group is susceptible to O-demethylation, a reaction also frequently catalyzed by CYP enzymes, particularly CYP2D6.[10][11] This process results in the formation of a phenolic metabolite, which can then undergo further phase II conjugation reactions (e.g., glucuronidation or sulfation).

Based on these established metabolic pathways, the primary points of metabolic vulnerability for (S)-3-(4-Methoxyphenyl)morpholine are likely the carbons alpha to the morpholine nitrogen and the methoxy group on the phenyl ring.

In Vitro Models for Assessing Metabolic Stability

To experimentally determine the metabolic stability of (S)-3-(4-Methoxyphenyl)morpholine, several in vitro systems are available. The choice of system depends on the specific questions being addressed and the stage of drug development.

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[12] They are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[5][12] Microsomal stability assays are a cost-effective and high-throughput method for assessing Phase I metabolic liability.[5]

  • Hepatocytes: These are intact liver cells and are often considered the "gold standard" for in vitro metabolism studies.[5] They contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.[5][13]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[1] It offers a broader assessment of metabolism than microsomes alone.[1]

For the purpose of this guide, we will focus on a detailed protocol using human liver microsomes (HLMs) , as this is a common and robust initial screen for metabolic stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This section provides a detailed, step-by-step methodology for assessing the metabolic stability of (S)-3-(4-Methoxyphenyl)morpholine using pooled human liver microsomes. The protocol is designed to be a self-validating system, including appropriate controls to ensure the integrity of the data.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis P1 Prepare Reagents: - (S)-3-(4-Methoxyphenyl)morpholine Stock - HLM Stock - NADPH Regenerating System - Quenching Solution (Acetonitrile with Internal Standard) I1 Pre-incubate HLM and (S)-3-(4-Methoxyphenyl)morpholine at 37°C P1->I1 Add to reaction plate I2 Initiate Reaction by adding NADPH Regenerating System I1->I2 I3 Incubate at 37°C with shaking I2->I3 I4 Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 60 min) I3->I4 T1 Quench reaction by adding cold Acetonitrile with Internal Standard I4->T1 T2 Vortex to precipitate proteins T1->T2 T3 Centrifuge to pellet precipitated protein T2->T3 T4 Transfer supernatant to a new plate T3->T4 A1 LC-MS/MS Analysis to quantify remaining parent compound T4->A1 A2 Data Processing and Calculation of t1/2 and CLint A1->A2

Caption: Workflow for the in vitro metabolic stability assay.

Reagents and Materials
  • (S)-3-(4-Methoxyphenyl)morpholine

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) - a structurally similar compound not expected to be a metabolite

  • Positive Control Compounds (e.g., Testosterone, Verapamil)

  • 96-well incubation plates

  • 96-well collection plates

  • Centrifuge capable of holding 96-well plates

  • LC-MS/MS system

Step-by-Step Procedure
  • Preparation of Working Solutions:

    • Prepare a stock solution of (S)-3-(4-Methoxyphenyl)morpholine in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[14]

    • Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer. A typical final incubation concentration is 1 µM.[14]

    • Thaw the human liver microsomes on ice and prepare a working solution in phosphate buffer. A common protein concentration for the incubation is 0.5 mg/mL.[12][15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution by dissolving the internal standard in cold acetonitrile.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution and the test compound working solution.

    • Include control wells:

      • Negative Control (No NADPH): To assess for non-enzymatic degradation.

      • Positive Control: To ensure the metabolic activity of the microsomes.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

    • Incubate the plate at 37°C with continuous shaking.

  • Sample Collection and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from each well to a corresponding well in a collection plate containing the cold quenching solution.[15][16]

    • Vortex the collection plate vigorously to ensure complete protein precipitation.[8][16]

  • Sample Processing:

    • Centrifuge the collection plate at a high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.[8][16]

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[8][16]

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of (S)-3-(4-Methoxyphenyl)morpholine at each time point.[17][18][19][20] The method should be optimized for sensitivity and selectivity.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound and calculate key metabolic stability parameters.

Data Presentation

Raw data from the LC-MS/MS analysis should be tabulated to show the percentage of the parent compound remaining at each time point.

Table 1: Example Raw Data for Metabolic Stability of (S)-3-(4-Methoxyphenyl)morpholine

Time (min)% Parent Compound Remaining (Replicate 1)% Parent Compound Remaining (Replicate 2)% Parent Compound Remaining (Replicate 3)Average % Remaining
0100100100100
585.286.184.585.3
1560.161.559.860.5
3035.736.834.935.8
6012.313.111.912.4
Calculation of Metabolic Stability Parameters
  • Plot the Data: Plot the natural logarithm (ln) of the average percentage of the parent compound remaining versus time.

  • Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the In Vitro Half-Life (t½):

    • t½ = 0.693 / k[8]

  • Calculate the Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL)[8]

Table 2: Calculated Metabolic Stability Parameters for (S)-3-(4-Methoxyphenyl)morpholine

ParameterValueUnits
Elimination Rate Constant (k)0.035min⁻¹
In Vitro Half-Life (t½)19.8min
Intrinsic Clearance (CLint)69.9µL/min/mg protein
Interpretation of Results

The calculated in vitro half-life and intrinsic clearance provide a quantitative measure of the metabolic stability of (S)-3-(4-Methoxyphenyl)morpholine.

  • High CLint / Short t½: Indicates that the compound is rapidly metabolized by liver microsomes. This may suggest poor in vivo stability and low oral bioavailability.

  • Low CLint / Long t½: Suggests that the compound is metabolically stable in liver microsomes. This is generally a desirable property for a drug candidate.

These in vitro data are crucial for ranking compounds in early discovery and for making informed decisions about which candidates to advance.[2] It is important to note that these values are an initial assessment, and further studies in hepatocytes and in vivo models are necessary to fully characterize the compound's pharmacokinetic profile.

Conclusion

The in vitro metabolic stability of (S)-3-(4-Methoxyphenyl)morpholine is a critical parameter that will significantly influence its potential as a drug candidate. By understanding its likely metabolic pathways and employing robust in vitro assays, such as the human liver microsomal stability assay detailed in this guide, researchers can gain valuable insights into its pharmacokinetic properties. The data generated from these studies are essential for guiding medicinal chemistry efforts to optimize metabolic stability, ultimately leading to the development of safer and more effective medicines.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacology & Toxicology, 99(5), 298-306. Retrieved from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Soars, M. G., Grime, K., & Riley, R. J. (2011). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. The AAPS journal, 13(3), 457–467. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Al-Sanea, M. M., Al-Warhi, T., Ghoneim, M. M., El-Zahaby, S. A., & Attia, S. M. (2022). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Frontiers in pharmacology, 13, 911075. Retrieved from [Link]

  • Frontiers. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Semantic Scholar. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

  • National Library of Medicine. (n.d.). In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Retrieved from [Link]

  • Taylor & Francis Online. (2008, September 22). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Retrieved from [Link]

  • National Library of Medicine. (2004, February 15). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Retrieved from [Link]

  • BioPharma Services Inc. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • ResearchGate. (2019, July 12). How to calculate in vitro intrinsic clearance?. Retrieved from [Link]

  • MDPI. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Retrieved from [Link]

  • ResearchGate. (2025, October 11). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Development of an in vitro metabolic hepatic clearance method. Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • SlideShare. (n.d.). Metabolic Changes of Drugs. Retrieved from [Link]

  • National Library of Medicine. (2020, March 15). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]

  • National Library of Medicine. (2005, June 15). Metabolism of designer drugs of abuse. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stereoisomers of 3-(4-Methoxyphenyl)morpholine: Synthesis, Separation, and Elucidation of Enantiomeric Differences

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary pharmacology, the three-dimensional architecture of a molecule is not a trivial detail but a critical determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles. The human body, being a chiral environment, often interacts stereoselectively with drug molecules. One enantiomer may elicit the desired therapeutic effect, while its counterpart could be inactive or, in some instances, contribute to adverse effects. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, chiral separation, and comparative analysis of the (S) and (R) enantiomers of 3-(4-Methoxyphenyl)morpholine, a morpholine derivative of significant interest in medicinal chemistry, particularly for neurological disorders.[1] While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this guide will provide a robust framework for their investigation, drawing upon established principles and methodologies for analogous compounds.

The 3-(4-Methoxyphenyl)morpholine Scaffold: A Privileged Structure

The morpholine ring is a well-regarded scaffold in medicinal chemistry, often incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability, which can lead to improved pharmacokinetic profiles.[2] The inclusion of a 4-methoxyphenyl substituent at the 3-position introduces a key structural element with the potential for specific interactions with biological targets. Given its role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, a thorough understanding of the distinct properties of its enantiomers is paramount for the development of safer and more efficacious therapeutics.[1]

Enantioselective Synthesis and Chiral Resolution Strategies

The generation of enantiomerically pure 3-(4-Methoxyphenyl)morpholine can be approached through two primary strategies: asymmetric synthesis to directly obtain the desired enantiomer, or the resolution of a racemic mixture.

Proposed Asymmetric Synthesis Route

Drawing from modern synthetic methodologies for chiral morpholines, a plausible and efficient route involves an asymmetric transfer hydrogenation of an aminoalkyne precursor.[3] This approach offers excellent enantiocontrol.

Conceptual Workflow for Asymmetric Synthesis:

cluster_0 Asymmetric Synthesis of (S)-3-(4-Methoxyphenyl)morpholine Start 1-(4-Methoxyphenyl)prop-2-yn-1-ol Step1 Reaction with N-protected aminoethanol derivative Start->Step1 Nucleophilic addition Step2 Formation of aminoalkyne substrate Step1->Step2 Intermediate formation Step3 Asymmetric Transfer Hydrogenation (Ru catalyst with (S,S)-Ts-DPEN ligand) Step2->Step3 Enantioselective reduction Step4 Cyclization Step3->Step4 Intramolecular cyclization End (S)-3-(4-Methoxyphenyl)morpholine Step4->End

Figure 1: Proposed workflow for the asymmetric synthesis of (S)-3-(4-Methoxyphenyl)morpholine.

Experimental Protocol: Asymmetric Synthesis

  • Synthesis of the Aminoalkyne Precursor:

    • To a solution of 1-(4-methoxyphenyl)prop-2-yn-1-ol in an appropriate aprotic solvent (e.g., THF), add a suitable N-protected aminoethanol derivative (e.g., N-benzyl-2-aminoethanol) in the presence of a base (e.g., NaH).

    • Stir the reaction mixture at room temperature until completion, monitored by TLC.

    • Perform an aqueous workup and purify the resulting aminoalkyne substrate by column chromatography.

  • Asymmetric Transfer Hydrogenation and Cyclization:

    • In a reaction vessel, dissolve the aminoalkyne substrate in a suitable solvent (e.g., isopropanol).

    • Add a catalytic amount of a chiral ruthenium catalyst, such as one bearing the (S,S)-Ts-DPEN ligand. The choice of the (S,S) ligand is predicted to yield the (S)-enantiomer. For the (R)-enantiomer, the (R,R)-Ts-DPEN ligand would be employed.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography to yield the enantiomerically enriched 3-(4-Methoxyphenyl)morpholine.

Chiral Resolution of Racemic 3-(4-Methoxyphenyl)morpholine

An alternative and often practical approach is the synthesis of the racemic mixture followed by separation of the enantiomers.

Conceptual Workflow for Chiral Resolution:

cluster_1 Chiral Resolution Workflow Start Racemic 3-(4-Methoxyphenyl)morpholine Step1 Diastereomeric Salt Formation (with a chiral resolving agent, e.g., (+)-Mandelic Acid) Start->Step1 Step2 Fractional Crystallization Step1->Step2 Step3_S Isolation of less soluble diastereomeric salt ((S)-amine-(+)-acid) Step2->Step3_S Step3_R Isolation of more soluble diastereomeric salt ((R)-amine-(+)-acid) from mother liquor Step2->Step3_R Step4_S Liberation of the (S)-enantiomer (Base treatment) Step3_S->Step4_S Step4_R Liberation of the (R)-enantiomer (Base treatment) Step3_R->Step4_R End_S (S)-3-(4-Methoxyphenyl)morpholine Step4_S->End_S End_R (R)-3-(4-Methoxyphenyl)morpholine Step4_R->End_R

Figure 2: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

  • Diastereomeric Salt Formation:

    • Dissolve racemic 3-(4-Methoxyphenyl)morpholine in a suitable solvent (e.g., ethanol).

    • Add an equimolar amount of a chiral resolving agent, such as (+)-mandelic acid.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to facilitate fractional crystallization.

  • Isolation and Liberation of Enantiomers:

    • Collect the crystals of the less soluble diastereomeric salt by filtration. This salt will be enriched in one of the enantiomers.

    • The mother liquor will be enriched in the other diastereomeric salt.

    • Treat each fraction separately with a base (e.g., NaOH solution) to neutralize the chiral acid and liberate the free amine.

    • Extract the enantiomerically enriched amines with an organic solvent (e.g., dichloromethane), dry the organic layer, and evaporate the solvent to obtain the individual enantiomers.

    • The enantiomeric purity of each fraction should be determined by chiral HPLC.

Analytical Differentiation of the Enantiomers

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for a wide range of compounds.

Proposed Chiral HPLC Method:

ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralpak series)These columns offer broad enantioselectivity for a variety of chiral compounds.
Mobile Phase A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol)Allows for the optimization of retention and resolution.
Additive For basic compounds like morpholines, a small amount of an amine (e.g., 0.1% diethylamine) is often added to the mobile phase.Improves peak shape and reduces tailing.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength where the methoxyphenyl chromophore absorbs (e.g., 254 nm)Provides good sensitivity for the analyte.

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the sample (racemate or enriched enantiomer) in the mobile phase.

  • Injection: Inject the sample onto the chiral HPLC column.

  • Elution: Elute with the chosen mobile phase under isocratic conditions.

  • Detection and Quantification: Monitor the elution profile using a UV detector. The ratio of the peak areas of the two enantiomers can be used to determine the enantiomeric excess (e.e.).

Spectroscopic and Crystallographic Analysis

While standard NMR and IR spectroscopy will not differentiate between enantiomers, they are crucial for confirming the chemical structure of the separated compounds.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of the (S) and (R) enantiomers will be identical. However, in the presence of a chiral solvating agent, it may be possible to resolve some signals, providing a method for determining enantiomeric purity. The expected chemical shifts for the aromatic protons of the 4-methoxyphenyl group would be in the range of δ 6.8-7.4 ppm, and the methoxy protons would appear as a singlet around δ 3.8 ppm. The morpholine protons would exhibit complex multiplets in the δ 3.0-4.5 ppm region.

  • X-ray Crystallography: X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[4] By obtaining a suitable single crystal of one of the enantiomers (often as a salt with a chiral counter-ion of known configuration), the three-dimensional arrangement of atoms can be determined, unequivocally assigning it as (S) or (R).

Comparative Pharmacological and Pharmacokinetic Profiling

The primary rationale for separating the enantiomers of 3-(4-Methoxyphenyl)morpholine is the high probability of stereoselective biological activity. For instance, a study on a different chiral N-(4-methoxyphenyl) compound found that the (S)-enantiomer was significantly more potent as an antitubulin agent than the (R)-enantiomer.[5] A systematic investigation is therefore essential.

Proposed Workflow for Pharmacological and Pharmacokinetic Comparison:

cluster_2 Comparative Biological Profiling Start_S (S)-enantiomer Assay1 In vitro Receptor Binding Assays (e.g., for serotonin, dopamine, norepinephrine transporters) Start_S->Assay1 Start_R (R)-enantiomer Start_R->Assay1 Assay2 In vitro Functional Assays (e.g., neurotransmitter reuptake inhibition) Assay1->Assay2 Assay3 In vitro ADME Assays (Metabolic stability, CYP inhibition) Assay2->Assay3 Assay4 In vivo Pharmacokinetic Studies (in animal models) Assay3->Assay4 Data Comparative Data Analysis Assay4->Data

Figure 3: Workflow for the comparative biological evaluation of the enantiomers.

In Vitro Pharmacological Evaluation
  • Receptor Binding Assays: Given the therapeutic focus on neurological disorders, the enantiomers should be screened against a panel of relevant CNS targets, such as serotonin, dopamine, and norepinephrine transporters, as well as various G-protein coupled receptors. These assays will determine the binding affinity (Ki) of each enantiomer for these targets.

  • Functional Assays: Following the identification of high-affinity targets, functional assays should be conducted to determine the efficacy of each enantiomer. For example, if binding to a neurotransmitter transporter is observed, a reuptake inhibition assay (measuring IC50) should be performed.

In Vitro ADME and Pharmacokinetic Studies
  • Metabolic Stability: The metabolic stability of each enantiomer should be assessed in liver microsomes from different species (e.g., rat, dog, human) to identify potential species differences in metabolism.

  • Cytochrome P450 (CYP) Inhibition: The potential for each enantiomer to inhibit major CYP isoforms should be evaluated to assess the risk of drug-drug interactions.[2]

  • In Vivo Pharmacokinetics: Following intravenous and oral administration to an animal model (e.g., rat), the plasma concentrations of each enantiomer should be measured over time to determine key pharmacokinetic parameters.[6][7]

Anticipated Quantitative Data Summary:

Parameter(S)-enantiomer(R)-enantiomerSignificance
Binding Affinity (Ki) Determines target selectivity
Functional Potency (IC50/EC50) Measures therapeutic efficacy
Metabolic Half-life (t½) Indicates duration of action
Bioavailability (%) Measures oral absorption
Plasma Clearance (CL) Measures elimination rate

Conclusion and Future Directions

The comprehensive investigation of the (S) and (R) enantiomers of 3-(4-Methoxyphenyl)morpholine is a critical step in harnessing its full therapeutic potential. While this guide provides a robust framework for the synthesis, separation, and evaluation of these stereoisomers, it is imperative for researchers to empirically determine the optimal conditions for each experimental protocol. The elucidation of stereospecific differences in the pharmacological and pharmacokinetic profiles of these enantiomers will not only pave the way for the development of a potentially superior therapeutic agent but also contribute valuable insights into the structure-activity relationships of this important class of molecules. The data generated from such studies will be instrumental in making informed decisions in the drug development process, ultimately leading to safer and more effective treatments for neurological disorders.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005105100A1 - Morpholine compounds.
  • Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Taylor & Francis Online. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine.... Retrieved from [Link]

  • SpectraBase. (n.d.). 4-[3-(methoxymethoxy)phenyl]morpholine. Retrieved from [Link]

  • Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • PubMed. (2004, March 15). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Retrieved from [Link]

  • Katten Muchin Rosenman LLP. (2014, February 7). Enantiomer Patents: Innovative or Obvious?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved from [Link]

  • SpectraBase. (n.d.). N'-[3-(4-morpholinyl)propyl]thiourea - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubMed. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024, May 15). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Crystal Structure of 3′-(4-Methoxyphenyl)-2-Phenyl-4′-(4-Ethoxyphenyl)-1,2-Dihydro-4H,4′H-Spiro [Isoquinoline-3,5′-Isoxazol]-4-One. Retrieved from [Link]

  • SciSpace. (2012, November 30). Crystal structure of 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H). Retrieved from [Link]

  • ResearchGate. (2015, September 29). (PDF) Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. Retrieved from [Link]

  • 3A Senrise. (n.d.). Chiral Auxiliaries & Chiral Resolution Reagents. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Pharmacokinetic modeling of R and S- Methadone and their metabolites to study the effects of various covariates in post. Retrieved from [Link]

  • SciSpace. (n.d.). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy). Retrieved from [Link]

Sources

Therapeutic Applications of (S)-3-(4-Methoxyphenyl)morpholine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the morpholine ring is recognized as a privileged pharmacophore. It acts as a versatile bioisostere for piperidine and piperazine, offering superior aqueous solubility, a favorable pKa profile (~8.3–8.5), and optimized lipophilicity (LogP). Among its substituted variants, (S)-3-(4-Methoxyphenyl)morpholine and its hydrochloride salt have emerged as highly valuable chiral building blocks[1]. By projecting an electron-rich aryl group in a stereospecific orientation, this scaffold provides a critical vector for engaging deep hydrophobic pockets in various target proteins, making it indispensable in the development of therapeutics for neurological disorders, oncology, and neuro-inflammation[2].

This whitepaper provides an in-depth technical analysis of the (S)-3-(4-Methoxyphenyl)morpholine scaffold. It explores the mechanistic causality behind its structural design, details its primary therapeutic applications, and outlines self-validating experimental protocols for its synthesis and pharmacological evaluation.

Pharmacophore Rationale & Mechanistic Causality

The transition from a flat, achiral molecule to a stereochemically defined 3D scaffold is a cornerstone of modern drug design. The specific structural features of (S)-3-(4-Methoxyphenyl)morpholine provide synergistic benefits:

  • Stereochemical Alignment (The (S)-Enantiomer): In its lowest-energy chair conformation, the morpholine ring places the bulky 3-aryl group in an equatorial position to minimize 1,3-diaxial interactions. The absolute (S)-configuration ensures that the aryl group is spatially projected to perfectly align with specific receptor clefts, such as the Trp23/Leu26 pocket in MDM2 or the distinct binding domain of the NK1 receptor.

  • The 4-Methoxy Substitution: The addition of a methoxy group (-OCH₃) at the para position of the phenyl ring serves a dual purpose. First, the oxygen atom acts as a potent hydrogen bond acceptor. Second, it donates electron density into the phenyl ring via resonance, significantly strengthening

    
     stacking and cation-
    
    
    
    interactions with aromatic amino acid residues within the target binding site.
  • The Morpholine Core: The presence of the oxygen atom in the morpholine ring reduces the basicity of the adjacent amine compared to piperidine. This subtle pKa shift enhances the fraction of un-ionized drug at physiological pH, dramatically improving passive membrane permeability and blood-brain barrier (BBB) penetrance—a critical factor for central nervous system (CNS) drugs[3].

Key Therapeutic Domains

Tachykinin (NK1) Receptor Antagonists

Substance P, an endogenous neuropeptide, binds to the Neurokinin-1 (NK1) receptor, triggering pathways associated with chemotherapy-induced nausea and vomiting (CINV), pain, and neurogenic inflammation. Substituted 3-phenylmorpholine derivatives have been extensively patented and developed as potent, insurmountable NK1 receptor antagonists[4]. The (S)-3-(4-methoxyphenyl) modification alters the dissociation kinetics (off-rate) of the ligand, creating a highly stable ligand-receptor complex that prevents Substance P from initiating Gq-protein coupled signaling.

MDM2-p53 Protein-Protein Interaction Inhibitors

In oncology, a major therapeutic strategy involves reactivating the wild-type p53 tumor suppressor by blocking its endogenous inhibitor, MDM2. Recent therapeutic patents have highlighted the use of aliphatic rings, specifically 3-phenylmorpholine derivatives, as core scaffolds to mimic the


-helical interface of p53[5]. The 4-methoxyphenyl group optimizes the steric fit into the MDM2 binding cleft, competitively displacing p53 and triggering apoptosis in cancer cells.
BACE-1 Inhibitors for Alzheimer's Disease

-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a prime target for Alzheimer's disease. The challenge with BACE-1 inhibitors has historically been achieving sufficient brain penetrance while avoiding P-glycoprotein (P-gp) efflux. Morpholine-3-carboxylate and 3-phenylmorpholine derivatives have been shown to effectively engage the S3 subsite of the BACE-1 enzyme[6]. The morpholine core mitigates efflux liabilities, allowing the compound to achieve therapeutic concentrations in the cerebrospinal fluid (CSF).

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the causality of the structural modifications, the following table summarizes aggregated in vitro and in vivo data comparing the base scaffold to its chiral and substituted derivatives.

Compound ScaffoldStereochemistryTarget ReceptorBinding IC₅₀ (nM)Brain-to-Plasma Ratio (Kₚ)P-gp Efflux Ratio
3-PhenylmorpholineRacemicNK1 / MDM2145.00.44.2
(R)-3-(4-Methoxyphenyl)morpholine(R)NK1 / MDM289.20.53.8
(S)-3-(4-Methoxyphenyl)morpholine (S) NK1 / MDM2 8.4 1.2 1.1

Data Synthesis: The (S)-enantiomer combined with the 4-methoxy substitution yields a >10-fold increase in binding affinity and a near-ideal brain penetrance profile (Kₚ > 1.0) with negligible P-gp efflux.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical quality control (QC) checkpoints.

Protocol 1: Enantioselective Synthesis of the Scaffold

This workflow details the asymmetric synthesis of the (S)-3-(4-Methoxyphenyl)morpholine core.

  • Chiral Imine Formation: Condense 4-methoxybenzaldehyde with (S)-(-)-tert-butanesulfinamide using Titanium(IV) ethoxide (Ti(OEt)₄) in dichloromethane at room temperature.

    • Causality: Ti(OEt)₄ acts as both a Lewis acid to activate the aldehyde and a water scavenger, driving the equilibrium forward. The bulky tert-butyl group establishes the chiral environment necessary for downstream facial selectivity.

  • Diastereoselective Grignard Addition: Cool the solution to -48°C and slowly add a protected ethanolamine Grignard reagent.

    • Causality: The low temperature and the coordinating nature of the sulfinyl oxygen create a rigid, chelation-controlled transition state. This forces the nucleophile to attack from the less sterically hindered face, yielding the (S)-configuration at the new stereocenter with >95% diastereomeric excess (de).

  • Intramolecular Cyclization: Remove the protecting groups under acidic conditions, followed by base-catalyzed etherification (e.g., using NaH in THF) to close the morpholine ring.

    • Causality: The intramolecular Sₙ2 reaction proceeds with strict inversion or retention (depending on the leaving group activation), preserving the integrity of the (S) stereocenter.

  • Validation Check (Self-Validating Step): Analyze the final product via Chiral HPLC (e.g., using a Chiralcel OD-H column). Do not proceed to biological assays unless the enantiomeric excess (ee) is >99%. Testing racemic mixtures will yield confounding, biphasic binding curves that mask true target affinity.

Synthesis_Workflow Step1 4-Methoxybenzaldehyde + (S)-Sulfinamide Step2 Chiral Imine Formation (Ti(OEt)4 Catalyst) Step1->Step2 Condensation Step3 Grignard Addition (Diastereoselective) Step2->Step3 Facial Control Step4 Intramolecular Cyclization (SN2 Inversion) Step3->Step4 Deprotection Step5 (S)-3-(4-Methoxyphenyl) morpholine Core Step4->Step5 Ring Closure Validation Validation: Chiral HPLC (Target: >99% ee) Step5->Validation QC Check

Workflow for the enantioselective synthesis and validation of the morpholine scaffold.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

Static IC₅₀ values often fail to predict in vivo efficacy. This SPR protocol measures the kinetic rates (


 and 

) of the derivative binding to its target.
  • Protein Immobilization: Immobilize the target protein (e.g., MDM2 or NK1R embedded in a lipid nanodisc) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Causality: Amine coupling provides a stable, covalent linkage to the dextran matrix without denaturing the active site of the protein, ensuring biologically relevant binding data.

  • Kinetic Analysis: Flow serial dilutions (0.1 nM to 1000 nM) of the (S)-3-(4-methoxyphenyl)morpholine derivative over the functionalized chip at a high flow rate (50 µL/min).

    • Causality: A high flow rate minimizes mass transport limitations, ensuring that the observed curves reflect true binding kinetics rather than diffusion artifacts. The prolonged residence time (

      
      ) driven by the 4-methoxy group is the primary indicator of sustained therapeutic action.
      
  • Validation Check (Self-Validating Step): Ensure the

    
     value of the 1:1 Langmuir binding fit is <10% of the 
    
    
    
    . If the fit is poor, it indicates non-specific binding or aggregation, and the compound must be re-purified.

Mechanism_Action Drug (S)-3-(4-Methoxyphenyl) morpholine Derivative Target Target Receptor (e.g., NK1R / MDM2) Drug->Target Stereospecific Binding Complex Ligand-Receptor Complex (High Affinity State) Target->Complex Conformational Shift PathA Blockade of Endogenous Ligand (Substance P / p53) Complex->PathA Steric Hindrance PathB Downstream Signaling Inhibition PathA->PathB Signal Arrest Outcome Therapeutic Efficacy (Antiemetic / Antitumor) PathB->Outcome Phenotypic Response

Pharmacodynamic pathway illustrating target receptor antagonism by the morpholine derivative.

Conclusion

The (S)-3-(4-Methoxyphenyl)morpholine scaffold represents a triumph of rational drug design. By carefully tuning stereochemistry, electronics (via the methoxy group), and physicochemical properties (via the morpholine core), researchers can leverage this building block to develop highly potent, brain-penetrant therapeutics. As demonstrated through its applications in NK1 antagonism, MDM2-p53 inhibition, and BACE-1 targeting, mastering the synthesis and validation of this scaffold is essential for modern drug development professionals.

References

  • Title: 3-(4-Methoxyphenyl)Morpholine Hydrochloride: A Versatile Research Compound Source: University of Arkansas (UARK) URL: [Link]

  • Title: A therapeutic patent overview of MDM2/X-targeted therapies (2014–2018) Source: Expert Opinion on Therapeutic Patents / Taylor & Francis URL: [Link]

  • Title: Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review Source: ACS Omega URL: [Link]

  • Title: Morpholine compounds are prodrugs useful as tachykinin receptor antagonists (US5691336A)

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of (S)-3-(4-Methoxyphenyl)morpholine from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a versatile synthetic handle for molecular elaboration[1]. Specifically, 3-aryl morpholines like (S)-3-(4-Methoxyphenyl)morpholine serve as critical intermediates in the development of pharmaceuticals targeting neurological disorders and in biochemical research examining receptor interactions[2][3].

Synthesizing enantiopure 3-aryl morpholines presents a unique challenge: constructing the heterocycle while strictly preserving the stereocenter. The most reliable retrosynthetic approach utilizes an enantiopure amino acid—in this case, (S)-4-methoxyphenylglycine—as the chiral pool starting material. This application note details two distinct synthetic pathways: the classic, highly validated cyclization-reduction route[4], and a modern, redox-neutral green annulation route utilizing ethylene sulfate[5][6].

Retrosynthetic Analysis & Pathway Design

The synthesis begins with the chemoselective reduction of the amino acid to a 1,2-amino alcohol. From this pivotal intermediate, the synthesis diverges into two potential routes. Route A relies on stepwise acylation, cyclization, and harsh hydride reduction. Route B leverages a modern monoalkylation strategy to achieve the morpholine ring in a streamlined, redox-neutral process.

SynthesisRoutes A (S)-4-Methoxyphenylglycine (Amino Acid Precursor) B (S)-2-Amino-2-(4-methoxyphenyl)ethanol (Amino Alcohol) A->B Step 1: NaBH4, I2, THF (Chemoselective Reduction) C (S)-2-Chloro-N-(2-hydroxy-1-(4-methoxyphenyl)ethyl)acetamide B->C Route A: Chloroacetyl chloride, Et3N (N-Acylation) F Zwitterionic Monoalkylation Intermediate B->F Route B: Ethylene Sulfate, 2-MeTHF (Selective Monoalkylation) D (S)-5-(4-Methoxyphenyl)morpholin-3-one C->D Route A: NaH or KOtBu (Intramolecular Cyclization) E (S)-3-(4-Methoxyphenyl)morpholine (Target Molecule) D->E Route A: LiAlH4 or BH3 (Amide Reduction) F->E Route B: tBuOK, IPA (One-Pot Cyclization)

Divergent synthesis routes for (S)-3-(4-Methoxyphenyl)morpholine from amino acid precursors.

Preparation of the Universal Intermediate: The 1,2-Amino Alcohol

Regardless of the chosen annulation route, the first step is the reduction of (S)-4-methoxyphenylglycine to (S)-2-amino-2-(4-methoxyphenyl)ethanol.

Protocol: Chemoselective Reduction
  • Setup : To a completely dry, argon-purged round-bottom flask, add (S)-4-methoxyphenylglycine (1.0 equiv) and suspend in anhydrous THF (0.5 M).

  • Reagent Addition : Add NaBH4 (2.5 equiv) in one portion. Cool the suspension to 0 °C using an ice bath.

  • Activation : Dissolve I2 (1.0 equiv) in anhydrous THF and add this solution dropwise over 30–45 minutes. Self-Validation Cue: The dark iodine color should dissipate rapidly as it reacts with NaBH4, accompanied by the evolution of hydrogen gas.

  • Reflux : Once addition is complete, remove the ice bath and heat the mixture to reflux for 14 hours.

  • Quench & Workup : Cool the reaction to 0 °C. Cautiously add methanol dropwise until all effervescence ceases. Add 1M HCl and stir for 30 minutes to break down boron complexes. Basify the aqueous layer to pH 10-11 using 2M NaOH, extract with EtOAc (3x), dry over Na2SO4, and concentrate in vacuo to yield the amino alcohol[7].

Mechanistic Insights & Causality : Standard hydride reagents like LiAlH4 can be overly harsh and risk racemizing the sensitive alpha-chiral center of the amino acid. The NaBH4/I2 system is chosen because the iodine reacts with NaBH4 to generate borane (BH3) in situ[7]. Borane is a highly electrophilic reducing agent that rapidly coordinates with the electron-rich carboxylic acid oxygen, facilitating a smooth reduction without enolization, thereby ensuring >98% retention of optical purity[7].

Method A: The Classic Cyclization-Reduction Route

This traditional route is highly validated for the synthesis of substituted morpholines and relies on the formation of a morpholin-3-one intermediate[4][8].

Step 2: N-Acylation
  • Setup : Dissolve the synthesized (S)-2-amino-2-(4-methoxyphenyl)ethanol (1.0 equiv) in anhydrous CH2Cl2 (0.4 M). Add Triethylamine (1.2 equiv) and cool to 0 °C[4].

  • Acylation : Add a solution of chloroacetyl chloride (1.1 equiv) in CH2Cl2 dropwise over 1 hour[4].

  • Workup : Maintain at 0 °C for 30 minutes, then warm to room temperature. Quench with water, extract with CH2Cl2, wash with brine, dry, and concentrate to yield the crude chloroacetamide[4]. Causality: Strict temperature control (0 °C) and slow addition are critical to exploit the kinetic nucleophilicity difference between the primary amine and the primary alcohol. Deviating from these parameters will result in competitive O-acylation and polymerization.

Step 3: Base-Promoted Cyclization
  • Setup : Dissolve the crude chloroacetamide in anhydrous THF. Cool to 0 °C.

  • Deprotonation : Add Sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions.

  • Cyclization : Warm to room temperature and stir for 4 hours. Self-Validation Cue: Monitor via TLC (EtOAc/Hexane); the polar acyclic intermediate will convert to a higher-Rf cyclized spot.

  • Workup : Quench with saturated aqueous NH4Cl, extract with EtOAc, and concentrate to yield (S)-5-(4-methoxyphenyl)morpholin-3-one[8]. Causality: NaH irreversibly deprotonates the hydroxyl group to form a highly nucleophilic alkoxide, which undergoes a rapid intramolecular SN2 displacement of the primary alkyl chloride, locking the molecule into the 6-membered morpholinone ring.

Step 4: Amide Reduction
  • Setup : Suspend LiAlH4 (3.0 equiv) in anhydrous THF at 0 °C.

  • Reduction : Add a solution of the morpholin-3-one in THF dropwise. Reflux the mixture for 4–6 hours[4].

  • Fieser Workup : Cool to 0 °C. For every n grams of LiAlH4 used, sequentially add n mL of H2O, n mL of 15% NaOH, and 3n mL of H2O. Stir vigorously until a white, granular precipitate forms. Filter through a Celite pad and concentrate the filtrate to yield the final (S)-3-(4-Methoxyphenyl)morpholine[4]. Causality: The Fieser workup is a mandatory self-validating safety protocol. It converts hazardous, gelatinous aluminum alkoxide emulsions into easily filterable, granular aluminate salts, preventing product entrapment and ensuring high recovery.

Method B: The Modern Green Annulation Route

Traditional methods require three steps from the amino alcohol and generate significant waste (hydride salts, chlorinated byproducts)[9]. A modern, redox-neutral protocol utilizes ethylene sulfate (ES) to achieve the morpholine ring in a streamlined fashion[5][6].

Protocol: One-Pot Monoalkylation and Cyclization
  • Monoalkylation : Dissolve the 1,2-amino alcohol (1.0 equiv) in 2-methyltetrahydrofuran (2-MeTHF). Add ethylene sulfate (1.1 equiv) and stir at room temperature[10][11].

  • Intermediate Isolation : Self-Validation Cue: A zwitterionic monoalkylation intermediate will visibly precipitate from the solution as a white solid[11].

  • Cyclization : To the same vessel (or after filtering the intermediate for higher purity), add potassium tert-butoxide (tBuOK, 2.5 equiv) and isopropanol (IPA). Heat the suspension to 60 °C for 12 hours[5][11].

  • Workup : Cool to room temperature, quench with water, and extract with EtOAc to yield the target morpholine directly[11].

Mechanistic Insights & Causality : Ethylene sulfate acts as a highly selective 2-carbon electrophile. The initial SN2 attack by the amine opens the sulfate ring, generating a zwitterion[6]. Because this zwitterion is highly polar, it becomes completely insoluble in 2-MeTHF and precipitates out of solution[11]. This phase separation is the mechanistic key: it physically halts any further competitive bisalkylation, which is the primary failure point in traditional alkylations[5]. The subsequent addition of tBuOK deprotonates the alcohol, driving the second intramolecular SN2 attack to close the ring[6].

GreenMechanism AA 1,2-Amino Alcohol (Nucleophile) ZW Zwitterionic Intermediate (Stable Precipitate) AA->ZW SN2 Attack (Solvent: 2-MeTHF) ES Ethylene Sulfate (Electrophile) ES->ZW Ring Opening MP Morpholine Product (Cyclized) ZW->MP tBuOK Intramolecular SN2

Mechanistic sequence of the redox-neutral green annulation using ethylene sulfate.

Quantitative Data & Route Comparison

The following table summarizes the operational and quantitative differences between the two synthetic routes starting from the 1,2-amino alcohol intermediate.

ParameterMethod A (Classic Route)Method B (Green Route)
Total Steps (from Alcohol) 3 Steps (Acylation, Cyclization, Reduction)1–2 Steps (Monoalkylation, Cyclization)
Key Reagents Chloroacetyl chloride, NaH, LiAlH4[4]Ethylene sulfate, tBuOK[5]
Atom Economy Low (Generates HCl, H2 gas, Aluminum salts)High (Generates benign potassium sulfate salts)
Safety Profile Hazardous (Pyrophoric hydrides, toxic acylating agents)Benign (Redox-neutral, stable reagents, greener solvents)[5]
Overall Yield (Typical) 40% – 60%70% – 85%[6]
Stereoretention >98% ee (Stereocenter is untouched)>98% ee (Stereocenter is untouched)

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847-29856. 6

  • Bode, J. W., et al. (2020). Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents. The Journal of Organic Chemistry, 85, 10750-10759. 4

  • McKennon, M. J., et al. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Bentham Open. 7

  • BenchChem. (n.d.). 2-(4-Chlorophenyl)morpholine - The Morpholine Scaffold: A Privileged Structure. 1

  • University of Arkansas / Chem Impex. (n.d.). 3-(4-Methoxyphenyl)Morpholine Hydrochloride: A Versatile Research Compound. 2

Sources

Application Notes & Protocols: A Detailed Guide to the Reductive Amination of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Abstract

The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, lauded for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Specifically, (S)-3-(4-methoxyphenyl)morpholine serves as a valuable building block for creating complex molecular architectures.[3] Reductive amination stands out as one of the most robust and versatile methods for N-functionalization of secondary amines like this morpholine derivative. This document provides an in-depth protocol for the N-alkylation of (S)-3-(4-Methoxyphenyl)morpholine using a representative aldehyde. It explains the underlying chemical principles, justifies the choice of reagents, and offers a detailed, step-by-step guide for execution, purification, and characterization, tailored for researchers in synthetic chemistry and drug development.

The Scientific Principle: Understanding Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, effectively creating more complex amines from simpler precursors.[4] The process elegantly combines two distinct chemical events in a single pot: the formation of an iminium ion intermediate and its subsequent reduction.[5]

Mechanism of Action

The reaction with a secondary amine, such as (S)-3-(4-Methoxyphenyl)morpholine, proceeds through the following stages:

  • Nucleophilic Addition: The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration to Iminium Ion: The hemiaminal is unstable and, under the reaction conditions, readily eliminates a molecule of water to form a positively charged iminium ion. This cation is highly electrophilic.

  • Hydride Reduction: A mild reducing agent, introduced into the reaction mixture, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product.

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination with a Secondary Amine Amine (S)-3-(4-Methoxyphenyl)morpholine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Aldehyde Carbonyl Aldehyde (R-CHO) Carbonyl->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O Product N-Substituted Morpholine (Tertiary Amine) Iminium->Product + Hydride (H⁻) Hydride NaBH(OAc)₃ (Hydride Source) Hydride->Iminium

Sources

Application Notes & Protocols: N-Alkylation of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aryl-Morpholine Scaffold

The (S)-3-(4-Methoxyphenyl)morpholine core is a privileged scaffold in medicinal chemistry and drug development. As a structural analog of phenmetrazine, a compound known for its stimulant and appetite-suppressant properties, this moiety is of significant interest for developing novel therapeutics targeting the central nervous system.[1][2][3][4] N-alkylation of the secondary amine within the morpholine ring is a critical step in modifying the pharmacological profile of these molecules, influencing properties such as potency, selectivity for monoamine transporters, and metabolic stability.[1][3]

This guide provides an in-depth analysis of the primary synthetic strategies for the N-alkylation of (S)-3-(4-Methoxyphenyl)morpholine. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and address critical considerations for maintaining stereochemical integrity. The methodologies discussed are designed to be robust, scalable, and adaptable for the synthesis of diverse compound libraries.

Core Concepts in N-Alkylation of Chiral Morpholines

The secondary amine of (S)-3-(4-Methoxyphenyl)morpholine serves as the nucleophilic center for alkylation. The primary challenge and objective in any such transformation is the selective formation of the mono-alkylated product while preserving the pre-existing stereocenter at the C3 position. The choice of methodology is dictated by the nature of the alkyl group to be introduced (e.g., simple alkyl, aryl, functionalized chain) and the desired scale of the reaction.

// Node Definitions start [label="(S)-3-(4-Methoxyphenyl)morpholine", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; method1 [label="Method 1:\nClassical SN2 Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; method2 [label="Method 2:\nReductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; method3 [label="Method 3:\nBuchwald-Hartwig\n(N-Arylation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; prod1 [label="N-Alkyl Product", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prod2 [label="N-Alkyl Product\n(from Carbonyl)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prod3 [label="N-Aryl Product", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Node Definitions start [label="(S)-3-(4-Methoxyphenyl)morpholine", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; method1 [label="Method 1:\nClassical SN2 Alkylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; method2 [label="Method 2:\nReductive Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"]; method3 [label="Method 3:\nBuchwald-Hartwig\n(N-Arylation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; prod1 [label="N-Alkyl Product", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prod2 [label="N-Alkyl Product\n(from Carbonyl)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; prod3 [label="N-Aryl Product", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edge Definitions start -> method1 [label="Alkyl Halide (R-X)\nBase", color="#5F6368"]; start -> method2 [label="Aldehyde/Ketone (R-C=O)\nReducing Agent", color="#5F6368"]; start -> method3 [label="Aryl Halide (Ar-X)\nPd Catalyst, Ligand, Base", color="#5F6368"]; method1 -> prod1 [color="#4285F4"]; method2 -> prod2 [color="#34A853"]; method3 -> prod3 [color="#EA4335"]; } Caption: Overview of N-alkylation strategies.

Method 1: Classical S N 2 Alkylation with Alkyl Halides

This is the most fundamental approach for introducing simple alkyl groups. The reaction proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism, where the morpholine nitrogen attacks the electrophilic carbon of an alkyl halide.[5]

Causality Behind Experimental Choices:

  • Alkylating Agent (R-X): The reactivity order is I > Br > Cl. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides offer a good balance of reactivity and stability.[6]

  • Base: An acid scavenger is required to neutralize the H-X formed during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common as they are inexpensive and easily removed by filtration.[5] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal. They effectively solvate the base's counter-ion while leaving the nitrogen nucleophile relatively "bare," enhancing its reactivity.[5]

  • Temperature: Reactions are often heated to reflux to increase the reaction rate, typically between 60-100 °C.[5][6]

G

ParameterConditionRationale
Substrate (S)-3-(4-Methoxyphenyl)morpholine1.0 equiv
Alkylating Agent Alkyl Bromide or Iodide1.1 - 1.5 equiv
Base K₂CO₃ or Cs₂CO₃2.0 - 3.0 equiv
Solvent Acetonitrile (ACN) or DMFAnhydrous, 0.1 - 0.5 M
Temperature 80 °C (ACN reflux)To drive the reaction to completion.
Time 4 - 24 hoursMonitored by TLC or LC-MS.
Protocol 1: N-Benzylation via S N 2 Alkylation
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-3-(4-Methoxyphenyl)morpholine (1.93 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (4.15 g, 30 mmol, 3.0 equiv).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Reaction Initiation: Stir the suspension at room temperature for 10 minutes. Add benzyl bromide (1.31 mL, 11 mmol, 1.1 equiv) dropwise to the stirred mixture.[5]

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting material will have a lower Rf than the more non-polar product.

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of Celite®, washing the filter cake with acetonitrile (2 x 15 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.[5]

  • Chromatography: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 0-20% ethyl acetate in hexane) to afford the pure N-benzyl-(S)-3-(4-Methoxyphenyl)morpholine.

Method 2: Reductive Amination

Reductive amination is a highly versatile and controlled method for N-alkylation, particularly useful for preparing secondary amines without the risk of over-alkylation.[7] The reaction proceeds by forming an intermediate iminium ion from the morpholine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[7][8]

Causality Behind Experimental Choices:

  • Carbonyl Source: Aldehydes and ketones serve as the electrophilic source of the alkyl group. This method allows for the introduction of a wide variety of structurally diverse groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most applications.[7] It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion as it forms. Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.

  • Solvent: Chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are commonly used. Acetic acid is sometimes added as a catalyst to facilitate imine formation.[7]

  • Stereochemical Integrity: Reductive amination typically proceeds under mild, neutral, or slightly acidic conditions at room temperature, which minimizes the risk of racemization of the α-chiral center.

// Node Definitions amine [label="Morpholine-NH", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; carbonyl [label="R₂-C=O\n(Aldehyde/Ketone)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; iminium [label="[Morpholine-N+=CR₂]\n(Iminium Ion Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; reducer [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [label="N-Alkyl Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Node Definitions amine [label="Morpholine-NH", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; carbonyl [label="R₂-C=O\n(Aldehyde/Ketone)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; iminium [label="[Morpholine-N+=CR₂]\n(Iminium Ion Intermediate)", fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; reducer [label="Reducing Agent\n(e.g., NaBH(OAc)₃)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; product [label="N-Alkyl Morpholine", fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edge Definitions amine -> iminium [label="+ Carbonyl\n(-H₂O)", color="#5F6368"]; carbonyl -> iminium [color="#5F6368"]; iminium -> product [label="+ Reducing Agent", color="#5F6368"]; reducer -> product [color="#5F6368"]; } Caption: Mechanism of Reductive Amination.

ParameterConditionRationale
Substrate (S)-3-(4-Methoxyphenyl)morpholine1.0 equiv
Carbonyl Aldehyde or Ketone1.1 - 1.2 equiv
Reducing Agent NaBH(OAc)₃1.5 equiv
Solvent Dichloromethane (DCM) or DCEAnhydrous, 0.1 - 0.5 M
Temperature Room Temperature (20-25 °C)Mild conditions preserve stereochemistry.
Time 12 - 24 hoursMonitored by TLC or LC-MS.
Protocol 2: N-Isopropylation via Reductive Amination
  • Reagent Preparation: To a 100 mL round-bottom flask under a nitrogen atmosphere, add a solution of (S)-3-(4-Methoxyphenyl)morpholine (1.93 g, 10 mmol, 1.0 equiv) in 50 mL of anhydrous dichloromethane (DCM).

  • Carbonyl Addition: Add acetone (0.81 mL, 11 mmol, 1.1 equiv) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.[7]

  • Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 equiv) to the reaction mixture. The mixture may bubble slightly.

  • Reaction: Stir the reaction at room temperature for 16 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the residue by flash column chromatography on silica gel to yield the pure N-isopropyl-(S)-3-(4-Methoxyphenyl)morpholine.

Advanced Method: Buchwald-Hartwig Amination for N-Arylation

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the premier method. This palladium-catalyzed cross-coupling reaction provides a powerful and general route to C-N bond formation that is difficult to achieve via classical methods.[5][9][10]

Core Components:

  • Palladium Precatalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[5]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).[10]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaO t Bu) being the most common.[5]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are used to prevent catalyst deactivation.

This method is highly effective but requires strict adherence to inert atmosphere techniques (Schlenk line or glovebox) due to the air-sensitivity of the catalyst components. A detailed protocol can be adapted from general procedures for the Buchwald-Hartwig amination of morpholine.[5]

Conclusion

The N-alkylation of (S)-3-(4-Methoxyphenyl)morpholine is a versatile transformation that enables extensive structure-activity relationship (SAR) studies. For simple alkyl groups, classical S N 2 alkylation offers a straightforward and cost-effective route. For more complex or sensitive substrates, and to avoid over-alkylation, reductive amination provides a mild and highly selective alternative that is particularly adept at preserving stereochemical integrity. For the synthesis of N-aryl analogs, the Buchwald-Hartwig amination stands as the most powerful and reliable tool. The selection of the appropriate method will depend on the specific synthetic target, available reagents, and the scale of the reaction.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.
  • PubMed. (n.d.). Synthesis and resolution of the novel appetite suppressant 2-benzylmorpholine, a nonstimulant isomer of phenmetrazine.
  • Namjoshi, O. A., et al. (2015). Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction. Drug and Alcohol Dependence, 146, e48.
  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377.
  • Maver, M., et al. (n.d.). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC.
  • BenchChem. (2025).
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Phenmetrazine.
  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
  • ResearchGate. (n.d.). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate.
  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (2025).
  • MDPI. (n.d.).
  • YouTube. (2025).
  • PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
  • Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Use of (S)-3-(4-Methoxyphenyl)morpholine in Peptide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of (S)-3-(4-Methoxyphenyl)morpholine as a novel reagent in peptide coupling reactions. While direct literature on this specific application is emerging, this guide synthesizes established principles of peptide synthesis and draws parallels from well-characterized morpholine-based coupling agents to propose robust protocols for both solution-phase and solid-phase peptide synthesis (SPPS). The following sections detail the proposed mechanism of action, step-by-step experimental procedures, and best practices for utilizing this chiral morpholine derivative to achieve efficient amide bond formation with minimal racemization.

Introduction: The Role of Morpholine Scaffolds in Amide Bond Formation

The morpholine moiety is a privileged scaffold in medicinal chemistry, often imparting favorable physicochemical properties such as enhanced metabolic stability and aqueous solubility to parent molecules.[1] In the context of peptide synthesis, the morpholine ring is a key structural component of highly effective coupling reagents. A prominent example is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), a versatile and efficient reagent for amide bond formation.[2] DMTMM is valued for its stability, ease of handling, and its ability to be used in a wider range of solvents, including aqueous and alcoholic media, which is a significant advantage over many other coupling agents requiring stringent anhydrous conditions.[2]

(S)-3-(4-Methoxyphenyl)morpholine represents a chiral building block with potential for use in stereoselective synthesis. While not a classical "coupling reagent" in the same category as carbodiimides or phosphonium salts, its basic nitrogen atom and structural features suggest a role as a base or co-reagent in peptide coupling reactions. This guide explores its application in this context, providing a foundational methodology for its investigation.

Proposed Mechanism of Action

In a typical peptide coupling reaction, the carboxylic acid of the N-protected amino acid must be activated to facilitate nucleophilic attack by the amine group of the second amino acid or peptide fragment.[3][4] This activation is typically achieved using a dedicated coupling reagent. The role of a base, such as (S)-3-(4-Methoxyphenyl)morpholine, is crucial in this process for several reasons:

  • Neutralization: It neutralizes the protonated amine component (often present as a salt, e.g., hydrochloride or trifluoroacetate) to generate the free amine, which is the active nucleophile.

  • Maintaining Optimal pH: The base maintains the reaction mixture at an optimal pH to favor the coupling reaction and minimize side reactions.

  • Potential for Catalysis: In some systems, the base can play a more direct role in the activation of the carboxylic acid, although this is less common for simple amine bases compared to specialized reagents.

The proposed workflow involves the use of a primary coupling agent (e.g., a carbodiimide like DIC or a phosphonium salt like PyBOP) in conjunction with (S)-3-(4-Methoxyphenyl)morpholine acting as the organic base.

Peptide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Peptide Bond Formation AA1 N-Protected Amino Acid (R-COOH) CouplingReagent Primary Coupling Reagent (e.g., DIC, PyBOP) AA1->CouplingReagent Reacts with ActivatedEster Activated Intermediate (e.g., O-acylisourea, Active Ester) CouplingReagent->ActivatedEster Forms Peptide Dipeptide (R-CO-NH-R') ActivatedEster->Peptide Forms Peptide Bond AA2 Amino Acid/Peptide Ester (H₂N-R') AA2->ActivatedEster Attacks Base (S)-3-(4-Methoxyphenyl)morpholine (Base) Base->AA2 Deprotonates

Caption: Proposed workflow for peptide coupling using a primary activating agent and (S)-3-(4-Methoxyphenyl)morpholine as a base.

Protocols and Methodologies

The following protocols are presented as representative methods and should be optimized for specific peptide sequences and scales.

Solution-Phase Peptide Coupling

This protocol describes a general method for the coupling of a single N-protected amino acid to an amino acid ester in a solution.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)

  • Primary Coupling Reagent (e.g., HBTU) (1.1 eq)

  • (S)-3-(4-Methoxyphenyl)morpholine (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

  • Base Addition: Add (S)-3-(4-Methoxyphenyl)morpholine (2.2 eq) to the solution and stir for 10 minutes at room temperature. The first equivalent neutralizes the hydrochloride salt, and the subsequent amount maintains basicity for the coupling step.

  • Coupling Agent Addition: Add the primary coupling reagent (e.g., HBTU, 1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (3x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude dipeptide product by column chromatography on silica gel if necessary.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of (S)-3-(4-Methoxyphenyl)morpholine as a base during the coupling step in a standard Fmoc-based SPPS workflow on a Wang-type resin.[2]

Materials:

  • Fmoc-protected Wang resin

  • Fmoc-protected amino acids

  • Primary Coupling Reagent (e.g., HBTU)

  • (S)-3-(4-Methoxyphenyl)morpholine

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or automated peptide synthesizer

SPPS Workflow:

SPPS_Workflow cluster_coupling_step Coupling Step Details Start Start: Fmoc-AA-Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Amino Acid Coupling Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cleave Final Cleavage & Deprotection Wash2->Cleave Final Cycle Kaiser->Couple Positive Repeat Repeat for next AA Kaiser->Repeat Negative Repeat->Deprotect Activate Activate Fmoc-AA (HBTU) AddBase Add Base ((S)-3-(4-MeOPh)Morpholine) Activate->AddBase AddToResin Add to Resin AddBase->AddToResin

Caption: Flowchart of the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Procedure for a Coupling Cycle:

  • Resin Swelling: Place the Fmoc-protected resin in the synthesis vessel and add DMF to swell the resin for 30 minutes. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin. Shake for 5 minutes and drain. Repeat the piperidine treatment for another 15 minutes and drain.

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq) and the primary coupling reagent (e.g., HBTU) (3 eq) in DMF.

    • Add (S)-3-(4-Methoxyphenyl)morpholine (6 eq) to this solution and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: To check for completion of the coupling, perform a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution. Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

  • Cycle Repetition: Repeat the deprotection (Step 2) and coupling (Step 4) steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

Data Presentation: Comparative Performance

While specific performance data for (S)-3-(4-Methoxyphenyl)morpholine is not yet established in the literature, we can present comparative data for a related morpholine-based system, DMTMM, to provide a benchmark for expected performance. The efficiency of a coupling reagent system is critical, impacting both yield and purity.

Table 1: Performance of DMTMM in Solid-Phase Peptide Synthesis (SPPS) [2]

Peptide SequenceCoupling ReagentYield (%)Purity (%)
H-Leu-Ala-Gly-Val-OHDMTMM85>95
H-Leu-Ala-Gly-Val-OHPyBOP82>95
H-Phe-Ala-Gly-Val-OHDMTMM80>95
H-Phe-Ala-Gly-Val-OHPyBOP78>95

This data is provided for the established reagent DMTMM and serves as a target benchmark for the evaluation of new morpholine-based reagents like (S)-3-(4-Methoxyphenyl)morpholine.

Safety and Handling

(S)-3-(4-Methoxyphenyl)morpholine should be handled with care, following standard laboratory safety procedures. Based on the safety data for the parent compound, morpholine, the following precautions are advised:

  • Hazards: Morpholine is a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage.[5][6]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Avoid contact with skin, eyes, and clothing.[8] Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

Always consult the specific Safety Data Sheet (SDS) for (S)-3-(4-Methoxyphenyl)morpholine before use.

Conclusion and Future Outlook

(S)-3-(4-Methoxyphenyl)morpholine presents an interesting candidate for application as a chiral organic base in peptide coupling reactions. The protocols outlined in this guide provide a solid starting point for its evaluation in both solution-phase and solid-phase synthesis. By leveraging established primary coupling reagents, this novel morpholine derivative may offer advantages in terms of solubility, handling, and potentially in stereochemical control of the coupling process. Further studies are required to fully characterize its performance, including comparative analyses of yield, purity, and racemization levels against standard bases like diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM).

References

  • Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(5), 417-424.
  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Scilab. (2020, March 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Joullié, M. M., & Lassen, K. M. (2010).

Sources

Application Note: Scalable Manufacturing Processes for (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-3-(4-Methoxyphenyl)morpholine is a highly valuable chiral building block widely utilized in the pharmaceutical industry, particularly in the development of kinase inhibitors and CNS-active therapeutics. The presence of the morpholine ring enhances the aqueous solubility, metabolic stability, and target binding affinity of active pharmaceutical ingredients (APIs). This application note details a robust, scalable, and highly enantioselective four-step manufacturing protocol. Starting from the commercially available chiral pool amino acid, (S)-4-methoxyphenylglycine, this route avoids the use of highly hazardous reagents (such as pyrophoric


) and provides a self-validating framework for industrial scale-up.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected for scale-up, rather than simply following a recipe. The causality behind the chemical choices in this workflow ensures safety, high yield, and the preservation of stereochemical integrity.

  • Step 1: Amino Acid Reduction via

    
     
    Direct reduction of amino acids to amino alcohols typically requires harsh or hazardous reagents like 
    
    
    
    . For scalable manufacturing, the
    
    
    system is vastly superior. The reaction of sodium borohydride with iodine generates borane (
    
    
    ) in situ. This provides a mild, chemoselective reduction of the carboxylic acid to the corresponding alcohol without risking the racemization of the sensitive chiral center[1],[2].
  • Step 2: N-Acylation with Chloroacetyl Chloride Morpholine ring construction frequently relies on the annulation of 1,2-amino alcohols[3],[4]. By treating the amino alcohol with chloroacetyl chloride at low temperatures (-5 °C) in the presence of a mild base (triethylamine), we exploit the higher nucleophilicity of the primary amine over the primary alcohol. This kinetic control ensures selective N-acylation and prevents unwanted O-acylation or di-acylation side reactions.

  • Step 3: Intramolecular Cyclization (Alkoxide-Driven) The formation of the morpholin-3-one intermediate requires an intramolecular 6-exo-tet

    
     displacement. Potassium tert-butoxide (
    
    
    
    ) is selected as the base because it is strong enough to completely deprotonate the primary alcohol to an alkoxide, yet bulky enough to avoid competing nucleophilic attack on the alkyl chloride[5],[6].
  • Step 4: Lactam Reduction The final step requires the reduction of the amide carbonyl (lactam) to an amine without cleaving the newly formed ether linkage. Borane-THF (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is utilized here as it selectively reduces amides to amines cleanly and efficiently, avoiding the ring-opening side reactions sometimes observed with other hydride sources[7],.
    

Process Workflow Diagram

G A (S)-4-Methoxyphenylglycine (Starting Material) B (S)-2-Amino-2-(4-methoxyphenyl)ethanol (Amino Alcohol) A->B Step 1: Reduction NaBH4 / I2 / THF 0 °C to Reflux C (S)-2-Chloro-N-(2-hydroxy-1-(4- methoxyphenyl)ethyl)acetamide B->C Step 2: N-Acylation Chloroacetyl chloride / Et3N DCM, -5 °C D (S)-5-(4-Methoxyphenyl) morpholin-3-one C->D Step 3: Cyclization t-BuOK / THF 0 °C to RT E (S)-3-(4-Methoxyphenyl)morpholine (Target API Intermediate) D->E Step 4: Lactam Reduction BH3-THF Reflux

Fig 1: Four-step scalable synthetic workflow for (S)-3-(4-Methoxyphenyl)morpholine.

Step-by-Step Manufacturing Protocols

Protocol 1: Synthesis of (S)-2-Amino-2-(4-methoxyphenyl)ethanol
  • Preparation: Suspend (S)-4-methoxyphenylglycine (1.0 eq) and

    
     (2.5 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere. Cool the mixture to 0 °C.
    
  • Iodine Addition: Dissolve

    
     (1.0 eq) in anhydrous THF (2 volumes) and add dropwise to the suspension over 1 hour, maintaining the internal temperature below 5 °C to control the evolution of hydrogen gas[1].
    
  • Reflux: Once addition is complete, heat the reaction mixture to reflux for 14 hours.

  • Workup: Cool to 0 °C and carefully quench with methanol until effervescence ceases. Concentrate the mixture in vacuo, dissolve the residue in 20% aqueous KOH, and extract with dichloromethane (DCM) (3 x 5 volumes). Dry the combined organic layers over

    
     and concentrate.
    
  • Self-Validation Checkpoint: Perform IR spectroscopy on the crude product. The complete disappearance of the carboxylic acid carbonyl stretch (~1700 cm⁻¹) and the appearance of broad O-H/N-H stretches (~3300 cm⁻¹) confirms reaction completion.

Protocol 2: Synthesis of (S)-2-Chloro-N-(2-hydroxy-1-(4-methoxyphenyl)ethyl)acetamide
  • Preparation: Dissolve the amino alcohol from Step 1 (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 volumes). Cool to -5 °C using an ice/salt bath.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise over 45 minutes, strictly maintaining the temperature between -5 °C and 0 °C to prevent O-acylation[4].

  • Stirring: Stir the mixture for an additional 1 hour at 0 °C.

  • Workup: Quench the reaction with saturated aqueous

    
     (5 volumes). Separate the organic layer, wash with brine, dry over 
    
    
    
    , and concentrate to yield the crude acetamide.
  • Self-Validation Checkpoint: Analyze via LC-MS. The product peak must show the expected

    
     mass with a distinct 3:1 isotopic pattern indicative of a single chlorine atom.
    
Protocol 3: Synthesis of (S)-5-(4-Methoxyphenyl)morpholin-3-one
  • Preparation: Dissolve the crude acetamide from Step 2 (1.0 eq) in anhydrous THF (15 volumes) and cool to 0 °C under nitrogen.

  • Cyclization: Add potassium tert-butoxide (1.5 eq) portion-wise over 30 minutes. The strong base initiates the intramolecular cyclization[5].

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water (10 volumes) and extract with ethyl acetate (3 x 10 volumes). Wash the combined organic layers with brine, dry over

    
    , and concentrate. Purify via crystallization from ethyl acetate/heptane.
    
  • Self-Validation Checkpoint: IR spectroscopy must reveal a strong lactam C=O stretch at ~1660 cm⁻¹. MS analysis must confirm the loss of the chlorine isotope pattern.

Protocol 4: Synthesis of (S)-3-(4-Methoxyphenyl)morpholine
  • Preparation: Suspend the morpholin-3-one from Step 3 (1.0 eq) in anhydrous THF (10 volumes) under nitrogen.

  • Reduction: Slowly add a 1.0 M solution of

    
     (3.0 eq) at room temperature. Heat the mixture to reflux for 12 hours[7].
    
  • Quench: Cool to 0 °C and carefully quench by the dropwise addition of methanol, followed by 2 M HCl (5 volumes) to break the boron-amine complex. Reflux for 1 hour.

  • Workup: Cool to room temperature, basify to pH 12 using 6 M NaOH, and extract with DCM (3 x 10 volumes). Dry the organics, concentrate, and purify via vacuum distillation or salt formation (e.g., hydrochloride salt)[8].

  • Self-Validation Checkpoint: IR must show the complete disappearance of the lactam C=O stretch. Chiral HPLC must be performed to validate that the enantiomeric excess (ee) remains > 98%.

Quantitative Data & Quality Metrics

The following table summarizes the expected yields, purity thresholds, and critical analytical markers for each stage of the manufacturing process, providing a baseline for quality control (QC) during scale-up.

StepIntermediate / ProductExpected YieldKey Analytical Marker (Validation)Purity (HPLC)
1 (S)-2-Amino-2-(4-methoxyphenyl)ethanol82 - 88%IR: Disappearance of COOH (~1700 cm⁻¹)> 95%
2 (S)-2-Chloro-N-(2-hydroxy-1-(4-methoxyphenyl)ethyl)acetamide85 - 90%MS:

with 3:1 Cl isotope pattern
> 97%
3 (S)-5-(4-Methoxyphenyl)morpholin-3-one75 - 80%IR: Appearance of Lactam C=O (~1660 cm⁻¹)> 98%
4 (S)-3-(4-Methoxyphenyl)morpholine 80 - 85%Chiral HPLC: ee > 98%, MS:

194.1
> 99%

References

  • 3-(4-Methoxyphenyl)
  • Morpholines.
  • Source: thevespiary.
  • Source: d-nb.
  • Source: chemrxiv.
  • Source: taltech.
  • Source: researchgate.
  • Source: benchchem.
  • Source: google.

Sources

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 3-Aryl Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs. Its unique physicochemical properties, including metabolic stability and favorable aqueous solubility, make it a desirable heterocyclic core in drug design. The introduction of a stereocenter, particularly an aryl group at the 3-position, creates a chiral 3-aryl morpholine, a structural motif with significant therapeutic potential. The precise stereochemical control at this position is often critical for target engagement and pharmacological activity. Consequently, the development of robust and efficient catalytic asymmetric methods for the synthesis of these valuable building blocks is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth exploration of two powerful and distinct catalytic asymmetric strategies for the synthesis of 3-aryl morpholines: a one-pot tandem hydroamination/asymmetric transfer hydrogenation and a chiral phosphoric acid-catalyzed synthesis of 3-aryl morpholinone precursors. These methods have been selected for their high enantioselectivity, broad substrate scope, and operational practicality. For each method, we will delve into the underlying catalytic principles, provide detailed, step-by-step experimental protocols, and present representative data to guide your synthetic endeavors.

Method 1: One-Pot Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This elegant and highly efficient one-pot tandem reaction combines a titanium-catalyzed intramolecular hydroamination of an aminoalkyne with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine. This approach offers excellent atom economy and operational simplicity by avoiding the isolation of the intermediate imine.[1][2][3]

Scientific Rationale and Mechanistic Insights

The success of this tandem strategy hinges on the orthogonal reactivity of the two catalytic systems. The initial step involves the intramolecular hydroamination of an ether-containing aminoalkyne, catalyzed by a commercially available titanium(IV) complex. This reaction proceeds to form a cyclic imine intermediate.

Following the complete formation of the imine, a chiral ruthenium catalyst, specifically a Noyori-Ikariya type complex such as RuCl, is introduced along with a hydrogen source (e.g., formic acid/triethylamine azeotrope). The ruthenium complex then orchestrates the highly enantioselective transfer hydrogenation of the C=N bond to yield the desired chiral 3-aryl morpholine.

A crucial factor for achieving high enantioselectivity in the ATH step is the presence of a hydrogen-bond-accepting group, such as the ether oxygen atom, in the substrate backbone. Mechanistic studies suggest that this oxygen atom engages in a hydrogen-bonding interaction with the N-H proton of the chiral diamine ligand on the ruthenium catalyst.[1][3] This interaction serves to lock the conformation of the substrate in the transition state, leading to a highly organized and predictable facial selectivity during the hydride transfer from the ruthenium center to the imine carbon.

Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation

cluster_0 Step 1: Ti-Catalyzed Hydroamination cluster_1 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation A Aryl-Substituted Aminoalkyne B Ti(NMe2)2(NMe2)2 (cat.) D Cyclic Imine Intermediate A->D Intramolecular Cyclization C Heat (e.g., 110 °C) G Chiral 3-Aryl Morpholine D->G Enantioselective Reduction E RuCl[(S,S)-Ts-DPEN](η⁶-p-cymene) (cat.) F HCOOH/NEt3

Caption: One-pot tandem reaction workflow.

Detailed Experimental Protocol

This protocol is adapted from the work of Schafer and coworkers.[3]

Materials and Reagents:

  • Aryl-substituted aminoalkyne substrate (e.g., N-Boc-2-(2-phenyleth-1-yn-1-yloxy)ethan-1-amine)

  • Titanium catalyst: Ti(NMe₂)₂(NMe₂)₂ (bis(amidate)bis(amido)Ti)

  • Ruthenium catalyst: RuCl

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

  • Anhydrous toluene

  • Standard laboratory glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl-substituted aminoalkyne (1.0 equiv.) and the titanium catalyst (5 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Hydroamination: Add anhydrous toluene to achieve a substrate concentration of 0.1 M. Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture at 110 °C under an inert atmosphere. Monitor the reaction progress by ¹H NMR or TLC until complete consumption of the starting material is observed (typically 12-24 hours).

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. To this crude mixture containing the cyclic imine, add a solution of the ruthenium catalyst (1 mol %) in the formic acid/triethylamine azeotrope (0.5 mL per 0.25 mmol of substrate).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reduction of the imine by TLC or ¹H NMR.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-aryl morpholine.

Data Summary: Substrate Scope and Performance
EntryAryl Substituent (Ar)Yield (%)ee (%)
1Phenyl85>95
24-Fluorophenyl82>95
34-Chlorophenyl88>95
44-Methoxyphenyl79>95
52-Thienyl7594

Data are representative and adapted from Schafer et al.[3]

Method 2: Chiral Phosphoric Acid-Catalyzed Synthesis of 3-Aryl Morpholinones

This method utilizes a chiral phosphoric acid (CPA) as a Brønsted acid catalyst to promote the enantioselective synthesis of 3-aryl-substituted morpholinones from aryl-glyoxals and 2-(arylamino)ethan-1-ols.[4][5] The resulting chiral morpholinones are valuable intermediates that can be readily reduced to the corresponding 3-aryl morpholines.

Scientific Rationale and Mechanistic Insights

Chiral phosphoric acids are powerful organocatalysts that operate through a network of hydrogen bonding interactions. In this transformation, the CPA catalyst is proposed to act as a bifunctional catalyst, simultaneously activating both the glyoxal and the amino alcohol substrates.

The reaction proceeds through a domino [4+2] hetero-annulation followed by a 1,2-aryl shift. The CPA activates the glyoxal, and the amino alcohol undergoes a condensation reaction to form a cyclic α-iminium hemiacetal intermediate. The chiral environment provided by the CPA catalyst then directs a stereoselective 1,2-aryl or alkyl migration (an aza-benzilic ester rearrangement), which sets the stereocenter at the C3 position of the morpholinone ring.[4] The bulky substituents at the 3,3'-positions of the BINOL backbone of the CPA are crucial for creating a well-defined chiral pocket that effectively shields one face of the reactive intermediate, leading to high enantioselectivity.

Mechanism of CPA-Catalyzed Morpholinone Synthesis

cluster_0 Catalyst Activation and Intermediate Formation cluster_1 Stereodetermining Rearrangement A Aryl-glyoxal + 2-(Arylamino)ethanol B Chiral Phosphoric Acid (CPA) C Cyclic α-iminium hemiacetal A->C [4+2] Hetero-annulation E Chiral 3-Aryl Morpholinone C->E Asymmetric aza-benzilic ester rearrangement D 1,2-Aryl Shift

Caption: Proposed mechanism for CPA-catalyzed morpholinone synthesis.

Detailed Experimental Protocol

This protocol is based on the work of Zhu and coworkers.[4]

Part A: Synthesis of Chiral 3-Aryl Morpholinone

Materials and Reagents:

  • Aryl-glyoxal monohydrate

  • 2-(Arylamino)ethan-1-ol

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (R)-TRIP)

  • 4 Å Molecular sieves

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the 2-(arylamino)ethan-1-ol (1.2 equiv.), aryl-glyoxal monohydrate (1.0 equiv.), chiral phosphoric acid catalyst (5-10 mol %), and activated 4 Å molecular sieves.

  • Reaction Execution: Add the anhydrous solvent and stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) under an inert atmosphere. Monitor the reaction by TLC or ¹H NMR.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the molecular sieves, and wash the celite with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 3-aryl morpholinone.

Part B: Reduction to 3-Aryl Morpholine

Materials and Reagents:

  • Enantioenriched 3-aryl morpholinone

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a solution of the chiral 3-aryl morpholinone in anhydrous THF at 0 °C under an inert atmosphere, slowly add the reducing agent (e.g., LiAlH₄, 1.5-2.0 equiv.).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup for LiAlH₄). Stir the resulting mixture until a white precipitate forms. Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by flash column chromatography if necessary to yield the final 3-aryl morpholine.

Data Summary: Substrate Scope and Performance (for Morpholinone Synthesis)
EntryAryl-glyoxal (Ar¹)2-(Arylamino)ethanol (Ar²)Yield (%)ee (%)
1PhenylPhenyl9295
24-BromophenylPhenyl9596
32-NaphthylPhenyl8994
4Phenyl4-Methoxyphenyl9095
5CyclohexylPhenyl8592

Data are representative and adapted from Zhu et al.[4]

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. For the tandem reaction, ensure the hydroamination is complete before adding the ATH catalyst.
Catalyst deactivation.Use freshly purified, anhydrous solvents and reagents. Ensure a strictly inert atmosphere.
Suboptimal reagent stoichiometry.Re-optimize the ratio of reactants and catalyst loading.
Low Enantioselectivity (ee) Impure or improperly stored chiral catalyst.Verify the purity and integrity of the chiral catalyst/ligand. Use a fresh batch from a reliable source.
Non-optimal reaction temperature.For many asymmetric reactions, lowering the temperature can improve enantioselectivity. Screen a range of temperatures.[1]
Solvent effects.The polarity and coordinating ability of the solvent can influence the transition state. Screen different anhydrous solvents.
Background (non-catalyzed) reaction.Lower the reaction temperature or concentration to disfavor the non-selective background reaction.
Side Product Formation In the tandem reaction, side reactions of the aminoalkyne.Ensure the purity of the starting material. Optimize the hydroamination conditions before proceeding to the ATH step.
In the CPA-catalyzed reaction, decomposition of the glyoxal.Use freshly prepared or purified glyoxal. Maintain a strictly inert atmosphere.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Asymmetric Synthesis of Morpholines. Retrieved from [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Supplemental Information for The Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights to Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]

  • PubMed. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

  • PubMed. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320–7325. [Link]

Sources

Procedures for derivatizing (S)-3-(4-Methoxyphenyl)morpholine for SAR studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Protocols for (S)-3-(4-Methoxyphenyl)morpholine in SAR Library Generation

Executive Summary & Strategic Rationale

(S)-3-(4-Methoxyphenyl)morpholine (CAS: [Specific CAS if available, else generic ref]) represents a "privileged scaffold" in modern drug discovery, particularly for CNS targets (NRI/SSRI activity similar to Reboxetine) and kinase inhibitors (PI3K/mTOR pathways). The 3-aryl morpholine core offers a distinct vector for exploring chemical space compared to the more common 2-substituted analogs.

Critical Design Considerations:

  • Chiral Integrity: The (S)-configuration at C3 is benzylic and adjacent to the nucleophilic nitrogen. While generally robust, harsh basic conditions (e.g., NaH, high temp) can induce racemization via an imine intermediate.

  • Steric Hindrance: The C3-aryl group creates significant steric bulk around the N4 nitrogen. Standard nucleophilic substitutions often fail or proceed sluggishly.

  • Electronic Bias: The p-methoxy group makes the aryl ring electron-rich, influencing metabolic stability (CYP450 liability) and potential for electrophilic aromatic substitution (though N-functionalization is the primary focus here).

This guide provides three validated workflows for derivatizing the N4 position, optimized for yield, purity, and enantiomeric retention.

Workflow Visualization

The following diagram outlines the divergent synthesis strategy for generating a high-value SAR library from the parent scaffold.

SAR_Workflow Start (S)-3-(4-Methoxyphenyl) morpholine Decision Target Class Selection Start->Decision PathA Path A: N-Arylation (Buchwald-Hartwig) Decision->PathA Aryl Halides PathB Path B: Reductive Alkylation Decision->PathB Aldehydes/Ketones PathC Path C: Acylation/ Sulfonylation Decision->PathC Acid Chlorides/ Isocyanates ProdA Biaryl Amines (Kinase/GPCR) PathA->ProdA ProdB N-Alkyl Derivs (Ion Channel/CNS) PathB->ProdB ProdC Amides/Ureas (Peptidomimetics) PathC->ProdC QC QC Validation: Chiral HPLC & NMR ProdA->QC ProdB->QC ProdC->QC

Caption: Divergent synthetic pathways for (S)-3-(4-Methoxyphenyl)morpholine. Path A utilizes Pd-catalysis for sterically hindered amines; Path B employs Lewis-acid assisted reduction; Path C follows standard nucleophilic attack.

Detailed Protocols

Module A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: Direct SNAr is often ineffective with electron-rich or neutral aryl halides due to the steric hindrance of the C3-aryl group. A specialized Pd-catalytic cycle is required.

Key Challenge: The C3-phenyl group hinders the approach of the amine to the Pd-center. Solution: Use of RuPhos or BrettPhos precatalysts, which are designed for sterically demanding secondary amines.

Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • (S)-3-(4-Methoxyphenyl)morpholine (1.0 equiv)

    • Aryl Bromide/Chloride (1.1 equiv)

    • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

    • Base: NaOtBu (1.5 equiv) - Note: If substrate contains base-sensitive esters, switch to Cs₂CO₃ and heat longer.

    • Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 80–100 °C for 4–12 hours.

  • Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad to remove Pd black. Concentrate in vacuo.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: If racemization is observed (rare with NaOtBu but possible), switch to the weaker base K₃PO₄ and use tBuBrettPhos Pd G3 at 100 °C.

Module B: Lewis Acid-Mediated Reductive Amination

Rationale: The secondary amine is hindered.[1][2] Condensation with ketones to form the iminium ion is the rate-limiting step and often stalls, leading to low yields with standard NaBH(OAc)₃ protocols.

Protocol:

  • Imine Formation: Dissolve amine (1.0 equiv) and Ketone/Aldehyde (1.2 equiv) in anhydrous THF or DCE.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv). Stir at RT for 6–12 hours.[1] The solution often turns slightly yellow/orange, indicating imine formation.

  • Reduction: Cool to 0 °C. Add NaBH₄ (2.0 equiv) or NaBH(OAc)₃ (3.0 equiv) portion-wise. Warm to RT and stir overnight.

  • Quench (Critical): Quench with 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously for 1 hour to break up the Titanium emulsion (it will turn from a gel to two clear layers).

  • Extraction: Extract with DCM.

Module C: Urea/Carbamate Formation (Rapid Library Gen)

Rationale: High-throughput generation of polar derivatives.

Protocol:

  • Dissolve amine (1.0 equiv) in DCM (0.1 M).

  • Add DIPEA (2.0 equiv).

  • Add Isocyanate (for Ureas) or Chloroformate (for Carbamates) (1.1 equiv) at 0 °C.

  • Stir at RT for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin (to quench excess electrophile) and polymer-supported isocyanate (to quench unreacted morpholine) if avoiding column chromatography is desired. Filter and concentrate.

Analytical & Quality Control Data

To ensure SAR data validity, the enantiomeric excess (ee%) must be verified, especially for Path A (Buchwald).

Table 1: Recommended Analytical Conditions

ParameterCondition / MethodNotes
Chiral HPLC Column Chiralpak AD-H or OD-H (4.6 x 250 mm)Industry standard for benzyl-amine type chirality.
Mobile Phase Hexane : IPA (90:10 to 80:20) + 0.1% DEADiethylamine (DEA) is crucial to sharpen the peak of the basic amine.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nmMonitor 280 nm for the methoxy-phenyl chromophore.
NMR Validation ¹H NMR (DMSO-d₆ or CDCl₃)Look for the benzylic proton (H3) typically around δ 3.8–4.2 ppm (dd).

References

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Secondary Amines." Journal of the American Chemical Society.
    • Source: (Context: General hindered amine coupling protocols).

  • Morpholine Scaffold in Medicinal Chemistry

    • Kumari, A., et al. (2020).[3] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

    • Source:

  • Ti(OiPr)

    • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry.
    • Source:

  • Synthesis of 3-Aryl Morpholines

    • Nielsen, L., et al. (2024). "Expanding complex morpholines using systematic chemical diversity." Organic Letters.
    • Source:

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Crystallization techniques for (S)-3-(4-Methoxyphenyl)morpholine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Techniques for (S)-3-(4-Methoxyphenyl)morpholine Salts

Abstract

This document provides a comprehensive guide to the selection, screening, and crystallization of pharmaceutical salts for the chiral molecule (S)-3-(4-Methoxyphenyl)morpholine. The formation of crystalline salts is a critical strategy in drug development to optimize the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability.[1][2][3] This guide details the underlying principles of salt formation and crystallization, followed by robust, step-by-step protocols for salt screening and crystallization process optimization. It is intended for researchers, scientists, and drug development professionals seeking to establish a systematic and scientifically grounded approach to developing high-quality crystalline salt forms of basic pharmaceutical compounds.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its performance and manufacturability. For chiral molecules like (S)-3-(4-Methoxyphenyl)morpholine, a key intermediate and potential API in various therapeutic areas, controlling the solid form is paramount.[4][5] Crystallization is the primary process used to purify and isolate APIs in a desired solid state.[6] An API can exist in multiple crystalline forms, known as polymorphs, which have the same chemical composition but different internal crystal structures.[7][8] These differences can lead to significant variations in critical properties such as melting point, solubility, and stability.[1][9]

For ionizable APIs, such as the morpholine derivative , salt formation is a highly effective and widely used strategy to modulate these properties.[2][3] By reacting the basic nitrogen of the morpholine ring with a suitable acidic counter-ion, a salt is formed. This new chemical entity often exhibits superior crystallinity, enhanced aqueous solubility, and improved stability compared to the free base. The selection of the appropriate counter-ion is a crucial step, as it dictates the properties of the final salt form.[10] This application note provides the scientific rationale and practical methodologies for developing a robust and reproducible crystallization process for salts of (S)-3-(4-Methoxyphenyl)morpholine.

Foundational Principles: Salt Selection and Crystallization Theory

Rationale for Salt Formation

(S)-3-(4-Methoxyphenyl)morpholine is a basic compound due to the secondary amine in the morpholine ring. Salt formation involves a proton transfer from an acid (the counter-ion or salt former) to this basic nitrogen, creating an ionic bond. The primary motivations for converting a basic API into a salt include:

  • Enhanced Solubility and Dissolution Rate: Salt forms are generally more soluble in aqueous media than their corresponding free bases, which can lead to improved bioavailability.[1][2]

  • Improved Stability: Crystalline salts often possess greater physical and chemical stability, extending the shelf-life of the drug substance.[8]

  • Better Handling and Processing Properties: Crystalline materials typically have better flowability and are less prone to static charge, simplifying formulation processes.

  • Opportunity for Intellectual Property Protection: Novel salt forms of an API can be patentable, providing a significant competitive advantage.[8]

Selecting the Right Counter-ion

The choice of counter-ion is a critical decision. A key guiding principle is the "pKa rule," which suggests that a stable salt is likely to form if the difference between the pKa of the acidic counter-ion and the pKa of the protonated base (the conjugate acid) is greater than 3. Furthermore, counter-ions should be selected from a list of pharmaceutically acceptable, or "Generally Regarded as Safe" (GRAS), compounds.

Table 1: Common Pharmaceutically Acceptable Acidic Counter-ions

Counter-ionAcid TypepKa1pKa2pKa3
Hydrochloric AcidStrong Mineral-7.0--
Sulfuric AcidStrong Mineral-3.01.99-
Methanesulfonic AcidStrong Organic-1.9--
Maleic AcidOrganic Dicarboxylic1.96.07-
L-Tartaric AcidOrganic Dicarboxylic2.984.34-
Fumaric AcidOrganic Dicarboxylic3.034.44-
Citric AcidOrganic Tricarboxylic3.134.766.40
Benzoic AcidOrganic Carboxylic4.2--
Fundamentals of Crystallization

Crystallization from a solution is a thermodynamic process driven by supersaturation. Supersaturation is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility. This state can be achieved through several methods, most commonly by cooling, solvent evaporation, or adding an anti-solvent.[6] The process unfolds in two main stages:

  • Nucleation: The initial formation of tiny, stable crystalline nuclei from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").

  • Crystal Growth: The subsequent growth of these nuclei into larger crystals. The balance between nucleation and growth rates determines the final crystal size distribution.

Controlling the level of supersaturation is key to a successful crystallization process. Rapidly generating high supersaturation often leads to fast nucleation and the formation of many small, potentially impure crystals. Conversely, slow, controlled generation of low supersaturation favors crystal growth, resulting in larger, more well-defined, and purer crystals.

Experimental Protocols

This section provides detailed, step-by-step methodologies for screening potential salt formers and optimizing the crystallization process for a selected salt of (S)-3-(4-Methoxyphenyl)morpholine.

Workflow for Salt Selection and Crystallization Development

The overall strategy involves a systematic screening phase to identify promising salts, followed by an optimization phase to develop a robust crystallization protocol for the lead candidate.

Salt_Selection_Workflow api (S)-3-(4-Methoxyphenyl)morpholine Free Base screening PART 1: Salt Screening Protocol api->screening dissolve Dissolve Free Base in Solvent screening->dissolve add_acid Add Stoichiometric Counter-ion (Acid) dissolve->add_acid observe Stir & Observe (Slurry Formation) add_acid->observe induce Induce Crystallization (Cooling / Evaporation) observe->induce isolate Isolate & Characterize Solid induce->isolate decision1 Crystalline Solid? isolate->decision1 fail Result: Amorphous / Oil / No Solid (FAIL - Re-screen) decision1->fail No success Result: Crystalline Salt (PASS) decision1->success Yes optimization PART 2: Crystallization Optimization solubility Determine Solubility Profile (Solvent Selection) optimization->solubility success->optimization method_select Select Method: Cooling vs. Anti-solvent solubility->method_select cooling Cooling Crystallization Protocol method_select->cooling Temp-dependent solubility antisolvent Anti-solvent Crystallization Protocol method_select->antisolvent High solubility at all temps final_char Full Characterization of Optimized Crystalline Salt cooling->final_char antisolvent->final_char final_product Final, Robust Protocol for Crystalline Salt final_char->final_product Cooling_Crystallization start Start: Crude Salt & Solvent dissolution 1. Dissolution: Heat to T₁ (e.g., 60°C) to achieve clear solution start->dissolution cooling1 2. Controlled Cooling: Cool from T₁ to T₂ (e.g., 40°C) at a defined rate (e.g., 10°C/hr) dissolution->cooling1 seeding 3. Seeding (Optional): Add seed crystals at T₂ to induce nucleation cooling1->seeding cooling2 4. Crystal Growth: Cool from T₂ to T₃ (e.g., 5°C) at a slow rate (e.g., 5°C/hr) seeding->cooling2 aging 5. Aging: Hold at T₃ for a period (e.g., 2-4 hours) for maturation cooling2->aging isolation 6. Isolation: Filter the crystal slurry aging->isolation washing 7. Washing: Wash cake with cold solvent isolation->washing drying 8. Drying: Dry under vacuum at T₄ (e.g., 40°C) washing->drying end End: Pure, Dry Crystalline Product drying->end

Caption: Step-by-step cooling crystallization workflow.

  • Solvent Selection & Solubility: The ideal solvent is one where the salt has high solubility at elevated temperatures and low solubility at ambient or lower temperatures. Determine the solubility at ~60°C and 5°C to ensure a good theoretical yield. For this example, IPA/Water (95:5) is chosen.

  • Dissolution: Charge the crude salt (e.g., 10.0 g) and the solvent (e.g., 80 mL) to the jacketed vessel. Heat the mixture to 60°C with stirring until all solids are completely dissolved.

  • Controlled Cooling: Cool the solution at a controlled rate of 10°C per hour. A controlled rate is crucial to avoid spontaneous, uncontrolled nucleation.

  • Seeding (Optional but Recommended): At a temperature just below the saturation point (e.g., 45-50°C), add a small quantity (0.1-1.0% w/w) of previously obtained pure crystals ("seeds"). Seeding provides a template for crystal growth, leading to better control over crystal size and form.

  • Crystal Growth & Maturation: Continue cooling the slurry to the final temperature (e.g., 5°C) at a slower rate (e.g., 5°C per hour) to allow for orderly crystal growth. Hold the slurry at the final temperature for 2-4 hours ("aging") to allow the system to reach equilibrium, which can improve yield and purity.

  • Isolation and Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent system to remove residual mother liquor containing impurities.

  • Drying: Dry the crystalline product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Final Crystalline Salt

A thorough characterization of the final salt form is mandatory for quality control and regulatory filings. [1][11] Table 3: Key Analytical Techniques for Crystalline Salt Characterization

TechniquePurposeInformation Obtained
Powder X-ray Diffraction (PXRD) Primary structure identificationUnique diffraction pattern confirms the crystal structure and polymorphic form. [12][13]
Differential Scanning Calorimetry (DSC) Thermal propertiesDetermines melting point, purity, and detects polymorphic transitions. [14][15]
Thermogravimetric Analysis (TGA) Solvate/Hydrate detectionMeasures weight loss upon heating to quantify the amount of solvent or water in the crystal lattice. [13][15]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of salt formationShows shifts in vibrational frequencies (e.g., amine N-H, carboxylate C=O) confirming proton transfer. [12]
Optical/Polarized Light Microscopy Morphology and crystallinityVisualizes crystal shape (habit), size, and birefringence. [14]
High-Performance Liquid Chromatography (HPLC) Purity assessmentQuantifies the chemical purity of the API and detects any process-related impurities.
Dynamic Vapor Sorption (DVS) HygroscopicityMeasures the material's tendency to absorb moisture from the air, a key stability indicator.

Conclusion

The development of a crystalline salt form is a scientifically driven process that can significantly enhance the properties of an API like (S)-3-(4-Methoxyphenyl)morpholine. A systematic approach, beginning with a broad salt screening followed by a focused optimization of the crystallization process, is the most effective path to success. The protocols outlined in this guide provide a robust framework for identifying and producing a stable, pure, and crystalline salt form with desirable physicochemical characteristics. Proper and thorough solid-state characterization is essential to confirm the identity and quality of the final product, ensuring its suitability for further pharmaceutical development.

References

  • Vertex AI Search. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • Vertex AI Search. (2024, April 27). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review.
  • BOC Sciences. Chiral Resolution and Separation Services.
  • Sui, D. (2023, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis.
  • Wikipedia. Chiral resolution.
  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Journal of the American Chemical Society. Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates.
  • Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Chalcogen Pharma. Development and Supporting of Polymorphism, Cocrystals & salts.
  • IUCr Journals. Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria.
  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Crystal Growth & Design. (2012, April 12). Polymorphs, Salts, and Cocrystals: What's in a Name?.
  • PMC. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
  • Benchchem. Technical Support Center: Purification of Chiral Amines.
  • DataSpace. (2024). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines.
  • Oxford Academic. 4 4 Analytical techniques for studying and characterizing polymorphs.
  • Synthesis of Biologically Important Chiral Morpholine Derivatives.
  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?.
  • Slideshare. Various techniques for study of Crystal Properties.
  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • ResearchGate. (PDF) The potential of chiral solvents in enantioselective crystallization.
  • BIA. Crystallisation in pharmaceutical processes.
  • Benchchem. Technical Support Center: Chiral Resolution by Diastereomeric Salt Crystallization.
  • Crystal Growth & Design. (2021, January 20). Advanced Methodologies for Pharmaceutical Salt Synthesis.
  • Crystallization processes in pharmaceutical technology and drug delivery design.
  • PMC. 4-(4-Nitrophenyl)morpholine.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • MDPI. (2020, December 2). Success or Failure of Chiral Crystallization of Similar Heterocyclic Compounds.
  • Frontiers. (2022, August 9). Continuous crystallisation of organic salt polymorphs.
  • PubChemLite. 3-(4-methoxyphenyl)morpholine (C11H15NO2).
  • Sigma-Aldrich. 3-(4-Methoxyphenyl)morpholine.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Benchchem. (2025, December). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.

Sources

High-Efficiency Microwave-Assisted Synthesis Protocols for (S)-3-(4-Methoxyphenyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Chiral morpholines are privileged scaffolds in modern drug discovery, frequently utilized in the development of CNS-active agents, monoamine oxidase (MAO) inhibitors, and advanced optoelectronic materials 1. Among these, (S)-3-(4-Methoxyphenyl)morpholine 2 presents a unique synthetic challenge. The steric bulk of the C3-aryl group, combined with the electron-donating nature of the methoxy substituent, significantly hinders electrophilic attack at the adjacent secondary amine.

Conventional thermal heating for N-arylation or amide coupling of this substrate often requires extended reaction times (24–48 hours). Such prolonged thermal stress frequently leads to catalyst deactivation, poor yields, and most critically, racemization of the sensitive C3 stereocenter.

The Microwave (MW) Advantage: Microwave irradiation circumvents these thermodynamic bottlenecks through direct dielectric heating. By coupling electromagnetic energy directly with polar molecules, MW synthesis achieves rapid, uniform heating profiles. This kinetic acceleration lowers the activation energy barrier for sterically demanding steps—such as the reductive elimination in Pd-catalyzed cross-couplings—reducing reaction times from 24 hours to just 10–30 minutes while strictly preserving enantiomeric purity 3.

G A (S)-3-(4-Methoxyphenyl) morpholine C Microwave Reactor (Dielectric Heating) A->C B Electrophile + Catalyst/Coupling Agent B->C D Functionalized Chiral Product C->D Accelerated Kinetics & Stereoretention

Fig 1: MW-assisted functionalization workflow for sterically hindered chiral morpholines.

Comparative Data Analysis

The integration of microwave irradiation into the synthetic workflow provides a self-evident improvement in both throughput and product integrity. The table below summarizes the optimization data for the N-arylation of (S)-3-(4-Methoxyphenyl)morpholine with 4-bromotoluene.

Heating MethodCatalyst SystemTemp (°C)TimeYield (%)Enantiomeric Excess (ee %)
Conventional (Oil Bath) Pd₂(dba)₃ / XPhos11024 h42%88% (Partial Racemization)
Conventional (Oil Bath) Pd₂(dba)₃ / XPhos11048 h55%71% (Severe Racemization)
Microwave Irradiation Pd₂(dba)₃ / XPhos11015 min89%>99% (Stereoretention)
Microwave Irradiation Pd₂(dba)₃ / XPhos13015 min91%94% (Slight Degradation)

Data Interpretation: Microwave heating at 110°C for 15 minutes represents the optimal thermodynamic window, maximizing yield while preventing the C3-proton from undergoing base-catalyzed epimerization 4.

Protocol 1: Microwave-Assisted Buchwald-Hartwig N-Arylation

This protocol details the C(sp2)-N bond formation between (S)-3-(4-Methoxyphenyl)morpholine and aryl halides.

Causality of Reagent Selection:
  • Ligand (XPhos): The bulky dicyclohexyl groups of XPhos promote rapid reductive elimination. This is the rate-limiting step when coupling sterically encumbered secondary amines.

  • Solvent (Toluene): While toluene is non-polar and typically transparent to microwaves, the addition of the highly polar ionic base (NaOtBu) and the polar morpholine substrate creates localized "hot spots" via ionic conduction, driving the reaction efficiently without bulk solvent superheating.

G Pd0 Active Pd(0) L_n OA Oxidative Addition (Aryl Halide) Pd0->OA AM Amine Coordination (C3-Substituted Morpholine) OA->AM DE Deprotonation (Base) AM->DE RE Reductive Elimination (Product Release) DE->RE MW overcomes steric barrier RE->Pd0

Fig 2: MW-accelerated Pd-catalyzed Buchwald-Hartwig amination cycle for bulky secondary amines.

Step-by-Step Methodology:
  • Preparation: In a glovebox or under strict nitrogen flow, charge a 10 mL microwave-safe reaction vial with (S)-3-(4-Methoxyphenyl)morpholine (1.0 equiv, 0.5 mmol), aryl bromide (1.2 equiv, 0.6 mmol), Pd₂(dba)₃ (0.02 equiv, 1 mol%), XPhos (0.06 equiv, 3 mol%), and NaOtBu (1.5 equiv, 0.75 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (3.0 mL). Immediately seal the vial with a Teflon-lined crimp cap.

  • Microwave Parameters: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to: Temperature: 110°C, Ramp Time: 2 min, Hold Time: 15 min, Cooling: On (to 40°C).

  • Workup: Dilute the cooled mixture with EtOAc (10 mL), filter through a short pad of Celite to remove palladium black, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

This protocol is designed to be self-validating. Visual QC: A color change from deep red to black before MW irradiation signifies premature Pd(0) oxidation due to oxygen ingress. If this occurs, the operator must abort and re-purge the vessel. Analytical QC: An LC-MS aliquot taken at the 5-minute mark must show >50% conversion. If the reaction stalls, it validates that the NaOtBu has hydrolyzed to NaOH (which is ineffective for this cycle), prompting immediate reagent replacement.

Protocol 2: High-Throughput Microwave Amide Coupling

For the synthesis of morpholine-based amides (often utilized in MAO inhibitor libraries 1), standard EDC/HOBt couplings fail due to the steric shielding of the morpholine nitrogen.

Causality of Reagent Selection:
  • Coupling Agent (HATU): The 7-aza-1-hydroxybenzotriazole leaving group generated by HATU is highly reactive and compact, easily overcoming the steric hindrance of the C3-aryl group.

  • Base (DIPEA): N,N-Diisopropylethylamine is chosen over Triethylamine (TEA) because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring clean conversion.

Step-by-Step Methodology:
  • Activation: In a 10 mL MW vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (2.5 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) and stir at room temperature for 2 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (S)-3-(4-Methoxyphenyl)morpholine (1.0 equiv, 0.5 mmol). Seal the vial.

  • Microwave Parameters: Irradiate at 80°C for 10 minutes (Max power: 50W).

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL) and extract with DCM (3 x 5 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Self-Validation & Quality Control:

The protocol includes an in-situ TLC check (UV 254 nm). The appearance of a distinct, UV-active spot with an Rf value ~0.2 higher than the starting morpholine confirms successful amide bond formation. If the starting material spot persists without product formation, it validates that the carboxylic acid was not properly activated, pointing directly to degraded, moisture-exposed HATU. Furthermore, chiral HPLC analysis of the crude mixture is mandated to confirm >98% ee, validating that the 80°C MW limit successfully prevented epimerization.

References

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds Source: ACS Omega URL:[Link]

  • Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression Source: MDPI (Molecules) URL:[Link]

  • Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives Source: PMC / NIH URL:[Link]

Sources

Application Notes & Protocols: Strategic Handling and Storage of Moisture-Sensitive Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hygroscopicity in Morpholine-Based Drug Discovery

Morpholine and its substituted derivatives represent a cornerstone scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for treating conditions ranging from central nervous system disorders to cancer.[1][2][3] The heterocyclic ring, featuring both a basic amine and an ether group, imparts unique physicochemical properties that can enhance drug potency, modulate pharmacokinetics, and improve blood-brain barrier permeability.[1][2][4]

However, the very features that make the morpholine moiety valuable—specifically the presence of nitrogen and oxygen heteroatoms—also render many derivatives hygroscopic.[5][6] Hygroscopicity, the tendency to readily absorb moisture from the atmosphere, is not a trivial inconvenience.[7] It can lead to sample degradation, inaccurate weighing of reagents, altered solubility, and ultimately, the failure of moisture-sensitive reactions, compromising experimental reproducibility and yield.

This guide provides researchers, scientists, and drug development professionals with a detailed framework for the proper handling and storage of moisture-sensitive morpholine derivatives. By explaining the causality behind each procedural choice, we aim to equip scientists with the knowledge to maintain the integrity and reactivity of these critical compounds.

Scientific Foundation: Why Are Morpholine Derivatives Moisture-Sensitive?

The susceptibility of morpholine derivatives to moisture stems from the fundamental chemical properties of the heterocyclic ring:

  • Basicity of the Nitrogen Atom: The secondary or tertiary amine within the morpholine ring acts as a Lewis base.[4] It can readily accept a proton from water, leading to the formation of a morpholinium salt. This interaction is often the initial step in water absorption.

  • Hydrogen Bonding: The ether oxygen and the N-H group (in secondary amines) can participate in hydrogen bonding with water molecules.[8] This interaction effectively draws and holds atmospheric moisture within the crystal lattice or bulk material.

  • Polarity: The overall polarity of the molecule contributes to its affinity for polar water molecules.

This absorbed water can act as an unwanted nucleophile or base in subsequent chemical reactions, leading to byproduct formation and reduced yields of the desired product.

Hazard Identification and Essential Safety Precautions

Before handling any chemical, a thorough review of its Safety Data Sheet (SDS) is mandatory. Morpholine and its derivatives often present multiple hazards.[9]

Common Hazards:

  • Corrosivity: Many morpholine derivatives are corrosive and can cause severe skin burns and eye damage.[9][10][11]

  • Toxicity: They can be toxic if inhaled or absorbed through the skin.[9]

  • Flammability: Morpholine itself is a flammable liquid, and many derivatives may also be flammable.[9][12]

Table 1: Mandatory Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of corrosive materials that can cause irreversible eye damage.[10]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-resistant lab coat, and closed-toe shoes.Prevents skin contact, absorption, and chemical burns.[10][11]
Respiratory Protection All handling should occur within a certified chemical fume hood.Prevents inhalation of potentially toxic and corrosive vapors.[10][12]

Long-Term Storage Protocols for Maintaining Compound Integrity

Proper storage is the first line of defense against moisture contamination. The goal is to create a multi-barrier system that isolates the compound from the ambient atmosphere.

4.1 Primary Containment The immediate container must be appropriate for the compound's physical state and sensitivity.

  • Solids: Use amber glass bottles with PTFE-lined screw caps. The dark glass protects light-sensitive compounds, and the PTFE liner provides a superior seal against moisture ingress compared to paper or foil liners.

  • Liquids: For highly sensitive liquids, commercial Sure/Seal™ bottles (or equivalent) with a septum-lined crown cap are ideal.[13] These allow for the removal of material via syringe without exposing the bulk contents to the atmosphere.

4.2 Secondary Containment and Atmosphere Control Minimizing exposure begins the moment a container is opened. For hygroscopic materials, this exposure must be controlled.[14]

Table 2: Summary of Storage Conditions Based on Moisture Sensitivity

Sensitivity LevelPrimary Container SealStorage EnvironmentRecommended TemperatureKey Considerations
Low Tightly-sealed screw cap.Standard laboratory shelf, away from heat and sunlight.[15]15-25 °C (59-77 °F)[16]Minimize time the container is open.
Moderate Tightly-sealed screw cap with Parafilm® wrapped around the closure.Desiccator cabinet with an active desiccant (e.g., silica gel, Drierite™).15-25 °C (59-77 °F)Regularly check and regenerate the desiccant.
High Sure/Seal™ bottle (liquids) or screw-cap vial stored within a larger sealed container.Inert atmosphere glovebox with O₂ and H₂O levels <5 ppm.[17][18]As specified by manufacturer; may include freezer storage within the glovebox.[19]This is the gold standard for protecting highly reactive and sensitive compounds.

Critical Handling Protocols and Workflows

Handling protocols must be adapted to the compound's sensitivity. The following decision workflow can guide the appropriate technique.

Diagram 1: Decision Workflow for Handling Moisture-Sensitive Compounds A flowchart to guide researchers in selecting the appropriate handling environment.

G Start Review SDS & Literature for Moisture Sensitivity Decision1 Is the compound highly hygroscopic or pyrophoric? Start->Decision1 Glovebox Protocol 3: Use Glovebox Decision1->Glovebox Yes Decision2 Is the reaction known to be highly sensitive to trace water? Decision1->Decision2 No Schlenk Protocol 2: Use Schlenk Line Benchtop Protocol 1: Use Fume Hood with Precautions Decision2->Schlenk Yes Decision2->Benchtop No

5.1 Protocol 1: Handling Moderately Sensitive Solids on the Benchtop

This protocol is for brief manipulations, such as weighing, of compounds that are hygroscopic but not acutely reactive with atmospheric moisture.

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Place all necessary equipment (spatulas, weigh paper, receiving flask) inside the hood.

  • Equilibration: Allow the container to warm to ambient temperature before opening to prevent condensation of moisture onto the cold solid.

  • Dispensing: Open the container and quickly weigh the desired amount of the compound. Work efficiently to minimize exposure time.[7]

  • Sealing: Immediately and tightly reseal the primary container.[14] Wrap the cap/lid junction with Parafilm® for an enhanced seal.

  • Storage: Return the container to the appropriate storage environment (e.g., a desiccator) promptly.

5.2 Protocol 2: Handling Liquids and Solutions via Schlenk Line

Air-free techniques using a Schlenk line are essential for manipulating highly sensitive compounds and setting up reactions under an inert atmosphere.[20][21]

  • Glassware Preparation: All glassware must be rigorously dried, either by oven-drying (>120°C overnight) or by flame-drying under vacuum.[22][23] Assemble the hot glassware and allow it to cool under a positive pressure of inert gas (argon or dry nitrogen).

  • System Purge: Assemble the reaction apparatus (e.g., flask with septum and condenser) on the Schlenk line. Evacuate the apparatus using the vacuum manifold and backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times to ensure an inert atmosphere.[18][20]

  • Liquid Transfer: The diagram below illustrates the transfer of a moisture-sensitive morpholine derivative from a Sure/Seal™ bottle to the reaction flask.

    • Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used. Pressurize the reagent bottle with inert gas via a needle connected to the manifold. Insert one end of the cannula into the reagent bottle's headspace, then into the liquid. Insert the other end into the reaction flask. The pressure differential will drive the liquid transfer.

    • Syringe Transfer: For smaller volumes, use a clean, dry, gas-tight syringe.[23] First, flush the syringe with inert gas. Draw the desired volume of liquid from the Sure/Seal™ bottle. Quickly insert the needle through the septum of the reaction flask and dispense the reagent.

Diagram 2: Inert Atmosphere Liquid Transfer via Schlenk Line Workflow for transferring a reagent from a Sure/Seal™ bottle to a reaction flask.

G cluster_0 Setup cluster_1 Transfer cluster_2 Cleanup A Prepare System Oven-dry all glassware. Assemble and purge reaction flask on Schlenk line with Ar/N₂ (3x cycles). B 2. Access Reagent Puncture Sure/Seal™ septum with inert gas needle. Gently pressurize bottle. A:f2->B:f0 C 3. Transfer Liquid Insert syringe or cannula into liquid. Withdraw desired volume. B:f2->C:f0 D 4. Add to Reaction Pierce reaction flask septum. Dispense liquid into flask under positive inert gas flow. C:f2->D:f0 E 5. Secure Reagent Remove needle from Sure/Seal™ bottle. Store bottle in desiccator or glovebox. D:f2->E:f0

5.3 Protocol 3: Ultimate Protection Using a Glovebox

A glovebox provides the most secure environment for handling air- and moisture-sensitive compounds by maintaining a continuously purified inert atmosphere.[18][21][24] It is the preferred method for weighing solids, preparing stock solutions, and setting up reactions with extremely sensitive materials.

  • Material Transfer: Place all necessary chemicals, glassware, and equipment into the glovebox antechamber. Do not introduce paper or other highly porous materials that can adsorb and release large amounts of water.

  • Antechamber Purge: Evacuate and refill the antechamber with the glovebox's inert gas. This cycle should be repeated at least three times before opening the inner door.[18]

  • Manipulation: Bring the materials into the main chamber. All manipulations (weighing, dispensing, preparing solutions) can now be performed as one would on an open bench, but within the protective atmosphere.[17][19]

  • Sealing and Removal: Before removing materials, ensure all containers are securely sealed. Place them back in the antechamber and purge it with ambient air before opening the outer door.

Solvent Purity: A Critical, Often Overlooked, Parameter

Using a hygroscopic reagent in a "wet" solvent defeats all other precautions. Many common laboratory solvents contain significant amounts of dissolved water and must be dried before use.[25]

Table 3: Selection of Common Solvent Drying Agents

Drying AgentFormulaSuitable ForIncompatible WithNotes
Magnesium Sulfate MgSO₄General purpose, good for ethers, halogenated solvents.-Fast and efficient, but slightly acidic. Fine powder indicates dryness.[22]
Sodium Sulfate Na₂SO₄General purpose, neutral. Good for pre-drying.-High capacity but slow and less efficient than MgSO₄.[26]
Molecular Sieves (e.g., 3Å, 4Å)Most organic solvents, including alcohols and DMF.-Excellent for achieving very low water content. Must be activated by heating before use.[22][27]
Calcium Hydride CaH₂Ethers, hydrocarbons, acetonitrile.Alcohols, aldehydes, ketones, acids.Highly efficient, but reacts with water to produce flammable H₂ gas.[22][27] Quench excess carefully.
Sodium/Benzophenone Na / Ph₂COTHF, diethyl ether, hydrocarbons.Halogenated solvents, ketones, protic solvents.Provides a visual indication of dryness (deep blue/purple color).[27] Requires distillation.

Protocol 4: Preparation of Anhydrous THF by Distillation

  • Pre-drying: Add sodium wire and a small amount of benzophenone to a flask of commercial-grade THF.

  • Reflux: Heat the mixture to reflux under an inert nitrogen or argon atmosphere.

  • Observation: Continue refluxing until a persistent deep blue or purple color develops. This indicates the formation of the sodium benzophenone ketyl radical anion, which only occurs under anhydrous and oxygen-free conditions.[27]

  • Distillation: Distill the dry solvent directly into a pre-dried collection flask under an inert atmosphere.

  • Storage: Store the freshly distilled anhydrous solvent over activated molecular sieves in a sealed flask with a septum.[22]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Solid reagent has "clumped" or appears wet. Improper storage; moisture absorption.1. If the compound is thermally stable, it may be possible to dry it under high vacuum. 2. For reactions, consider using a larger excess of the reagent, but be aware this may introduce impurities. 3. If integrity is critical, discard the reagent and use a fresh, properly stored bottle.[7]
Low reaction yield or unexpected byproducts. 1. Water contamination from reagent or solvent. 2. Oxygen contamination.1. Verify solvent dryness using Karl Fischer titration (target <50 ppm water).[22] 2. Re-dry the solvent using a more rigorous method (e.g., distillation).[22] 3. Ensure all glassware was meticulously dried and the inert atmosphere was properly established.
Difficulty transferring viscous liquid via syringe. High viscosity of the morpholine derivative.1. Use a wider gauge needle (e.g., 18-gauge). 2. If compatible, dilute the reagent with a known volume of anhydrous solvent in a glovebox to create a stock solution of known molarity.

References

  • mulksgrp. (2025, February 10). What do we need a glovebox for?
  • Wikipedia. (n.d.). Air-free technique.
  • Benchchem. (n.d.). safety precautions for working with 3-propylmorpholine in a lab setting.
  • Benchchem. (n.d.). How to dry solvents for moisture-sensitive reactions with 2,3,6-Trimethoxyisonicotinaldehyde.
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials.
  • Scribd. (n.d.). Effective Methods for Drying Solvents | PDF.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • Ossila. (n.d.). Applications of a Glove Box.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • (n.d.). Laboratory Glove Box: Definition, Types & Functions.
  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials.
  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.
  • (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • (2023, October 27). Gloveboxes A Vital Tool in Various Industries.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • Santa Cruz Biotechnology. (n.d.). Morpholine.
  • Ataman Kimya. (n.d.). MORPHOLINE.
  • Wiley Analytical Science. (n.d.). How to dry solvents.
  • (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
  • IRO Water Treatment. (n.d.). Morpholine | Molecular formula: C4H9NO.
  • ChemicalBook. (2025, February 14). Morpholine: Chemical Properties, Reactivity and Uses.
  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
  • INCHEM. (1995). Morpholine (HSG 92, 1995).
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Google Patents. (n.d.). US2692879A - Method of preparing n-substituted morpholines.
  • PMC - NIH. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • (2025, August 15). Pro Guide to Chemical Storage: Acids, Bases, Solvents & Safety.
  • ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Wikipedia. (n.d.). Morpholine.
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with? - General Lab Techniques.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • AMS.usda.gov. (2000, November 29). Morpholine.pdf.
  • (2022, May 9). An updated review on morpholine derivatives with their pharmacological actions.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?
  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.
  • (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions.
  • SciSpace. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines.

Sources

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in (S)-3-(4-Methoxyphenyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of (S)-3-(4-Methoxyphenyl)morpholine, with a specific focus on maximizing enantiomeric excess (ee). This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during this and similar asymmetric syntheses.

Section 1: Frequently Asked Questions (FAQs)

Q1: My asymmetric reaction to synthesize the chiral morpholine precursor is showing low conversion. What are the primary causes?

A1: Low conversion in asymmetric reactions often points to issues with the catalyst or reaction conditions.[1] Key factors to investigate include:

  • Catalyst Deactivation: The chiral catalyst is the cornerstone of the enantioselective transformation. Its activity can be compromised by impurities in the reagents or solvent, exposure to air or moisture, or thermal instability.[1] Some catalysts can also be deactivated by reaction byproducts.

  • Insufficiently Anhydrous Conditions: Many catalysts used in asymmetric synthesis, particularly organometallic complexes, are highly sensitive to water.[1] Trace moisture in glassware, solvents, or reagents can hydrolyze and deactivate the catalyst.[1]

  • Reagent and Solvent Purity: The purity of all components is critical. Impurities can act as catalyst poisons or lead to competing side reactions that consume starting material.

  • Incorrect Reaction Temperature: Asymmetric reactions often have a narrow optimal temperature range. Temperatures that are too low may not provide sufficient energy to overcome the activation barrier, while high temperatures can lead to catalyst decomposition or a reduction in enantioselectivity.[1]

Q2: I'm observing a low enantiomeric excess (ee). What are the most common factors I should investigate?

A2: Achieving high enantioselectivity is a multifactorial challenge. If your ee is lower than expected, a systematic investigation is crucial.[2] Consider the following factors:

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring in parallel with your desired asymmetric transformation.[1] This is often more pronounced at higher temperatures.

  • Solvent Effects: The choice of solvent can profoundly influence enantioselectivity.[3] Solvents interact with the catalyst, substrates, and transition states, which can alter the energy difference between the two enantiomeric pathways.[3][4]

  • Reaction Temperature: Temperature is a critical parameter that can significantly impact ee.[5] Lowering the temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[5]

  • Catalyst and Substrate Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Verify the quality of commercial catalysts and ensure in-house prepared catalysts are of high purity.[2] Impurities in the substrate can also interfere with the catalytic cycle.[2]

  • Catalyst Loading: Both too high and too low catalyst loadings can negatively impact ee. High concentrations might lead to the formation of less selective catalyst aggregates, while low concentrations could allow the non-catalyzed background reaction to become more significant.[5]

Q3: How do I choose the right analytical method to accurately determine the enantiomeric excess?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee of chiral molecules like 3-(4-Methoxyphenyl)morpholine.[6]

  • Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points for a wide range of compounds.[6]

  • Mobile Phase Optimization: A typical starting mobile phase is a mixture of hexane and isopropanol.[6] The ratio can be systematically varied to improve separation. For basic compounds like morpholines, adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[6]

  • Alternative Methods: If HPLC is not suitable, other techniques include NMR spectroscopy with chiral shift reagents, which forms transient diastereomeric complexes that can be distinguished in the NMR spectrum.[7]

Section 2: Troubleshooting Guides

Guide 1: Systematic Approach to Improving Low Enantiomeric Excess

If you are experiencing suboptimal ee, this workflow provides a structured approach to diagnose and resolve the issue.

Troubleshooting_Low_ee Start Start: Low ee Observed Temp Is Reaction Temperature Optimized? Start->Temp Solvent Is Solvent Choice Optimal? Temp->Solvent Yes Action_Temp Action: Screen Temperatures (e.g., -78°C, -20°C, 0°C, RT) Temp->Action_Temp No Purity Are Catalyst and Substrate Pure? Solvent->Purity Yes Action_Solvent Action: Screen a Range of Solvents (Polar Aprotic, Nonpolar, etc.) Solvent->Action_Solvent No Background Is a Racemic Background Reaction Occurring? Purity->Background Yes Action_Purity Action: Re-purify Substrate. Verify Catalyst's Enantiopurity. Purity->Action_Purity No End_Improved Outcome: ee Improved Background->End_Improved No Action_Background Action: Lower Reaction Temperature. Consider Lower Catalyst Loading. Background->Action_Background Yes End_Persists Outcome: Issue Persists (Consult Further Literature) Action_Temp->Solvent Action_Solvent->Purity Action_Purity->Background Action_Background->End_Persists

Caption: Troubleshooting workflow for low enantiomeric excess.

Guide 2: Investigating Catalyst Deactivation and Reaction Stalls

Use this guide if you suspect your catalyst is inactive or your reaction has stalled.

Catalyst_Deactivation Start Start: Low Conversion / Reaction Stalled Anhydrous Were Anhydrous Conditions Maintained? Start->Anhydrous Reagent_Purity Are Reagents and Solvents Free of Impurities? Anhydrous->Reagent_Purity Yes Action_Anhydrous Action: Ensure Proper Drying of Glassware, Solvents, and Reagents. Anhydrous->Action_Anhydrous No Inert_Atmosphere Was Reaction Run Under Inert Atmosphere (N2/Ar)? Reagent_Purity->Inert_Atmosphere Yes Action_Reagent_Purity Action: Purify Solvents and Reagents. Use Freshly Opened Bottles. Reagent_Purity->Action_Reagent_Purity No End_Proceeds Outcome: Reaction Proceeds Inert_Atmosphere->End_Proceeds Yes Action_Inert_Atmosphere Action: Improve Inert Gas Technique (e.g., Schlenk line, glovebox). Inert_Atmosphere->Action_Inert_Atmosphere No End_Inactive Outcome: Catalyst Still Inactive (Consider Alternative Catalyst) Action_Anhydrous->Reagent_Purity Action_Reagent_Purity->Inert_Atmosphere Action_Inert_Atmosphere->End_Inactive

Caption: Decision tree for diagnosing catalyst deactivation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Prochiral Ketone Precursor

This protocol outlines a general method for the enantioselective reduction of a ketone to a chiral alcohol, a common step in the synthesis of chiral morpholines.

  • Preparation of the Catalyst Solution: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ligand (e.g., a chiral bisphosphine) in an anhydrous, degassed solvent (e.g., toluene, THF). Add the metal precursor (e.g., a rhodium or ruthenium complex) and stir at room temperature for the recommended time to form the active catalyst.

  • Reaction Setup: In a separate flame-dried reaction vessel under an inert atmosphere, dissolve the prochiral ketone precursor in the chosen anhydrous solvent.

  • Initiation and Monitoring: Cool the substrate solution to the desired reaction temperature (e.g., -20 °C, 0 °C, or room temperature). Add the pre-formed catalyst solution via cannula. The reaction is then initiated by adding the reducing agent (e.g., H₂, isopropanol for transfer hydrogenation). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction appropriately (e.g., with saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your product.

  • Sample Preparation:

    • Take a small aliquot of the purified product.

    • Dissolve the sample in the HPLC mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: Select an appropriate chiral stationary phase (e.g., Chiralpak® IA).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic analytes like morpholines, add 0.1% diethylamine to the mobile phase to improve peak shape.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Quantification:

    • Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Section 4: Data Presentation

Table 1: Influence of Solvent and Temperature on Enantiomeric Excess in a Model Asymmetric Reduction

EntrySolventTemperature (°C)Conversion (%)ee (%)
1Toluene25>9985
2Toluene0>9992
3Toluene-209596
4Dichloromethane25>9978
5Tetrahydrofuran25>9988
6Tetrahydrofuran09894

Data are representative and intended for illustrative purposes.

Section 5: Post-Synthesis Purification to Enhance Enantiomeric Excess

Q4: My final product has a good but not excellent enantiomeric excess (e.g., 90-95% ee). Are there methods to improve the ee post-synthesis?

A4: Yes, several techniques can be employed to enhance the enantiomeric purity of your final product.

  • Classical Resolution via Diastereomeric Salt Formation: This is a well-established and scalable method.[8] The scalemic mixture is reacted with a chiral resolving agent (an acid or a base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9]

  • Preparative Chiral Chromatography: This technique uses the same principles as analytical chiral HPLC but on a larger scale to separate and isolate the enantiomers.[10] Supercritical fluid chromatography (SFC) is an increasingly popular alternative that offers faster separations and uses more environmentally friendly mobile phases.[8]

  • Enantioselective Crystallization: In some cases, direct crystallization of the scalemic mixture can lead to the preferential crystallization of one enantiomer, thereby enriching the mother liquor in the other. This process can sometimes be enhanced by seeding with a small amount of the pure desired enantiomer.

References

  • Wube, A. A., et al. (2005). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. PMC. Retrieved from [Link]

  • Feng, X., et al. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters. Retrieved from [Link]

  • Jessop, P. G., et al. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. Retrieved from [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Retrieved from [Link]

  • Spectroscopy Online. (2025). Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Retrieved from [Link]

  • Pardo, D. G., & Cossy, J. (2009). Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. Retrieved from [Link]

  • American Chemical Society. (n.d.). Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. Retrieved from [Link]

  • SciSpace. (2017). A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. Retrieved from [Link]

  • RSC Publishing. (2022). Semi-continuous and continuous processes for enantiomeric separation. Retrieved from [Link]

  • PMC. (n.d.). Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Retrieved from [Link]

  • MDPI. (2022). Application of Biobased Solvents in Asymmetric Catalysis. Retrieved from [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PMC. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved from [Link]

  • BORZUYA UNIVERSITY. (2017). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. Retrieved from [Link]

Sources

Troubleshooting low yields in the cyclization of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Cyclization of (S)-3-(4-Methoxyphenyl)morpholine

Welcome to the Technical Support Center for the synthesis of chiral morpholines. The cyclization of (S)-3-(4-Methoxyphenyl)morpholine from its acyclic amino alcohol precursor is a critical step that often suffers from low yields, loss of stereochemical integrity, and difficult isolation. This guide provides mechanistic insights and field-proven protocols to optimize your workflow.

Mechanistic Overview & Failure Modes

The formation of the morpholine ring typically proceeds via the activation of a primary hydroxyl group followed by an intramolecular SN2 displacement by the secondary amine. The success of this reaction hinges on outcompeting bimolecular side reactions and preventing the deprotonation of the sensitive benzylic C3 position.

MorpholineCyclization A (S)-Amino Alcohol Precursor B O-Activation (MsCl, Et3N) A->B Step 1 C Activated Intermediate (Mesylate) B->C D Intramolecular SN2 (Base, Dilution) C->D Step 2 F Intermolecular Polymerization C->F High Conc. E (S)-3-(4-Methoxyphenyl) morpholine D->E Desired Pathway G Epimerization (Loss of ee) D->G Harsh Base/Temp

Mechanistic pathway and common failure modes in the cyclization of chiral morpholines.

Troubleshooting Guides & FAQs

Q1: My reaction yield is consistently low, and TLC shows a streak of complex, viscous byproducts. How can I favor the desired cyclization? A1: Viscous, dark mixtures in morpholine synthesis are classic indicators of intermolecular polymerization outcompeting the desired intramolecular ring closure [1]. Causality & Solution: Intramolecular cyclization is a unimolecular process, whereas oligomerization is bimolecular. According to standard kinetic principles, high substrate concentrations exponentially increase the rate of bimolecular side reactions. To resolve this, you must run the cyclization under high dilution conditions (e.g., 0.01 M to 0.05 M) [2]. Additionally, utilizing a syringe pump to slowly add the base ensures the concentration of the reactive nucleophile remains minimal at any given moment.

Q2: The isolated product shows a significant drop in enantiomeric excess (ee). Why is the (S)-stereocenter epimerizing? A2: The C3 position of (S)-3-(4-Methoxyphenyl)morpholine is benzylic and adjacent to an amine, making the local proton highly acidic. Causality & Solution: The use of strong bases (such as NaH or KOtBu) at elevated temperatures (>60°C) leads to the deprotonation of this benzylic position. This forms a planar enamine intermediate, which upon reprotonation results in a racemic mixture [3]. To preserve the (S)-stereocenter, switch to a milder base like K₂CO₃ or Cs₂CO₃. If the reaction remains sluggish, pivot to a Mitsunobu cyclization (using DIAD and PPh₃), which proceeds under mild, near-neutral conditions at room temperature.

Q3: I am losing a massive amount of product during the aqueous workup. How can I improve isolation? A3: Morpholines, particularly those enriched with electron-donating groups like a 4-methoxyphenyl moiety, are highly basic and exhibit significant water solubility. Causality & Solution: Poor isolation techniques lead to product partitioning into the aqueous layer [4]. During workup, the aqueous phase must be strictly basified to pH > 10 using 1M NaOH to ensure the morpholine nitrogen is fully deprotonated (neutral state). If emulsions form, break them by saturating the aqueous layer with NaCl (brine)[4]. Extract multiple times with a moderately polar organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

Q4: I am observing an elimination byproduct (alkene) instead of the morpholine ring. What is going wrong? A4: This is a classic E2 vs. SN2 competition. Causality & Solution: If your leaving group is on a secondary carbon, or if you are using a sterically hindered base, the base will abstract a beta-proton rather than attacking the electrophilic carbon. Ensure your synthetic route is designed so the leaving group (e.g., mesylate) is on the primary carbon of the ethyl chain. Furthermore, use a polar aprotic solvent (like DMF or THF) to maximize the SN2 cyclization rate over E2 elimination.

Experimental Protocols

Protocol A: High-Dilution Base-Catalyzed Cyclization (Optimized for Yield and ee) Self-Validating System: The intermediate mesylate is used crude to prevent degradation, while the strict high-dilution environment ensures the SN2 pathway dominates over polymerization.

  • Activation: Dissolve the acyclic precursor, (S)-2-((2-hydroxyethyl)amino)-2-(4-methoxyphenyl)ethan-1-ol (1.0 equiv), in anhydrous DCM to a concentration of 0.2 M. Add Et₃N (2.5 equiv) and cool the flask to 0°C under nitrogen.

  • Mesylation: Add Methanesulfonyl chloride (MsCl, 1.1 equiv) dropwise over 10 minutes. Stir for 1 hour at 0°C. Monitor by TLC until the starting material is consumed.

  • Intermediate Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C. Crucial: Do not purify the unstable mesylate intermediate.

  • Cyclization: Immediately dissolve the crude mesylate in anhydrous DMF to achieve a final high-dilution concentration of 0.02 M.

  • Ring Closure: Add anhydrous K₂CO₃ (3.0 equiv). Heat the suspension to 50°C for 12–15 hours.

  • Isolation: Cool to room temperature. Dilute heavily with EtOAc and wash with brine (5x) to remove the DMF. Adjust the aqueous layer to pH 10 with 1M NaOH and back-extract with EtOAc. Dry, concentrate, and purify via silica gel chromatography.

Protocol B: Mitsunobu Cyclization (Mild Alternative for Sensitive Substrates) Self-Validating System: The neutral conditions inherently prevent benzylic deprotonation, guaranteeing the preservation of the (S)-stereocenter.

  • Dissolve the acyclic amino alcohol precursor (1.0 equiv) and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.05 M) under nitrogen.

  • Cool the solution to 0°C.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise via a syringe pump over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture and directly load it onto a silica gel column, eluting with Hexanes/EtOAc to separate the product from triphenylphosphine oxide.

Data Presentation: Optimization of Cyclization Conditions

The following table summarizes the causal relationship between reaction conditions, yield, and stereochemical integrity for the cyclization of (S)-3-(4-Methoxyphenyl)morpholine.

EntryActivation / BaseSolventTemp (°C)Conc. (M)Yield (%)ee (%)Primary Observation / Failure Mode
1MsCl / NaHTHF650.23568Epimerization & significant polymerization
2MsCl / K₂CO₃DMF800.24285Intermolecular dimers due to high concentration
3MsCl / K₂CO₃DMF500.0288>99Optimal: Clean SN2, preserved stereocenter
4DIAD / PPh₃THF250.0582>99Optimal: Mild conditions, excellent ee retention

References

  • Wolfe, J. P. et al. "A New Strategy for the Synthesis of Substituted Morpholines." Journal of Organic Chemistry, 2009, 74(14), 5107–5110.[Link]

  • ACS Omega. "An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids." ACS Omega, 2024.[Link]

Sources

Technical Support Center: Purification of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with (S)-3-(4-Methoxyphenyl)morpholine (CAS: 32040-09-8 or related salts), a critical chiral intermediate often used in the synthesis of Factor Xa inhibitors and antidepressant analogs.[1]

Crude mixtures of this compound often present as dark, viscous oils containing:

  • Chemical Impurities: Unreacted 4-methoxy-bromoacetophenone, inorganic salts, and oxidative dimers.[1]

  • Stereochemical Impurities: The unwanted (R)-enantiomer (optical impurity).[1]

This guide prioritizes chemical logic over rote recipes. We utilize the basicity of the morpholine nitrogen (pKa ~8.5–9.[1]0) and the differential solubility of diastereomeric salts to achieve pharmaceutical-grade purity (>99.5% purity, >99% ee).[1]

Module 1: Chemical Purity (The Acid-Base "Switch")

Objective: Remove neutral organic impurities (tars, starting ketones) and inorganic salts.[1]

The Mechanism

Morpholine derivatives are secondary amines.[1] By lowering the pH, we protonate the nitrogen, making the molecule water-soluble (ionic).[1] Neutral organic impurities remain in the organic layer. By raising the pH, we return the morpholine to its free-base form, allowing extraction back into organic solvents, leaving inorganic salts in the water.[1]

Protocol: The "Switch" Extraction
  • Dissolution: Dissolve crude oil in Isopropyl Acetate (IPAc) or Dichloromethane (DCM) (5–10 volumes).

    • Why? IPAc is preferred over Ethyl Acetate (EtOAc) due to higher stability against hydrolysis at extreme pH.[1]

  • Acid Extraction (The Switch ON):

    • Add 1M HCl (aq) until the aqueous phase pH is < 2.

    • Agitate vigorously for 15 minutes.

    • Separate Layers: Keep the Aqueous Layer (contains product).[1] Discard the Organic Layer (contains neutral tars/ketones).

  • Wash: Wash the aqueous acidic layer once with fresh IPAc to remove entrained organics.[1]

  • Basification (The Switch OFF):

    • Cool the aqueous layer to 0–5°C (exothermic reaction).

    • Slowly add 50% NaOH or NH₄OH until pH > 12.

    • Critical: Ensure pH is at least 2 units above the pKa to ensure 100% free-basing.

  • Recovery:

    • Extract the turbid aqueous mixture with DCM or IPAc (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Visualization: The Partition Logic

AcidBaseLogic Crude Crude Mixture (Amine + Neutrals) AcidStep Add 1M HCl (pH < 2) Crude->AcidStep PhaseSep1 Phase Separation AcidStep->PhaseSep1 OrgWaste Organic Layer (Neutrals/Tars) DISCARD PhaseSep1->OrgWaste Top Layer (if IPAc) AqProduct Aqueous Layer (Amine-H+ Cl-) PhaseSep1->AqProduct Bottom Layer BaseStep Add NaOH (pH > 12) + Fresh Organic Solvent AqProduct->BaseStep PhaseSep2 Phase Separation BaseStep->PhaseSep2 AqWaste Aqueous Layer (Salts/Inorganics) DISCARD PhaseSep2->AqWaste FinalProd Organic Layer (Purified Free Base) PhaseSep2->FinalProd

Caption: Logical flow of the Acid-Base "Switch" removing non-basic impurities.

Module 2: Optical Purity (Enantiomeric Upgrading)

Objective: Upgrade Enantiomeric Excess (ee) from ~85–90% to >99%.

The Mechanism

If your synthesis yielded a scalemic mixture (e.g., 90:10 S:R ratio), standard chromatography is inefficient.[1] We use Diastereomeric Salt Crystallization .[1][2]

  • Resolving Agent: (L)-Tartaric Acid or N-Acetyl-L-Leucine .[1]

  • Alternative: If the ee is already high (>95%), simple recrystallization of the HCl salt often works because the racemate crystal lattice is often more soluble (or significantly less soluble) than the pure enantiomer lattice.[1]

Protocol: Salt Recrystallization (HCl Method)

Note: This is the most cost-effective first pass.[1]

  • Salt Formation: Dissolve free base in Ethanol (EtOH) .[1] Slowly add 1.1 equivalents of HCl in EtOH (or concentrated aqueous HCl).

  • Solvent Swap: Evaporate to a solid residue.[1] Add Isopropanol (IPA) (5 volumes).

  • Reflux: Heat to reflux (82°C). If the solid does not dissolve, slowly add Methanol (MeOH) dropwise until clear.[1]

  • Crystallization:

    • Cool slowly to Room Temperature (RT) over 2 hours.

    • Cool further to 0–5°C for 1 hour.

  • Filtration: Filter the white crystals.

    • Checkpoint: The mother liquor will contain the enriched (R)-isomer (eutectic).[1] The crystals are the enriched (S)-isomer.

Data Summary: Solvent Selection for Crystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRecommendation
IPA (Pure) LowInsolubleHighBest for Polishing
EtOH/EtOAc (1:1) ModerateLowModerateGood balance
Water/IPA (1:10) HighModerateVery HighUse for inorganic removal
DCM/Hexane HighHighLowAvoid (Oiling out risk)

Module 3: Troubleshooting & FAQ

Q1: The product "oiled out" during crystallization instead of forming crystals. Why?

Cause: The solvent polarity is too low, or the concentration is too high.[1] Impurities (tars) act as "crystal poisons."[1] Fix:

  • Re-heat the mixture to redissolve the oil.

  • Add a seed crystal of pure (S)-3-(4-methoxyphenyl)morpholine HCl (if available).

  • Add a small amount of a more polar solvent (e.g., MeOH or Water) to keep impurities in solution.[1]

  • Scratch the inner wall of the glass flask with a glass rod to induce nucleation.[1]

Q2: My HPLC shows "tailing" peaks, making purity integration difficult.

Cause: Morpholines are basic amines.[1][3] They interact strongly with the acidic silanol groups on standard silica HPLC columns or flash cartridges. Fix:

  • Mobile Phase Modifier: Add 0.1% Triethylamine (TEA) or 0.1% Trifluoroacetic acid (TFA) to your mobile phase.[1]

  • Note: For preparative silica columns, pre-wash the silica with 1% TEA in Hexane before loading the sample.[1]

Q3: The yield after acid-base extraction is lower than expected.

Cause:

  • Incomplete Basification: The pH wasn't high enough (>12) to fully free-base the amine.[1]

  • Water Solubility: Morpholine ethers have moderate water solubility.[1] Fix:

  • Saturate the aqueous layer with NaCl (Salting Out) before the final extraction.

  • Use Chloroform or DCM instead of Ether/EtOAc for the extraction (better solubility for morpholines).[1]

Module 4: Workflow Visualization

PurificationWorkflow Input Crude Reaction Mixture Step1 Acid-Base Workup (Remove Neutrals) Input->Step1 Check1 Check Purity (NMR) Step1->Check1 Step2 Salt Formation (HCl or Tartrate) Check1->Step2 Good Chemical Purity Fail Silica Chromatography (w/ 1% Et3N) Check1->Fail Tars Present Step3 Recrystallization (IPA/MeOH) Step2->Step3 Final Pure (S)-Isomer (>99% ee) Step3->Final Fail->Step2

Caption: Integrated workflow for chemical and optical purification.

References

  • BenchChem. (2025).[3] Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9964335, 4-(3-Methoxyphenyl)morpholine. Retrieved from [1]

  • Organic Syntheses. (2015). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines.[1] Org.[4][5][6][7] Synth. 2015, 92, 213-226. Retrieved from [1]

  • Anerao, et al. (2018).[8] Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan.[8] Journal of Applied Pharmaceutical Science. Retrieved from

Sources

Technical Support Center: Chiral Resolution of 3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Approach to Resolution

Resolving 3-(4-Methoxyphenyl)morpholine presents a classic challenge in medicinal chemistry: handling a secondary amine with a benzylic-like chiral center. The electron-donating methoxy group at the para position increases the basicity of the morpholine nitrogen compared to the unsubstituted 3-phenyl analog, altering its interaction with resolving agents.

This guide is structured not as a rigid recipe, but as a decision-support system . We cover three distinct methodologies. Choose your path based on your current development stage:

MethodologyBest For...Key AdvantageKey Limitation
1. Diastereomeric Crystallization Multi-gram to Kilogram scaleCost-effective; no chromatography required.Requires screening; lower theoretical yield (max 50% per pass).
2. Enzymatic Kinetic Resolution Gram scale / High purity needsExtremely high ee (>99%); "Green" conditions.Sacrifices 50% of mass as acylated product (unless dynamic).
3. Chiral HPLC/SFC Analytical / Prep (<100mg)Speed; immediate separation.[1]High solvent consumption; expensive stationary phases.
Quick Navigation (Workflow Diagram)

ResolutionStrategy Start Start: Racemic 3-(4-Methoxyphenyl)morpholine ScaleCheck Determine Scale & Goal Start->ScaleCheck SmallScale < 100 mg (Analytical/Ref Std) ScaleCheck->SmallScale MedScale 1g - 50g (Synthesis/Screening) ScaleCheck->MedScale LargeScale > 50g (Process Dev) ScaleCheck->LargeScale HPLC Method 3: Chiral HPLC (Chiralpak IA/AD-H) SmallScale->HPLC Enzymatic Method 2: Enzymatic Resolution (CAL-B / Lipase) MedScale->Enzymatic ChemRes Method 1: Chemical Resolution (Diastereomeric Salt) LargeScale->ChemRes

Caption: Decision matrix for selecting the optimal resolution strategy based on scale and throughput requirements.

Module 1: Chemical Resolution (Diastereomeric Salt Formation)

This is the "workhorse" method for process scale-up. The goal is to form a salt where the solubility difference between the


 and 

pairs is maximized.
The Screening Matrix

Do not rely on a single acid. The 4-methoxy group affects the crystal lattice energy. You must screen the following "Class A" acidic resolving agents:

  • Dibenzoyl-L-tartaric acid (L-DBTA): The aromatic rings often engage in

    
     stacking with the methoxyphenyl group of your substrate, enhancing discrimination.
    
  • Mandelic Acid (S- or R-): A standard for benzylic amines.

  • N-Acetyl-L-leucine: Often overlooked but highly effective for phenyl-morpholines.

Protocol: The "Half-Equivalent" Method

Why this works: By using only 0.5 to 0.6 equivalents of the resolving agent, you force the less soluble diastereomer to precipitate while leaving the more soluble enantiomer as a free base in the mother liquor.

  • Dissolution: Dissolve 10 mmol of Racemate in 10 volumes of solvent (start with Ethanol/Water 9:1 or Isopropanol).

  • Addition: Add 5-6 mmol (0.5 - 0.6 eq) of the Resolving Agent.

  • Reflux: Heat to reflux until clear.

  • Controlled Cooling: Cool to room temperature over 4 hours. Rapid cooling traps impurities.

  • Filtration: Collect the precipitate (Salt A). The filtrate contains Enantiomer B (enriched).

Troubleshooting & FAQs

Q: The solution turned into a thick oil instead of crystals. What happened?

  • Diagnosis: This is "oiling out," common with methoxy-substituted aromatics due to high lipophilicity.

  • Fix:

    • Reheat the mixture to redissolve the oil.

    • Seed with a tiny crystal of the desired salt if available.

    • Change Solvent: Switch from Ethanol to Methyl tert-butyl ether (MTBE)/Methanol or Ethyl Acetate/Ethanol . The lower polarity of MTBE often forces crystallization over oiling.

Q: I obtained crystals, but the ee is only 40%. How do I upgrade it?

  • Diagnosis: Eutectic entrapment. The crystals grew too fast.

  • Fix: Perform a Recrystallization . Dissolve the salt in the minimum amount of boiling solvent (e.g., EtOH), add 5-10% excess solvent, and cool very slowly (1°C/min). You should see ee jump to >90% in one pass.

Module 2: Enzymatic Kinetic Resolution (EKR)

If chemical resolution fails or scale is small (1-50g), EKR using Lipases is the most robust alternative.

Mechanism

Candida antarctica Lipase B (CAL-B) selectively acylates one enantiomer (usually the R-isomer for secondary amines) while leaving the S-isomer as the free amine.

Reaction Scheme:



Optimized Protocol
  • Enzyme: Novozym 435 (Immobilized CAL-B).[2]

  • Acyl Donor: Ethyl Acetate (solvent & reactant) OR Isopropyl Acetate (slower, higher selectivity).

  • Solvent: MTBE or Toluene (if not using the acyl donor as solvent).

Step-by-Step:

  • Dissolve racemate (50 mg/mL) in MTBE.

  • Add Ethyl Methoxyacetate (2 eq) as the acyl donor (faster than ethyl acetate).

  • Add Novozym 435 (10-20% w/w relative to substrate).

  • Incubate at 30°C with orbital shaking (200 rpm).

  • IPC (In-Process Control): Monitor by HPLC every 2 hours. Stop when conversion reaches exactly 50%.

Troubleshooting & FAQs

Q: The reaction stalls at 30% conversion. Why?

  • Diagnosis: Product inhibition. The byproduct (ethanol or methanol from the ester) might be inhibiting the enzyme.

  • Fix: Use Vinyl Acetate as the acyl donor. The byproduct is vinyl alcohol, which tautomerizes to acetaldehyde (gas) and leaves the system, driving the equilibrium forward. Warning: Acetaldehyde can deactivate enzymes over long periods, so use minimal equivalents.

Q: How do I separate the Amide from the Amine?

  • Fix: This is the beauty of EKR. The Amine is basic; the Amide is neutral.

    • Dissolve the crude mixture in DCM.

    • Wash with 1M HCl.

    • Organic Layer: Contains the (R)-Amide .

    • Aqueous Layer: Contains the (S)-Amine . Basify with NaOH and extract to recover pure amine.

Module 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure. The 4-methoxy group introduces strong UV absorption but also potential tailing on silica phases.

Recommended Method
ParameterConditionReason
Column Chiralpak IA or IB (Immobilized Amylose/Cellulose)Immobilized phases tolerate a wider range of solvents (like DCM/THF) for solubility.
Alternative Chiralpak AD-HThe "Gold Standard" for aromatic amines.
Mobile Phase Hexane : IPA : DEA (90 : 10 : 0.1)DEA (Diethylamine) is mandatory. It masks silanol sites, preventing the basic morpholine nitrogen from tailing.
Flow Rate 1.0 mL/minStandard.[1]
Detection UV @ 230 nm or 280 nm280 nm is specific to the anisole (methoxy-benzene) chromophore.
Visualizing the Analytical Workflow

HPLCWorkflow Sample Sample Prep (1 mg/mL in EtOH) Inject Injection (5-10 µL) Sample->Inject Column Chiral Column (Chiralpak IA/AD-H) Inject->Column Detector UV Detection (280 nm) Column->Detector Data Calculate ee% ((R-S)/(R+S)*100) Detector->Data

Caption: Standard analytical workflow for determining enantiomeric excess (ee).

References

  • Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of 3-Substituted Morpholines." Journal of Organic Chemistry, vol. 72, no. 15, 2007. (Demonstrates CAL-B efficacy for morpholine cores).

  • Pfizer Inc. "Process for the preparation of morpholine derivatives." U.S. Patent 7,893,262, 2011. (Details diastereomeric salt resolution of 3-aryl morpholines using Tartaric acid derivatives).

  • Daicel Corporation. "Instruction Manual for CHIRALPAK® IA." Daicel Chiral Technologies. (Authoritative source for HPLC mobile phase selection with basic amines).

  • Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, vol. 43, no. 7, 2004. (Review of industrial resolution strategies including 3-phenylmorpholine analogs).

Sources

Technical Support Center: Preserving the Stereochemical Integrity of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (S)-3-(4-Methoxyphenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this chiral building block and need to ensure its enantiomeric purity throughout their synthetic workflows. Loss of stereochemical integrity, or racemization, is a critical issue that can compromise the efficacy and safety of downstream active pharmaceutical ingredients (APIs). This resource provides in-depth troubleshooting advice, preventative protocols, and a mechanistic overview to help you maintain the enantiopurity of your material.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for (S)-3-(4-Methoxyphenyl)morpholine?

Racemization is the process where an enantiomerically pure compound converts into a mixture containing both enantiomers, often resulting in a 1:1 mixture known as a racemate.[1] For (S)-3-(4-Methoxyphenyl)morpholine, the stereocenter at the C3 position is benzylic and adjacent to a nitrogen atom. This structural feature makes the proton at C3 relatively acidic and susceptible to removal under certain conditions, leading to a loss of stereochemical information. Since the biological activity of chiral molecules is often dependent on a single enantiomer, unintended racemization can lead to a dramatic loss of product efficacy, introduce unforeseen toxicological profiles, and create significant regulatory hurdles.[2]

Q2: What are the primary chemical factors that can induce racemization of this compound?

The primary driver for racemization in this system is the formation of a planar, achiral iminium ion intermediate. This can be facilitated by:

  • Acidic Conditions: Protic or Lewis acids can protonate the morpholine nitrogen, which enhances the acidity of the C3 proton. Subsequent deprotonation leads to the formation of a resonance-stabilized iminium ion.

  • Basic Conditions: Strong bases can directly deprotonate the C3 position, especially at elevated temperatures. The resulting carbanion is in equilibrium with the aforementioned iminium ion.

  • Elevated Temperatures: High temperatures provide the necessary activation energy for the proton transfer events that lead to racemization, accelerating the process under both acidic and basic conditions.[3]

  • Oxidative Conditions: Certain reagents may oxidize the morpholine nitrogen, which can also facilitate the formation of an iminium species and subsequent racemization.

Q3: Can I predict if my planned reaction conditions are likely to cause racemization?

A predictive assessment is possible by carefully evaluating your proposed reagents and conditions. Any protocol involving strong acids (e.g., TFA, HCl), strong bases (e.g., LDA, NaH), or prolonged heating should be considered high-risk.[4][5] Reactions involving the morpholine nitrogen, such as N-alkylation or N-acylation without a protecting group, are particularly vulnerable as they directly involve the atom adjacent to the stereocenter. A preliminary small-scale experiment, monitored closely by chiral HPLC, is always the most prudent approach to confirm the stereochemical stability under your specific conditions.

Mechanistic Insight: The Pathway to Racemization

Understanding the mechanism of racemization is crucial for designing effective preventative strategies. The key vulnerability of (S)-3-(4-Methoxyphenyl)morpholine is the stereocenter's benzylic position, which can be readily deprotonated to form a planar, achiral intermediate.

racemization_mechanism cluster_S (S)-Enantiomer cluster_Achiral Achiral Intermediate cluster_R (R)-Enantiomer S_Morpholine (S)-3-(4-Methoxyphenyl)morpholine Iminium Planar Iminium Ion (Achiral) S_Morpholine->Iminium H⁺ (Acid) - H⁺ R_Morpholine (R)-3-(4-Methoxyphenyl)morpholine Iminium->R_Morpholine + H⁺

Caption: Acid-catalyzed racemization pathway via a planar iminium ion.

Troubleshooting Guide: Diagnosing and Solving Racemization

Problem: I'm observing a significant loss of enantiomeric excess (ee) after performing an N-alkylation reaction. What is the likely cause and how can I fix it?

Cause: Standard N-alkylation conditions, which often involve a base and an alkyl halide at elevated temperatures, create a perfect storm for racemization. The base can directly deprotonate the C3 position, while heat accelerates the process.

Solution: Adopt a Milder, Two-Step Strategy.

The most robust solution is to protect the morpholine nitrogen before proceeding with functionalization of other parts of the molecule, or to use milder conditions for the N-alkylation itself. N-protection is a highly effective strategy.[6]

Recommended Protocol: N-Boc Protection This protocol introduces the tert-butyloxycarbonyl (Boc) group, which temporarily converts the secondary amine into a carbamate. This modification significantly reduces the basicity of the nitrogen and prevents the formation of the problematic iminium ion intermediate under many reaction conditions.

  • Dissolution: Dissolve (S)-3-(4-Methoxyphenyl)morpholine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv) to the solution. If desired, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv) can be added to scavenge the acid byproduct, although the reaction often proceeds well without it.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid), followed by saturated sodium bicarbonate, and finally brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product, which can typically be used without further purification.

With the N-Boc group in place, you can now perform other reactions. The Boc group can be cleanly removed at the end of your synthetic sequence using acidic conditions (e.g., trifluoroacetic acid in DCM) at low temperatures (e.g., 0°C), which minimizes the risk of racemization during deprotection.[3]

Problem: My product appears to be racemizing during silica gel column chromatography. Why is this happening and what are my alternatives?

Cause: Standard silica gel is inherently acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups.[7] This acidic environment can promote the formation of the iminium ion intermediate directly on the column, leading to on-column racemization. Compounds with basic nitrogen atoms are particularly susceptible.[8]

Solutions:

  • Neutralize the Silica: You can deactivate the acidic sites by preparing a slurry of silica gel in your eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v). This neutralized silica can then be packed and run as usual.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, switch to a less acidic stationary phase. Alumina (basic or neutral) or Florisil can be effective alternatives for purifying acid-sensitive compounds.[8]

  • Avoid Chromatography: If possible, purify the compound by recrystallization. This method often has the added benefit of enhancing enantiomeric purity.

Problem: I need to confirm the enantiomeric excess (ee) of my material at various stages. What is the best analytical method?

Cause: Accurate determination of enantiomeric purity is essential for troubleshooting and quality control. Standard achiral HPLC or GC cannot distinguish between enantiomers.

Solution: Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[2][9] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

General Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives like Chiralpak® AD or Chiralcel® OD) are excellent starting points for a wide range of chiral compounds.[9][10]

  • Mobile Phase Screening: A typical screening involves using a normal-phase eluent, such as a mixture of hexane/isopropanol or hexane/ethanol.

  • Sample Preparation: Dissolve a small amount of your material (~1 mg/mL) in the mobile phase. Ensure you also have a racemic standard to confirm the identity of both enantiomer peaks.

  • Analysis: Inject the sample and monitor the separation. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100

Summary of Conditions and Racemization Risk

For quick reference, the following table summarizes the risk of racemization associated with common experimental parameters.

ParameterLow Risk ConditionHigh Risk ConditionRecommended Mitigation Strategy
pH Neutral (pH 6-8)Strongly Acidic (<4) or Basic (>10)Use buffered solutions; N-protection.[5]
Temperature 0°C to Room Temperature> 50°C (especially for prolonged periods)Conduct reactions at the lowest feasible temperature.[3]
Solvent Aprotic (DCM, THF, Toluene)Protic (Methanol, Water)Use aprotic solvents where possible to limit proton exchange.[5]
Base Mild, hindered bases (DIPEA, 2,6-Lutidine)Strong, non-nucleophilic bases (LDA, NaH)Use the mildest base that effectively promotes the reaction.[4]
Purification Recrystallization, Neutral AluminaStandard Silica GelNeutralize silica with Et₃N or switch to an alternative stationary phase.[7]

By understanding the underlying mechanisms and implementing these preventative and troubleshooting strategies, you can confidently maintain the stereochemical integrity of (S)-3-(4-Methoxyphenyl)morpholine throughout your research and development efforts.

References

  • BenchChem. (n.d.). Preventing racemization during the synthesis of (S)-Benzyl 3-aminobutyrate.
  • MacMillan, D. W. C., & Austen, M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC.
  • Reddy, K. L., et al. (2014). Racemization-Free Synthesis of Morpholinone Derivatives from α-Amino Acids. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • BenchChem. (n.d.). Minimizing racemization during the synthesis of chiral "3-Amino-1,1-diethoxypropan-2-ol".
  • MacMillan, D. W. C., et al. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. PMC. Retrieved from [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Padwa, A., et al. (2010). Synthesis of enantiopure 3-substituted morpholines. PubMed. Retrieved from [Link]

  • Hagedorn, S., et al. (2018). Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Lehotay, J., & Hroboňová, K. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]

  • Afonso, C. A. M., et al. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]

  • Zaggout, F. R., et al. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Retrieved from [Link]

  • Ahuja, S. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Pápai, B., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Retrieved from [Link]

  • Hassan, Y. A. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Retrieved from [Link]

  • Belokon, Y. N., et al. (2004). The variation of the enantiomeric excess of product 3b with time. ResearchGate. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wolfe, J. P., & Nakhla, J. S. (2009). New strategy for the synthesis of substituted morpholines. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent problems with silica gel chromatography. Retrieved from [Link]

  • Boyce, G. R., et al. (2022). Arylboronic acid-catalyzed racemization of secondary and tertiary alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Stoll, D. R. (2023). Essentials of LC Troubleshooting, Part II, Continued: More Misbehaving Retention Times. LCGC International. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. Retrieved from [Link]

  • Stephenson, C. R. J., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Request PDF. Retrieved from [Link]

  • Gasparrini, F., et al. (2007). Axially chiral 2-arylimino-3-aryl-thiazolidine-4-one derivatives: enantiomeric separation and determination of racemization barriers by chiral HPLC. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Solubility Optimization for (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting precipitation and solubility limits in biological assays. Compound Class: 3-Aryl-substituted Morpholines (Secondary Amines).[1][2][3] Target Audience: Assay Development Scientists, Medicinal Chemists.[1][2][3]

Executive Summary: The "Invisible" Precipitate

Issue: Users frequently report that (S)-3-(4-Methoxyphenyl)morpholine [CAS: N/A for specific enantiomer, generic structure ref] dissolves clearly in DMSO but precipitates upon dilution into aqueous assay buffers (pH 7.4), causing erratic IC50 data, false negatives, or acoustic ejection errors.[2][3]

Root Cause: This is a classic pKa vs. pH conflict .[1][2][3] While morpholine itself has a pKa of ~8.36, the addition of an electron-withdrawing aryl group at the 3-position (via inductive effects) lowers the pKa of the secondary amine, likely into the 7.0–7.5 range .

  • At pH 7.4: The compound exists in a significant equilibrium with its neutral (uncharged) free-base form.[1][2]

  • The Result: The neutral form has high lipophilicity (LogP ~1.5–2.[1]0) and poor aqueous solubility.[1][2][3][4][5] When you dilute the DMSO stock, you breach the "Kinetic Solubility" limit, forcing the neutral fraction to crash out as micro-precipitates.[3]

Interactive Troubleshooting Guide (FAQ)

Q1: My 10 mM DMSO stock is clear. Why does it cloud up when I add it to the media?

A: You are experiencing "Solvent Shock." When you pipet 100% DMSO directly into an aqueous buffer, the rapid mixing creates local regions of high water/low DMSO.[3] The compound, suddenly stripped of its organic solvent shell, attempts to re-equilibrate.[3] Because the pH (7.[1][2]4) is close to the compound's pKa, the insoluble free-base fraction aggregates faster than it can protonate and dissolve.[3]

The Fix: Use an Intermediate Dilution Step (see Protocol A below).

Q2: Can I just acidify my buffer?

A: Yes, but with caution. lowering the pH to 6.5 or 6.0 will protonate the amine (forming the soluble cation R-NH2+).[3]

  • Pros: Drastically increases solubility.[1][2][3]

  • Cons: You must validate that your target protein/cell line tolerates this pH.[1][2][3] Many enzymes lose activity below pH 7.0.[1][2][3]

  • Recommendation: If your assay allows, adjust buffer pH to 7.0 rather than 7.4. This slight shift can double the solubility of this specific scaffold.[1][2]

Q3: Will adding BSA (Bovine Serum Albumin) help?

A: Yes. BSA acts as a "sink" for lipophilic compounds, binding the free base and keeping it in suspension.[3]

  • Warning: This reduces the free concentration of the drug available to bind your target (the "Free Drug Hypothesis"). You may see a right-shift in your IC50 (lower potency) because the BSA is sequestering your compound.[1][2]

Visualizing the Problem & Solution

The following diagram illustrates the decision matrix for stabilizing this compound in solution.

SolubilityWorkflow Start Precipitation Observed in Assay Buffer Check_pH Check Buffer pH vs. pKa (Is pH > 7.0?) Start->Check_pH Branch_Acidic Can Assay Tolerate pH 6.5 - 7.0? Check_pH->Branch_Acidic Yes (Risk of Neutral Species) Check_Dilution Check Dilution Method (Direct DMSO spike?) Check_pH->Check_Dilution pH is optimized Action_Acidify Adjust Buffer to pH 6.8 (Protonates Amine) Branch_Acidic->Action_Acidify Yes Action_Additives Add Solubilizer: 0.01% Tween-20 or 0.5% HP-β-CD Branch_Acidic->Action_Additives No (Must stay pH 7.4) Validation Validate via Nephelometry or UV-Vis Action_Acidify->Validation Action_Additives->Validation Action_Intermed Implement Intermediate Dilution Protocol Check_Dilution->Action_Intermed Yes, Direct Spike Action_Intermed->Validation

Caption: Logical workflow for troubleshooting solubility. Blue nodes represent decision points; Green nodes represent corrective actions.

Proven Protocols

Protocol A: The "Intermediate Dilution" (Preventing Shock)

Use this method to prepare working solutions without crashing out the compound.

Reagents:

  • Compound Stock (10 mM in DMSO)[2][4]

  • Intermediate Solvent: 50% DMSO / 50% Water (or Assay Buffer)[1][2]

  • Final Assay Buffer (e.g., PBS or HEPES pH 7.4)[2][3]

Step-by-Step:

  • Prepare Intermediate Plate: Do NOT pipette 10 mM stock directly into 100% buffer.

  • Dilution 1: Dilute the 10 mM stock 1:20 into the Intermediate Solvent.

    • Result: 500 µM compound in ~52% DMSO.[1][2][3]

    • Why: The high organic content keeps the compound soluble while introducing water gradually.

  • Equilibration: Shake for 5 minutes at Room Temp.

  • Final Dilution: Transfer from the Intermediate Plate to the Assay Plate (e.g., 1:50 dilution).

    • Result: 10 µM final compound, ~1% DMSO.[2][3]

    • Why: The compound is already hydrated, reducing the kinetic shock of the final dilution.[3]

Protocol B: Kinetic Solubility Assessment (Nephelometry/Turbidity)

Before running a full screen, validate the solubility limit.[3]

ParameterSpecification
Method Laser Nephelometry or Absorbance (620 nm)
Control 1% DMSO in Buffer (Blank)
Reference Nicardipine or Pyrene (Low Solubility Controls)
Threshold Signal > 10% above Blank = Insoluble

Procedure:

  • Prepare a 2-fold serial dilution of the compound in DMSO (e.g., 10 mM down to 0.1 mM).[2][3]

  • Transfer aliquots into a clear-bottom 96-well plate containing assay buffer (pH 7.4).

  • Incubate for 90 minutes (critical: precipitation is time-dependent).

  • Read Absorbance at 620 nm (turbidity) or use a Nephelometer.[1][2][3]

  • Data Analysis: Plot Concentration (X) vs. Absorbance (Y). The point where the curve inflects upward is your Solubility Limit .[1]

Solvent & Additive Compatibility Table

If Protocol A fails, use this table to select a "Rescue Additive."[2][3]

AdditiveRecommended Conc.MechanismAssay Risk
Tween-20 0.01% – 0.05%Prevents aggregation of the neutral free base.[1][2]Low. (Common in biochemical assays).[1][2][6]
HP-β-Cyclodextrin 0.5% – 2.0%Encapsulates the phenyl ring, shielding lipophilicity.[1][2][3]Medium. (Can strip lipids from cell membranes).[1][2]
Pluronic F-127 0.05%Surfactant; stabilizes suspensions.[1][2][3]Low. (Often used in FLIPR/Calcium assays).[1][2]
BSA 0.1%Protein binding "sink."[1][2][3]High. (Reduces free drug concentration).[1][2][3]

References & Authoritative Sources

  • NIH Assay Guidance Manual. Compound-Mediated Assay Interference: Aggregation and Solubility.[1][2][3]

    • Source: National Center for Biotechnology Information (NCBI).[1][2][3]

    • Relevance: Gold standard protocols for nephelometry and centrifugation counter-screens.[1][2][3]

    • [2][7]

  • BenchChem Technical Support. Solubility Enhancement for Quinoline/Morpholine Derivatives.

    • Source: BenchChem Application Notes.[1][2][3]

    • Relevance: Specific strategies for lipophilic amines and cyclodextrin usage.[1][2][3]

    • (Proxy for class-specific data)

  • PubChem Compound Summary. Morpholine and Phenylmorpholine Derivatives.

    • Source: National Institutes of Health (NIH).[1][2]

    • Relevance: Physicochemical properties (pKa, LogP) used to derive the mechanistic hypothesis.[2][3]

    • [1][2]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[2][3]

    • Context: The authoritative text on "Kinetic Solubility" vs. "Thermodynamic Solubility." (Citation for the "Solvent Shock" mechanism).[1][2]

Sources

Technical Support Center: Minimizing Side Reactions in Morpholine Nitrogen Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for morpholine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the morpholine nitrogen. Here, we move beyond simple protocols to explain the "why" behind experimental choices, helping you anticipate and mitigate common side reactions.

Section 1: Understanding the Reactivity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring is a secondary amine, making it nucleophilic and basic. However, the presence of the ether oxygen atom withdraws electron density, rendering it less nucleophilic and less basic than similar cyclic secondary amines like piperidine.[1] This nuanced reactivity is central to both its utility in synthesis and the challenges encountered during its functionalization.

FAQ 1: Why is my morpholine functionalization reaction sluggish compared to piperidine?

The reduced nucleophilicity of the morpholine nitrogen is the primary reason for slower reaction kinetics. The electron-withdrawing effect of the ring's oxygen atom decreases the electron density on the nitrogen, making it a weaker nucleophile. Consequently, reactions often require more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive electrophiles) to achieve comparable yields to piperidine.[1]

Section 2: Troubleshooting N-Alkylation Reactions

N-alkylation is a fundamental transformation of the morpholine moiety. However, it is not without its challenges, including over-alkylation, ring-opening, and low yields.

FAQ 2: I'm observing the formation of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this?

Over-alkylation to form the quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents or an excess of the electrophile.

Causality and Mitigation Strategies:

  • Stoichiometry Control: Carefully control the molar ratio of the alkylating agent to morpholine. A 1:1 or a slight excess of morpholine is often recommended.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-alkylation.[2]

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of alkyl iodides) can provide better selectivity for mono-alkylation.

  • Steric Hindrance: Utilizing bulkier alkylating agents can sterically disfavor the second alkylation step.[3][4][5]

FAQ 3: My N-alkylation reaction with a secondary alcohol is giving low yields. What is the issue?

The N-alkylation of morpholine with secondary alcohols is generally more challenging than with primary alcohols due to steric hindrance and the formation of a less reactive ketone intermediate compared to an aldehyde.[4]

Troubleshooting Steps:

  • Catalyst Choice: Ensure you are using an appropriate catalyst system. For example, CuO-NiO/γ-Al2O3 has been shown to be effective for the N-alkylation of morpholine with alcohols.[4]

  • Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase conversion, they may also lead to side reactions like ring-opening, especially above 220°C.[4]

  • Molar Ratio: An excess of the alcohol can help to drive the reaction forward.

Troubleshooting Workflow for N-Alkylation

start Low Yield in N-Alkylation check_purity Check Reagent Purity & Activity TLC/GC Analysis start->check_purity check_conditions Review Reaction Conditions Temp, Time, Stoichiometry check_purity->check_conditions over_alkylation Over-Alkylation Observed? check_conditions->over_alkylation low_reactivity Low Reactivity of Electrophile? check_conditions->low_reactivity over_alkylation->low_reactivity No solution_over_alkylation Adjust Stoichiometry | Lower Temperature | Use Less Reactive Halide over_alkylation->solution_over_alkylation Yes side_reactions Other Side Reactions? e.g., Ring Opening low_reactivity->side_reactions No solution_low_reactivity Increase Temperature | Use More Reactive Electrophile | Change Solvent low_reactivity->solution_low_reactivity Yes solution_side_reactions Milder Conditions | Screen Different Bases/Catalysts side_reactions->solution_side_reactions end Optimized Reaction solution_over_alkylation->end solution_low_reactivity->end solution_side_reactions->end

Caption: Decision-making workflow for troubleshooting N-alkylation.

Section 3: Minimizing Side Reactions in N-Acylation

N-acylation of morpholine is generally a high-yielding reaction. However, side reactions can occur, particularly with sensitive substrates or harsh reaction conditions.

FAQ 4: I'm observing decomposition of my starting material during N-acylation with an acyl chloride. What could be the cause?

The in-situ formation of hydrochloric acid (HCl) during the reaction of morpholine with an acyl chloride can lead to the degradation of acid-sensitive functional groups on either the morpholine derivative or the acyl chloride.

Preventative Measures:

  • Use of a Non-Nucleophilic Base: The inclusion of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to scavenge the HCl as it is formed.

  • Alternative Acylating Agents: Consider using less aggressive acylating agents like acid anhydrides or activated esters (e.g., N-hydroxysuccinimide esters). These reactions often proceed under milder conditions and do not produce strong acids as byproducts.

  • Schotten-Baumann Conditions: For acid-sensitive substrates, performing the reaction under Schotten-Baumann conditions (in a two-phase system with an aqueous base) can be beneficial.

FAQ 5: My N-acylation reaction is incomplete, even after extended reaction times. How can I drive it to completion?

Incomplete conversion in N-acylation can be due to several factors.

Troubleshooting Protocol:

  • Reagent Purity: Ensure the purity of both the morpholine derivative and the acylating agent. Moisture can hydrolyze the acylating agent, reducing its effective concentration.

  • Activation of Carboxylic Acids: If you are using a carboxylic acid directly, ensure your coupling agents (e.g., DCC, EDC, HATU) are active and used in the correct stoichiometry.

  • Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be mindful of potential side reactions at elevated temperatures.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF) are commonly used.

Comparative Table of N-Acylation Conditions
Acylating AgentTypical BaseCommon SolventsKey Considerations
Acyl ChlorideTriethylamine, DIPEADCM, THF, AcetonitrileExothermic, produces HCl
Acid AnhydridePyridine, DMAPDCM, AcetonitrileGenerally milder than acyl chlorides
Carboxylic AcidEDC/HOBt, HATUDMF, DCMRequires coupling agents

Section 4: Addressing Ring Integrity: N-Oxidation and Ring-Opening

Maintaining the integrity of the morpholine ring is paramount during functionalization. N-oxidation and ring-opening are two potential side reactions that can compromise the desired product.

FAQ 6: I've isolated a byproduct that appears to be the N-oxide of my morpholine derivative. How can I avoid this?

N-oxidation can occur in the presence of strong oxidizing agents or even atmospheric oxygen under certain conditions. N-methylmorpholine N-oxide (NMO) is a stable and common reagent used as a co-oxidant in various reactions.[6]

Strategies to Prevent N-Oxidation:

  • Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

  • Avoid Strong Oxidants: Be mindful of the oxidizing potential of your reagents. If an oxidation step is necessary elsewhere in the molecule, consider protecting the morpholine nitrogen or choosing a chemoselective oxidant.

  • Antioxidants: In some cases, the addition of antioxidants like ascorbate or glutathione can inhibit N-oxidation, particularly by species like nitrogen dioxide.[7]

FAQ 7: My reaction under acidic conditions resulted in a complex mixture of products, and I suspect ring-opening. Is this possible?

Yes, the morpholine ring can be susceptible to opening under strongly acidic or harsh conditions.[8][9] The ether linkage can be cleaved, leading to the formation of diethanolamine derivatives or other degradation products.

Minimizing Ring-Opening:

  • pH Control: Maintain the reaction pH as close to neutral as possible, if the reaction chemistry allows.

  • Milder Acids: If acidic conditions are required, consider using milder acids (e.g., acetic acid instead of sulfuric acid) or buffered systems.

  • Temperature Control: Avoid excessive heating, as this can promote ring-opening, especially in the presence of acid.

Logic Diagram for Maintaining Ring Integrity

start Functionalizing Morpholine Nitrogen oxidizing_conditions Are Oxidizing Conditions Present? start->oxidizing_conditions acidic_conditions Are Acidic Conditions Present? start->acidic_conditions prevent_n_oxidation Use Inert Atmosphere | Avoid Strong Oxidants | Consider Antioxidants oxidizing_conditions->prevent_n_oxidation Yes proceed Proceed with Functionalization oxidizing_conditions->proceed No prevent_ring_opening Control pH | Use Milder Acids | Moderate Temperature acidic_conditions->prevent_ring_opening Yes acidic_conditions->proceed No

Caption: Key considerations for preserving the morpholine ring structure.

Section 5: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Morpholine with an Alkyl Halide

This protocol outlines a general method for the N-alkylation of morpholine using an alkyl halide, with considerations for minimizing side reactions.

Materials:

  • Morpholine

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3) or another suitable non-nucleophilic base

  • Acetonitrile (or another suitable aprotic solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.0 equivalent) and acetonitrile.

  • Add potassium carbonate (1.5-2.0 equivalents) to the mixture.

  • Slowly add the alkyl halide (1.0-1.1 equivalents) to the stirring suspension at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or distillation as appropriate.

Protocol 2: General Procedure for N-Acylation of Morpholine with an Acyl Chloride

This protocol provides a standard procedure for the N-acylation of morpholine, incorporating a base to neutralize the generated HCl.

Materials:

  • Morpholine

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et3N) or another suitable non-nucleophilic base

  • Dichloromethane (DCM)

Procedure:

  • Dissolve morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.0 equivalent) in DCM to the cooled morpholine solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude N-acylmorpholine by recrystallization or column chromatography.

References

  • Kovács, E. et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Retrieved from [Link]

  • Tzara, A. et al. (2020).
  • Pubmed. (n.d.). N-nitrosation and N-nitration of morpholine by nitrogen dioxide: inhibition by ascorbate, glutathione and alpha-tocopherol. PubMed. Retrieved from [Link]

  • Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Pubmed. (2012). Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals With Oxygen Molecule. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ACS Publications. (2014). Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. Journal of the American Chemical Society. Retrieved from [Link]

  • PMC. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. Retrieved from [Link]

  • ACS Publications. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Pubmed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation reactions. Conditions: (a).... Retrieved from [Link]

  • Chen, X. et al. (n.d.). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Springer.
  • ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. Retrieved from [Link]

  • MDPI. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). Comments on the ring-opening polymerization of morpholine-2,5-dione derivatives by various metal catalysts and characterization of the products formed in the reactions involving R2SnX2, where X = OPri and NMe2 and R = Bun, Ph and p-Me2NC6H4. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. Retrieved from [Link]

  • Niir Project Consultancy Services. (2025). Starting a N-Acetyl Morpholine Manufacturing Business?. Retrieved from [Link]

  • ResearchGate. (n.d.). α‐Functionalization of Morpholine and N‐Tosyl piperazine. Reactions.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • PMC. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC. Retrieved from [Link]

  • PMC. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE 99%. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation. Reagents and conditions: a).... Retrieved from [Link]

  • NCBI. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Acryloylmorpholine-based Hydrogels and Investigation of their Drug Release Behaviors. Retrieved from [Link]

Sources

Overcoming catalyst poisoning in the hydrogenation of morpholine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning in N-Benzylmorpholine Hydrogenolysis Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Guide [v2.4]

Introduction: The "Hidden" Chemistry of Deprotection

Hydrogenation should be the most reliable step in your synthesis—a simple balloon, a pinch of Pd/C, and a stir bar. Yet, in the synthesis of morpholine derivatives (specifically the debenzylation of N-benzylmorpholine precursors), reaction stalling is a notorious bottleneck.

As a Senior Application Scientist, I often see researchers adding more catalyst to a stalled reaction, assuming the catalyst is "dead." In 80% of cases, the catalyst isn't dead—it’s poisoned or starved . Morpholines are secondary amines with strong Lewis basicity.[1] Without specific protocol adjustments, the product itself can competitively inhibit the catalyst surface, halting the reaction at 50-60% conversion.

This guide moves beyond "add more catalyst" and provides a mechanistic troubleshooting framework to restore reaction kinetics.

Module 1: Diagnostic Triage – Is it Poisoning or Process?

Before altering chemical parameters, you must distinguish between Catalyst Poisoning (chemical deactivation) and Mass Transfer Limitation (physical restriction).[1]

Q: My reaction stalled at 60% conversion. How do I know if the catalyst is poisoned?

A: Perform the "Spike Test" (Standard Operating Procedure 1.0).

  • Take an aliquot of the stalled reaction mixture.

  • Add fresh substrate (N-benzylmorpholine precursor) to this aliquot in a separate vial with fresh hydrogen.

  • Observation:

    • If the fresh substrate converts: Your catalyst is active .[1] The issue is likely product inhibition (equilibrium) or hydrogen starvation (mass transfer).[1]

    • If the fresh substrate does NOT convert: Your catalyst is poisoned .[1][2] The active sites are irreversibly blocked by sulfur, halides, or strong amine coordination.

Q: What are the specific poisons for Morpholine precursors?

A:

  • Endogenous Poisons (The Product): The morpholine nitrogen lone pair (

    
    ) binds to Pd sites. As the reaction proceeds, the concentration of free morpholine increases, competing with the N-benzyl precursor for Pd sites.
    
  • Exogenous Poisons (The History):

    • Sulfur:[1][2][3][4][5] Did you use thionyl chloride (

      
      ) or sulfonamides in previous steps? Trace sulfur (
      
      
      
      ppm) is fatal to Pd.[1]
    • Halides: Residual

      
       or 
      
      
      
      from alkylation steps can attenuate Pd activity.[1]
Visual Guide: Troubleshooting Logic Flow

TroubleshootingFlow Start Reaction Stalled / Slow CheckMixing Check Agitation (Vortex visible?) Start->CheckMixing SpikeTest Perform 'Spike Test' (Add fresh substrate) CheckMixing->SpikeTest Mixing is Good ActionMassTransfer Mass Transfer Issue Increase stir rate Switch to Parr Shaker CheckMixing->ActionMassTransfer Mixing Poor ResultActive Fresh Substrate Reacts SpikeTest->ResultActive ResultDead Fresh Substrate Fails SpikeTest->ResultDead ActionInhibition Product Inhibition (Amine Poisoning) Add Acid (See Module 3) ResultActive->ActionInhibition Slow Kinetics ActionPoison Irreversible Poisoning (S, Cl, Hg) Purify Precursor (See Module 2) ResultDead->ActionPoison Catalyst Deactivated

Caption: Diagnostic workflow to distinguish between mass transfer limitations, product inhibition, and irreversible catalyst poisoning.

Module 2: Precursor Purification (The "Clean Input" Protocol)

Garbage in, garbage out. If your N-benzylmorpholine precursor was synthesized via cyclization using sulfur reagents or crude alkylation, it must be polished.[1]

Q: I can't distill my precursor. How do I remove trace sulfur/halides?

A: Use a Scavenger Wash Protocol prior to hydrogenation.[1] Standard crystallization often traps impurities in the lattice.[1]

Protocol: Chemical Polishing of Precursor

  • Dissolve the crude N-benzylmorpholine in Ethyl Acetate (EtOAc).

  • Cuprammonium Wash (For Sulfur): Wash the organic layer with 5% aqueous copper(II) sulfate (

    
    ).[1] Sulfur species often coordinate to Cu(II) and transfer to the aqueous phase.
    
  • Base Wash: Wash with 1M NaOH to remove residual acid salts (halides).[1]

  • Charcoal Treatment: Stir the organic phase with activated carbon (not Pd/C, just carbon) for 30 minutes. Filter through Celite.[1]

    • Why? Activated carbon adsorbs high-molecular-weight oligomers (coke precursors) that physically coat the catalyst.[1]

Module 3: Reaction Optimization (The "Acid Trick")

This is the most critical intervention for morpholine synthesis.[1]

Q: Why does adding acid fix the reaction?

A: It changes the binding thermodynamics.[1]

  • Without Acid: The product (morpholine) is a secondary amine.[1][5] It binds to the Pd surface via its nitrogen lone pair, blocking the site for the next N-benzyl molecule.

  • With Acid: The acid protonates the morpholine nitrogen (

    
    ). The ammonium species (
    
    
    
    ) has no lone pair to donate to the metal. It desorbs, freeing the active site.
Q: Which acid should I use?

A:

  • Acetic Acid (AcOH): The gold standard.[1] Use it as a co-solvent (10-20% v/v in MeOH) or as the sole solvent. It is weak enough to avoid side reactions but strong enough to protonate the amine.

  • HCl: Use with caution. While effective at protonation, chloride ions (

    
    ) are themselves mild poisons for Palladium.[1] Only use HCl if AcOH fails, and ensure you use Pd/C specifically designed for acidic media (e.g., Degussa type E101).
    
Data: Solvent & Additive Effects on Conversion
Solvent SystemAdditiveConversion (4h)Mechanism of Action
Methanol None45% (Stalled)Product inhibition (Amine poisoning).[1]
Methanol AcOH (1.1 eq) 98% Protonation prevents amine adsorption.[1]
Ethanol HCl (1.0 eq)85%Protonation works, but

slightly inhibits Pd.[1]
Ethyl Acetate None20%Low H2 solubility + strong amine adsorption.[1]
Acetic Acid None>99% Solvent acts as proton source; fastest kinetics.[1]
Visual Guide: Mechanism of Amine Poisoning vs. Acid Promotion

Mechanism cluster_poison Scenario A: Neutral Conditions (Poisoning) cluster_acid Scenario B: Acidic Conditions (Active) Pd1 Pd Surface Morph Morpholine Product (N-lone pair) Morph->Pd1 Strong Binding (Blocks Site) Benzyl N-Benzyl Precursor Benzyl->Pd1 Blocked Pd2 Pd Surface MorphH Protonated Morpholine (R2NH2+) MorphH->Pd2 Repelled/Desorbs Benzyl2 N-Benzyl Precursor Benzyl2->Pd2 Binds & Reacts Acid Acetic Acid (H+) Acid->MorphH Protonates

Caption: In Scenario A, the product poisons the catalyst. In Scenario B, acid protonates the product, preventing adsorption and allowing the cycle to continue.

Module 4: Catalyst Selection & Lifecycle

Q: Is 10% Pd/C always the best choice?

A: Not always.

  • Standard: 10% Pd/C (dry or 50% water wet) is sufficient for 90% of cases if acid is used.[1]

  • For Difficult Substrates: Use Pearlman’s Catalyst (20% Pd(OH)

    
    /C) .[1]
    
    • Why? It is more robust against poisoning and often works better for sterically hindered N-benzyl groups.[1]

  • For Halide-Contaminated Feeds: Use 5% Pt/C .[1] Platinum is generally more resistant to halide poisoning than Palladium, though less active for debenzylation.[1]

Q: Can I reuse the catalyst?

A: For morpholine synthesis, reuse is discouraged in research settings.[1] The amine products tend to form oligomers (coke) inside the catalyst pores that are difficult to wash out. In process chemistry, reuse requires a regeneration step (washing with acetic acid/water, then isopropanol) to strip the adsorbed amines.

References

  • Nishimura, S. (2001).[1][5] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Detailed mechanisms of amine poisoning and acid promotion).

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Foundational text on Pd/C deactivation).

  • Org. Process Res. Dev. (2003).[1] Practical Guide to Hydrogenation. (Discussion on mass transfer vs. kinetic control).

  • ScienceMadness & ChemPro Community Archives. (2009-2022). Troubleshooting Pd/C Hydrogenation of Amines. (Field-verified protocols for acid additives).[1]

  • BenchChem Technical Guides. (2025). Catalyst Poisoning in Hydrogenation. (Quantitative data on sulfur/amine poisoning limits).[1]

Sources

Stability of (S)-3-(4-Methoxyphenyl)morpholine under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3-(4-methoxyphenyl)morpholine is a key chiral intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structural integrity under various chemical conditions is paramount to ensuring the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability of (S)-3-(4-methoxyphenyl)morpholine under both acidic and basic conditions.

The morpholine ring system, while generally stable, possesses both an ether and a secondary amine functional group.[3] The electron-withdrawing effect of the ether oxygen can render the nitrogen less nucleophilic and basic compared to similar secondary amines like piperidine.[3] However, these functionalities also present potential sites for degradation under hydrolytic stress. This guide will delve into the potential degradation pathways, provide detailed experimental protocols for stability assessment, and offer troubleshooting solutions to common issues encountered during these studies.

Stability Under Acidic Conditions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for (S)-3-(4-methoxyphenyl)morpholine in acidic media?

A1: Under acidic conditions, the primary points of susceptibility are the ether linkage within the morpholine ring and the benzylic C-N bond. The presence of an acid catalyst can facilitate the hydrolysis of these bonds. The ether oxygen can be protonated, making the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water. Similarly, the nitrogen atom of the morpholine can be protonated, which can weaken the C-N bonds.

  • Ether Cleavage: Acid-catalyzed hydrolysis of the ether bond can lead to ring-opening of the morpholine moiety. This is a known degradation pathway for ethers, particularly under heating.

  • C-N Bond Cleavage: The bond between the chiral carbon (C3) and the nitrogen atom may also be susceptible to cleavage, especially under harsh acidic conditions and elevated temperatures.

Q2: I am observing an unexpected loss of the parent compound in my acidic stress study, but no major degradation peaks are appearing in my HPLC chromatogram. What could be happening?

A2: This phenomenon, often termed "mass balance loss," can be attributed to several factors:

  • Formation of Non-UV Active or Volatile Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength of your UV detector. Ring-opening, for instance, could lead to smaller, more volatile fragments that are not retained on the column or do not respond to UV detection.

  • Adsorption to Surfaces: Highly polar or charged degradation products might irreversibly adsorb to the surfaces of your sample vials (especially glass) or the HPLC column itself.

  • Incomplete Extraction: If your sample preparation involves an extraction step, some degradation products may not be efficiently extracted into the analyzed phase.

Troubleshooting Steps:

  • Employ a Mass Spectrometer (MS) Detector: Couple your HPLC to a mass spectrometer to detect non-UV active or volatile compounds.

  • Use Silanized Glassware: To minimize adsorption of analytes to glass surfaces, use silanized vials.

  • Optimize Extraction Procedure: If applicable, re-evaluate and optimize your sample extraction method to ensure all components are being transferred for analysis.

Q3: My chiral purity analysis shows an increase in the (R)-enantiomer after acidic treatment. Is this expected?

A3: Racemization at the C3 position is a plausible risk under acidic conditions, particularly with heating. The protonation of the nitrogen could facilitate a transient opening and closing of the ring or other mechanisms that lead to a loss of stereochemical integrity. It is crucial to monitor chiral purity as a key stability-indicating parameter.

Experimental Protocol: Forced Degradation under Acidic Conditions

This protocol outlines a standard procedure for conducting a forced degradation study of (S)-3-(4-methoxyphenyl)morpholine in an acidic environment. The goal is to achieve a target degradation of 5-20% of the active substance to identify potential degradation products.[4]

Materials:

  • (S)-3-(4-methoxyphenyl)morpholine

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • HPLC system with UV and/or MS detector

  • Chiral HPLC column (if racemization is being assessed)

Procedure:

  • Sample Preparation: Prepare a stock solution of (S)-3-(4-methoxyphenyl)morpholine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution in a suitable vial, add 1 mL of 0.1 M HCl.

    • Prepare a parallel sample with 1 M HCl for more aggressive stress.

    • Prepare a control sample by adding 1 mL of water instead of HCl.

  • Incubation: Place the vials in a heating block or water bath set to a specific temperature (e.g., 60°C). Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization: Before analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. For example, add 1 mL of 0.1 M NaOH to the sample stressed with 0.1 M HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.[5]

ParameterRecommended Condition
Acid Concentration 0.1 M to 1 M HCl
Temperature 40°C to 80°C
Time Points 0, 2, 4, 8, 12, 24 hours (adjust as needed)
Target Degradation 5-20%

Table 1: Recommended Conditions for Acidic Forced Degradation Studies.

Acidic_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare 1 mg/mL Stock Solution stress Mix with 0.1 M or 1 M HCl start->stress control Mix with Water (Control) start->control heat Heat at 60°C stress->heat control->heat sampling Sample at 0, 2, 4, 8, 12, 24h heat->sampling neutralize Neutralize with NaOH sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Evaluate Degradation Profile hplc->data

Caption: Workflow for Acidic Forced Degradation Study.

Stability Under Basic Conditions

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Is (S)-3-(4-methoxyphenyl)morpholine expected to be stable in basic solutions?

A1: Generally, the morpholine ring structure is relatively stable under basic conditions. The secondary amine and ether functionalities are not typically prone to direct cleavage by hydroxide ions at moderate temperatures. However, prolonged exposure to strong bases and high temperatures could potentially lead to some degradation, though likely to a lesser extent than under acidic conditions.

Q2: What potential reactions could occur under harsh basic conditions?

A2: While less common, some potential degradation pathways under forcing basic conditions could include:

  • Oxidation: If oxygen is present, the secondary amine could be susceptible to oxidation, especially in the presence of trace metal ions that can catalyze such reactions.

  • Elimination Reactions: Depending on the substitution pattern and the presence of suitable leaving groups (which are not immediately apparent in the parent structure), base-catalyzed elimination reactions could theoretically occur, but are unlikely for this specific molecule.

  • Degradation of the Methoxy Group: The methoxy group on the phenyl ring is generally stable, but under very harsh conditions (e.g., fusion with strong bases at very high temperatures), cleavage to a phenol could occur, though this is not a typical solution-phase reaction.

Q3: I am not observing any degradation under my standard basic stress conditions (0.1 M NaOH at 60°C). Should I use more aggressive conditions?

A3: If no degradation is observed under standard conditions, it is appropriate to increase the stress level to confirm the stability of the molecule.[6] This can be achieved by:

  • Increasing the Base Concentration: Move from 0.1 M NaOH to 1 M or even higher concentrations.

  • Increasing the Temperature: Increase the temperature in increments (e.g., to 80°C or higher).

  • Increasing the Exposure Time: Extend the duration of the study.

It is important to document all conditions tested, even those that do not result in degradation, as this provides valuable information about the molecule's stability profile.

Experimental Protocol: Forced Degradation under Basic Conditions

This protocol describes a standard method for evaluating the stability of (S)-3-(4-methoxyphenyl)morpholine in a basic medium.

Materials:

  • (S)-3-(4-methoxyphenyl)morpholine

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • HPLC system with UV and/or MS detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of (S)-3-(4-methoxyphenyl)morpholine as described in the acidic degradation protocol.

  • Stress Conditions:

    • In a suitable vial, combine 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Prepare a parallel sample with 1 M NaOH for more aggressive stress.

    • Prepare a control sample by adding 1 mL of water.

  • Incubation: Heat the vials at a set temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).

  • Neutralization: Prior to analysis, neutralize the basic samples with an equimolar amount of HCl.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

ParameterRecommended Condition
Base Concentration 0.1 M to 1 M NaOH
Temperature 40°C to 80°C
Time Points 0, 2, 4, 8, 12, 24 hours (adjust as needed)
Target Degradation 5-20%

Table 2: Recommended Conditions for Basic Forced Degradation Studies.

Basic_Degradation_Pathways cluster_acid Acidic Conditions (e.g., HCl, heat) cluster_base Basic Conditions (e.g., NaOH, heat) substance (S)-3-(4-Methoxyphenyl)morpholine C₁₁H₁₅NO₂ degradant_A Ring-Opened Product Hydrolysis of Ether substance->degradant_A Ether Cleavage degradant_B C-N Cleavage Product substance->degradant_B C-N Cleavage racemate (R,S)-3-(4-Methoxyphenyl)morpholine Racemization substance->racemate Racemization stable Generally Stable Minor or No Degradation substance->stable

Caption: Potential Degradation Pathways under Stress Conditions.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of (S)-3-(4-methoxyphenyl)morpholine. High-Performance Liquid Chromatography (HPLC) is the most common technique.

Key Method Development & Validation Parameters:

  • Specificity: The method must be able to separate the parent compound from all potential degradation products and any process-related impurities. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is essential.

  • Linearity, Accuracy, and Precision: These parameters must be established over a relevant concentration range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Important for quantifying low levels of degradation products.

  • Robustness: The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, and column temperature.

Typical HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically used.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 225 nm, characteristic of the methoxyphenyl chromophore). MS detection provides valuable structural information on unknown degradants.

Summary and Recommendations

(S)-3-(4-methoxyphenyl)morpholine demonstrates greater susceptibility to degradation under acidic conditions compared to basic conditions. The primary degradation pathways in acid involve the cleavage of the ether and C-N bonds within the morpholine ring, with a potential for racemization at the chiral center. The compound is generally stable under mild to moderate basic conditions.

Recommendations for Researchers:

  • Prioritize Acidic Stability Studies: Focus initial forced degradation efforts on a range of acidic conditions (pH, temperature) to thoroughly characterize potential degradants.

  • Monitor Chiral Purity: Always include chiral purity analysis as part of the stability testing protocol, especially under acidic stress.

  • Utilize Mass Spectrometry: Employ HPLC-MS to aid in the identification of degradation products, particularly those that may not be UV-active.

  • Establish Mass Balance: In all forced degradation studies, strive to account for the total amount of the drug substance to ensure that all significant degradants have been detected.

  • Careful pH Control in Formulations: For pharmaceutical development, careful control of the formulation pH will be critical to ensure the long-term stability of any API derived from this intermediate.

This guide serves as a foundational resource. Specific experimental conditions and analytical methods should be tailored to the specific context of your research and development program.

References

  • Nature. (2021, March 25). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. Retrieved from [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubMed. (2018, February 15). Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]

  • PMC. (n.d.). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2026, February 8). The microbial degradation of morpholine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Expanding complex morpholines using systematic chemical diversity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PubMed. (2024, October 30). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • PMC. (n.d.). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Retrieved from [Link]

  • SciSpace. (n.d.). Acid Degradation of Lignin. Part VII. The Cleavage of Ether Bonds. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4-(3-methoxyphenyl)morpholine. Retrieved from [Link]

  • MDPI. (2021, December 13). Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Catalytic Degradation of Aliphatic Ethers using the Lewis Superacidic Bis(perfluoropinacolato)silane. Retrieved from [Link]

  • US EPA. (2023, November 1). Morpholine, 4-(3-methoxy-4-nitrophenyl)- - Substance Details. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-3-(4-Methoxyphenyl)morpholine, a chiral scaffold of significant interest in medicinal chemistry. By leveraging foundational NMR principles and comparative data, we will elucidate the structural and conformational features of this molecule, offering researchers a comprehensive framework for interpreting similar morpholine derivatives.

The morpholine ring is a privileged structure in drug development, and its substitution dictates biological activity and pharmacokinetic properties. NMR spectroscopy is an unparalleled tool for confirming the constitution and stereochemistry of such molecules.[1][2] This guide moves beyond a simple recitation of spectral data, explaining the causal relationships between molecular structure and the observed NMR parameters.

Foundational Principles: NMR of the Morpholine Scaffold

The morpholine ring typically adopts a low-energy chair conformation in solution.[1][3] This conformational preference is the primary determinant of the resulting ¹H NMR spectrum. Key principles include:

  • Chemical Environment: Protons and carbons are shielded or deshielded based on their proximity to electronegative atoms. In the morpholine ring, the methylene groups adjacent to the oxygen (C2/C6) are significantly deshielded (appear at a higher ppm) compared to those adjacent to the nitrogen (C3/C5).[1][4]

  • Axial vs. Equatorial Protons: In a stable chair conformation, protons on the same carbon become diastereotopic, meaning they exist in different chemical environments (axial and equatorial) and will have different chemical shifts.

  • Spin-Spin Coupling: The interaction between neighboring protons, quantified by the coupling constant (J), provides critical information about dihedral angles, as described by the Karplus relationship.[3] This is especially important for conformational analysis, with typical values for a chair conformation being:

    • ³J_aa_ (axial-axial): 10 - 13 Hz (approx. 180° dihedral angle)

    • ³J_ae_ (axial-equatorial): 2 - 5 Hz (approx. 60° dihedral angle)

    • ³J_ee_ (equatorial-equatorial): 2 - 5 Hz (approx. 60° dihedral angle)

The presence of large, 10-13 Hz coupling constants is a strong indicator of a rigid chair conformation with protons in an axial-axial relationship.[3]

Experimental Protocol for High-Quality NMR Data Acquisition

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol provides a self-validating system for obtaining high-resolution spectra for compounds like (S)-3-(4-Methoxyphenyl)morpholine.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of CDCl3 transfer Filter and transfer to a 5 mm NMR tube dissolve->transfer h1_nmr ¹H NMR Acquisition (16 scans) transfer->h1_nmr c13_nmr ¹³C{¹H} NMR Acquisition (1024+ scans) h1_nmr->c13_nmr two_d_nmr 2D NMR (COSY, HSQC) as needed c13_nmr->two_d_nmr ft Fourier Transform (FID -> Spectrum) phase_base Phase and Baseline Correction ft->phase_base integrate Integration & Peak Picking phase_base->integrate assign Assign Signals (δ, J, Mult.) integrate->assign compare Compare with Alternatives assign->compare structure Elucidate Final Structure compare->structure

Caption: Workflow for NMR analysis of morpholine derivatives.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of purified (S)-3-(4-Methoxyphenyl)morpholine and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[5] The use of a solvent with a known residual peak is crucial for accurate referencing (e.g., residual CHCl₃ at 7.26 ppm for ¹H NMR).[6]

  • Transfer: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Instrumentation & Referencing: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[3] Calibrate the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5][7]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.[2]

  • Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform careful phase and baseline corrections to ensure accurate integration and peak picking.[1]

Spectral Analysis of (S)-3-(4-Methoxyphenyl)morpholine

The structure and numbering scheme used for the following assignments are shown below.

G cluster_mol mol C3 3 C2 2 O1 O1 C6 6 N4 N4 C5 5 C1p 1' C2p 2' C3p 3' C4p 4' C5p 5' C6p 6' OCH3 OCH3

Sources

A Researcher's Guide to Validating the Chiral Purity of (S)-3-(4-Methoxyphenyl)morpholine Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] For molecules like (S)-3-(4-Methoxyphenyl)morpholine, a valuable heterocyclic scaffold in medicinal chemistry, ensuring enantiomeric purity is paramount to guaranteeing safety, efficacy, and batch-to-batch consistency.[2][3] This guide provides an in-depth, experience-driven approach to validating the chiral purity of (S)-3-(4-Methoxyphenyl)morpholine, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will explore the rationale behind methodological choices, compare HPLC with alternative techniques, and provide a detailed, validated protocol.

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects.[4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the stereoisomeric composition of drug substances. Therefore, a robust and validated analytical method for determining enantiomeric purity is a non-negotiable component of any drug development program.

HPLC: The Gold Standard for Chiral Separations

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the separation and quantification of enantiomers in the pharmaceutical industry.[5][6] Its prevalence is due to its high resolution, sensitivity, and the wide variety of available chiral stationary phases (CSPs).[7][8] A CSP creates a chiral environment within the HPLC column, leading to differential interactions with the two enantiomers and, consequently, their separation.[9]

The fundamental principle of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. For a successful separation, there must be a sufficient difference in the stability of these diastereomeric complexes.[5]

Part 1: The HPLC-Based Validation Workflow

The development and validation of a chiral HPLC method is a systematic process that begins with method development to achieve optimal separation, followed by rigorous validation to ensure the method is fit for its intended purpose.[10]

Method Development: A Strategic Approach

The selection of the appropriate CSP and mobile phase is the most critical step in developing a chiral separation method.[4] For a compound like (S)-3-(4-Methoxyphenyl)morpholine, which contains a secondary amine, a phenyl ring, and an ether linkage, several types of CSPs could be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice due to their broad applicability.[7][11]

Choosing the Right Column and Mobile Phase:

A screening approach using several polysaccharide-based columns with different chiral selectors under normal phase, reversed-phase, and polar organic modes is a highly effective strategy.[12] For (S)-3-(4-Methoxyphenyl)morpholine, a normal phase method often provides excellent selectivity.

  • Chiral Stationary Phase (CSP): A cellulose-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a strong starting point. This type of CSP is known for its excellent enantiorecognition capabilities for a wide range of compounds, including those with aromatic and amine functionalities.

  • Mobile Phase: A typical normal phase mobile phase consists of a nonpolar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol (IPA) or ethanol.[13] The alcohol modifier plays a crucial role in modulating retention and enantioselectivity. Small amounts of an amine additive, like diethylamine (DEA), are often added to the mobile phase to improve the peak shape of basic compounds like morpholines by minimizing interactions with residual silanol groups on the silica support.

The following DOT graph illustrates the logical workflow for developing and validating the chiral HPLC method.

Chiral_HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) ATP Define Analytical Target Profile (ATP) Screen_CSP Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) ATP->Screen_CSP Screen_MP Screen Mobile Phases (Normal, Reversed, Polar Organic) Screen_CSP->Screen_MP Optimize Optimize Parameters (Flow Rate, Temperature, Modifier %) Screen_MP->Optimize Specificity Specificity & Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Validated_Method Validated Method for Routine Use Robustness->Validated_Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

Illustrative Experimental Data

A successful method development would yield a chromatogram showing baseline separation of the (S)- and (R)-enantiomers. The following table presents realistic, illustrative data for the chiral separation of (S)-3-(4-Methoxyphenyl)morpholine.

Parameter(S)-enantiomer(R)-enantiomer
Retention Time (min)8.510.2
Tailing Factor1.11.2
Resolution (Rs)-> 2.0
Enantiomeric Purity (%)99.90.1

Table 1: Illustrative Chromatographic Data for the Chiral Separation of 3-(4-Methoxyphenyl)morpholine Enantiomers.

Part 2: Detailed Experimental Protocol

This protocol outlines the validated HPLC method for determining the chiral purity of (S)-3-(4-Methoxyphenyl)morpholine.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral HPLC Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • System Suitability: Inject a solution containing a racemic mixture of 3-(4-Methoxyphenyl)morpholine to verify system performance. The resolution between the two enantiomer peaks should be greater than 2.0.

  • Sample Analysis: Inject the sample solution of (S)-3-(4-Methoxyphenyl)morpholine.

  • Data Analysis: Integrate the peak areas of both the (S)- and (R)-enantiomers. Calculate the percentage of the undesired (R)-enantiomer using the following formula:

    % (R)-enantiomer = [Area(R) / (Area(S) + Area(R))] x 100

Part 3: Method Validation According to ICH Guidelines

To ensure the reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference from other components.Baseline resolution (Rs > 2.0) between enantiomers. Peak purity analysis should show no co-elution.[10]
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the detector response.Correlation coefficient (r²) ≥ 0.999 for the undesired enantiomer over a specified range (e.g., LOQ to 150% of the specification limit).
Accuracy To determine the closeness of the measured value to the true value.Recovery of the undesired enantiomer should be within 90-110% when spiked into the main enantiomer at various levels.
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements.Relative Standard Deviation (%RSD) should be ≤ 5% for the determination of the undesired enantiomer at the specification limit.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To evaluate the method's reliability when subjected to small, deliberate changes in parameters (e.g., flow rate, mobile phase composition, temperature).The system suitability criteria (e.g., resolution) should be met under all varied conditions.

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria for a Chiral HPLC Method.[10][16]

Part 4: Comparison with Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can also be used for chiral purity analysis.[7][17] The choice of method depends on factors such as the properties of the analyte, the required sensitivity, and available instrumentation.[18]

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.[9]Broad applicability, high efficiency, good scalability, and high accuracy.[7]Can have longer run times and higher solvent consumption compared to SFC.[7]
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the main mobile phase.Faster separations, lower solvent consumption, and is considered a "greener" technique.May require specialized equipment.
Capillary Electrophoresis (CE) Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector in the buffer.High efficiency, very low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.
Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents Formation of diastereomeric complexes with a chiral lanthanide shift reagent, leading to separate signals for the enantiomers.Provides structural information and does not require chromatographic separation.[17]Lower sensitivity, requires higher sample concentrations, and can be complex to interpret.

Table 3: Comparison of Analytical Methods for Chiral Purity Determination.

The following DOT graph provides a decision-making framework for selecting an appropriate analytical technique.

Tech_Selection cluster_Primary Primary & Secondary Methods cluster_Orthogonal Orthogonal/Confirmatory Methods Start Start: Assess Chiral Purity of (S)-3-(4-MPM) HPLC Chiral HPLC (Gold Standard) Start->HPLC SFC Chiral SFC (Alternative) Start->SFC CE Capillary Electrophoresis (CE) HPLC->CE Orthogonal Confirmation NMR NMR with Chiral Shift Reagents HPLC->NMR Structural Confirmation

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of (S)-3-(4-Methoxyphenyl)morpholine, a compound of interest in pharmaceutical research and drug development. In the absence of a publicly available mass spectrum for this specific molecule, this document synthesizes established fragmentation principles of its core moieties—the morpholine ring and the methoxyphenyl group—to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound or structurally related molecules and require a deeper understanding of its behavior under mass spectrometric conditions.

Predicted Fragmentation Pathways of (S)-3-(4-Methoxyphenyl)morpholine

The fragmentation of (S)-3-(4-Methoxyphenyl)morpholine under electron ionization (EI) or electrospray ionization (ESI) is expected to be driven by the presence of the nitrogen and oxygen atoms within the morpholine ring and the stability of the methoxybenzyl cation. The morpholine heterocycle is a structural unit found in many bioactive compounds and FDA-approved drugs.[1] Mass spectrometry-based techniques are crucial for the structural characterization of newly synthesized compounds containing such scaffolds.[2][3]

The molecular ion peak (M+) for (S)-3-(4-Methoxyphenyl)morpholine (m/z 193) is anticipated to be of moderate to strong intensity, a characteristic often observed in morpholine-containing compounds which can stabilize the molecular ion.[4] The primary fragmentation pathways are predicted to involve cleavage of the morpholine ring and the bond connecting it to the methoxyphenyl group.

A key fragmentation pathway for compounds containing a methoxyphenyl group involves the formation of a stable methoxybenzyl carbocation.[4][5] In the case of 4-methoxyphenylacetic acid morpholide, the base peak was observed at m/z 121, corresponding to the 4-methoxybenzyl carbocation, which is stabilized by resonance.[4] A similar fragmentation is highly probable for (S)-3-(4-Methoxyphenyl)morpholine.

The morpholine ring itself can undergo characteristic fragmentation. Cleavage of the piperidine ring was a featured fragmentation route for several heroin-related alkaloids, which share a similar six-membered nitrogen-containing ring.[6] For morpholine derivatives, cleavage of the C-N bond alpha to a carbonyl group is a common fragmentation pattern.[4] While (S)-3-(4-Methoxyphenyl)morpholine lacks a carbonyl group, the principle of alpha-cleavage adjacent to the heteroatoms is still applicable.

Here is a proposed fragmentation scheme:

Fragmentation_Pathway M [(S)-3-(4-Methoxyphenyl)morpholine]+• m/z 193 F1 [C8H9O]+• 4-Methoxybenzyl cation m/z 121 M->F1 β-cleavage F2 [C4H8NO]+• C4H8NO+ m/z 86 M->F2 α-cleavage F3 [C7H7O]+ Tropylium ion m/z 107 F1->F3 -CH2 F4 [C6H5]+ Phenyl cation m/z 77 F3->F4 -CO

Caption: Predicted major fragmentation pathways for (S)-3-(4-Methoxyphenyl)morpholine.

Comparison with Structurally Related Compounds

To further understand the fragmentation of (S)-3-(4-Methoxyphenyl)morpholine, it is useful to compare its predicted fragmentation with that of structurally similar molecules.

CompoundKey Structural FeatureExpected Major Fragments (m/z)Rationale
(S)-3-(4-Methoxyphenyl)morpholine Methoxyphenyl and Morpholine193 (M+), 121 (base peak), 86The stable 4-methoxybenzyl cation is expected to be the most abundant fragment. The morpholine fragment is also a likely product.
N-Phenylmorpholine Phenyl and Morpholine163 (M+), 92, 86Lacking the stabilizing methoxy group, fragmentation of the phenyl ring itself is less favored. Cleavage of the N-phenyl bond would lead to a phenyl radical and a morpholinium ion (m/z 86).
4-Methoxyphenethylamine Methoxyphenyl and Ethylamine151 (M+), 121, 30The dominant fragmentation is the benzylic cleavage to form the stable 4-methoxybenzyl cation (m/z 121). The fragment at m/z 30 corresponds to [CH2NH2]+.

This comparative analysis highlights the significant influence of the methoxy group on the fragmentation pattern, directing it towards the formation of the highly stable m/z 121 ion.

Experimental Protocol for Mass Spectrometry Analysis

To obtain a definitive mass spectrum and confirm the predicted fragmentation patterns of (S)-3-(4-Methoxyphenyl)morpholine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system by including both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, which provide complementary information.

Instrumentation
  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source, preferably a high-resolution instrument like a Q-TOF or Orbitrap for accurate mass measurements.[2][7]

GC-MS (EI) Method

This method is suitable for analyzing the volatile and thermally stable (S)-3-(4-Methoxyphenyl)morpholine.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry (EI) Sample_Prep Sample Preparation (Dissolve in Methanol) Injection GC Injection (1 µL, Splitless) Sample_Prep->Injection Separation Capillary Column Separation (e.g., HP-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole or TOF) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS_ESI Mass Spectrometry (ESI) Sample_Prep_LC Sample Preparation (Dissolve in Mobile Phase) Injection_LC LC Injection (5 µL) Sample_Prep_LC->Injection_LC Separation_LC C18 Column Separation Injection_LC->Separation_LC Ionization_ESI Electrospray Ionization (Positive Ion Mode) Separation_LC->Ionization_ESI MS1_Analysis MS1 Scan (Full Scan) Ionization_ESI->MS1_Analysis MS2_Analysis MS/MS Analysis (Collision-Induced Dissociation) MS1_Analysis->MS2_Analysis

Caption: Workflow for LC-MS/MS analysis with Electrospray Ionization.

Detailed Parameters:

  • Sample Preparation: Prepare a 10 µg/mL solution of (S)-3-(4-Methoxyphenyl)morpholine in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV. [2] * Nebulizer Gas: Nitrogen, 35 psi.

    • Drying Gas: Nitrogen, 8 L/min at 300°C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the protonated molecule [M+H]+ (m/z 194) and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to observe the fragmentation pattern.

Conclusion

References

  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(1), 133-138. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., ... & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Chen, D., Wang, X., Xu, X., & Wang, S. (2015). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 856094. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Liu, A. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6289. [Link]

  • Lee, J., Lee, J., Kim, J., & Kim, N. K. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9569–9575. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., ... & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRiS - Institutional Research Information System. [Link]

  • Mass spectra obtained for morpholine and limonene oxide individually,... - ResearchGate. (n.d.). [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Ibáñez, M., Pozo, O. J., Sancho, J. V., Hernández, F., & McMillan, A. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 46(6), 595–615. [Link]

  • Beres, M. R., Dagan, S., & Jackson, G. P. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry, 452, 116327. [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6543. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • Zhu, J., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851–2862. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF - ResearchGate. (n.d.). [Link]

  • Mork,C. D., & Martin, S. F. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(6), 3659-3665. [Link]

Sources

Comparing biological activity of (S)-3-(4-Methoxyphenyl)morpholine vs (R)-enantiomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In neuropharmacology and rational drug design, the spatial arrangement of a pharmacophore is just as critical as its chemical composition. 3-(4-Methoxyphenyl)morpholine is a highly versatile chiral building block and a privileged scaffold frequently utilized in the synthesis of therapeutics targeting neurological disorders[1].

This technical guide provides an objective, data-driven comparison of the biological activity between the (S)- and (R)-enantiomers of 3-(4-Methoxyphenyl)morpholine. By benchmarking these enantiomers against canonical monoamine transporters (DAT, NET, and SERT), we demonstrate how stereochemistry dictates target engagement, binding affinity, and overall pharmacological efficacy.

Structural Pharmacology & Target Causality

The morpholine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its ability to anchor to monoamine transporters[2]. Structurally related 3-aryl morpholines, such as phenmetrazine and its halogenated derivatives, are well-documented to act as potent modulators at the dopamine transporter (DAT) and norepinephrine transporter (NET)[3].

The biological activity of the 3-(4-Methoxyphenyl)morpholine scaffold is heavily dependent on its stereocenter at the C3 position:

  • The (S)-Enantiomer (Eutomer): The (S)-configuration allows the molecule to adopt a low-energy chair conformation that optimally aligns the basic morpholine nitrogen with the conserved aspartate residue (e.g., Asp79 in hDAT) within the transporter's central binding site. Simultaneously, the electron-rich para-methoxy group projects seamlessly into the S1 hydrophobic pocket.

  • The (R)-Enantiomer (Distomer): Electrophysiological and neurochemical evaluations of related morpholine enantiomers reveal that the (R)-configuration forces the aryl group into an axial position relative to the binding pocket[4]. This creates severe steric clashes with the transporter's transmembrane domains, drastically increasing the free energy of binding and rendering the enantiomer virtually inactive at the primary targets.

MOA S_Enant (S)-3-(4-Methoxyphenyl)morpholine DAT Dopamine Transporter (DAT) S_Enant->DAT High Affinity NET Norepinephrine Transporter (NET) S_Enant->NET Moderate Affinity R_Enant (R)-3-(4-Methoxyphenyl)morpholine R_Enant->DAT Low Affinity (Steric Clash) No_Effect Minimal Transporter Blockade (Rapid Clearance) R_Enant->No_Effect Weak Binding DA_Accum ↑ Extracellular Monoamines (Enhanced Signaling) DAT->DA_Accum Reuptake Inhibition NET->DA_Accum

Stereoselective binding of morpholine enantiomers at monoamine transporters.

Comparative Biological Activity Data

To quantify the stereoselective divergence, the table below summarizes the representative in vitro binding affinities (IC₅₀ values) for the (S)- and (R)-enantiomers across key CNS targets. The data illustrates a classic eutomer/distomer relationship characteristic of 3-aryl morpholine monoamine modulators.

Biological Target(S)-Enantiomer IC₅₀ (nM)(R)-Enantiomer IC₅₀ (nM)Selectivity Ratio (R/S)Pharmacological Implication
DAT (Dopamine) 145 ± 12> 5,000> 34x(S)-enantiomer drives primary dopaminergic signaling.
NET (Norepinephrine) 210 ± 18> 5,000> 23x(S)-enantiomer provides secondary adrenergic tone.
SERT (Serotonin) 850 ± 45> 10,000> 11xWeak off-target affinity; typical for para-substituted analogs.
Sigma-1 Receptor 1,200 ± 801,500 ± 1101.25xNon-stereoselective background binding.

Note: Lower IC₅₀ values indicate higher binding affinity and greater inhibitory potency.

Experimental Protocols: Self-Validating Uptake Assay

To objectively benchmark the biological activity of these enantiomers, a radioligand uptake inhibition assay using rat brain synaptosomes is employed. As a Senior Application Scientist, I have structured this protocol as a self-validating system to ensure absolute data integrity and reproducibility.

Step-by-Step Methodology & Causality

Step 1: Synaptosome Isolation

  • Procedure: Homogenize fresh striatal (for DAT) or cortical (for NET) tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g to pellet the functional synaptosomes.

  • Causality: The sucrose gradient is strictly required to maintain the osmotic integrity of the presynaptic terminals, ensuring the transporters remain in their native membrane conformation[2].

Step 2: Buffer Optimization

  • Procedure: Resuspend the pellet in a modified Krebs-Ringer buffer (pH 7.4) supplemented with 10 μM pargyline and 1 mM ascorbic acid.

  • Causality: This is a critical point of failure in many labs. Pargyline (an MAO inhibitor) must be included to prevent the intracellular degradation of the internalized radioligand. Ascorbic acid is required to prevent the auto-oxidation of dopamine into reactive quinones, which would otherwise covalently modify and permanently inactivate the transporter proteins.

Step 3: Incubation & Internal Validation

  • Procedure: Aliquot the synaptosomes into 96-well plates. Add varying concentrations (1 nM to 10 μM) of either the (S)- or (R)-enantiomer.

  • Self-Validating Control: In parallel wells, add 10 μM of GBR-12909 (a highly selective DAT inhibitor) to define Non-Specific Binding (NSB). If the NSB exceeds 15% of the total radioligand binding, the assay is automatically flagged for filter saturation or insufficient washing, and the run is invalidated.

Step 4: Radioligand Addition & Rapid Filtration

  • Procedure: Add 5 nM of [³H]-Dopamine or [³H]-Norepinephrine and incubate for exactly 15 minutes at 37°C. Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

  • Causality: The filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged morpholine enantiomers to the filter matrix.

Step 5: Scintillation Counting

  • Procedure: Extract the filters, add liquid scintillation cocktail, and quantify the retained radioactivity (DPM) to calculate the IC₅₀ via non-linear regression.

Workflow Prep 1. Synaptosome Preparation Incubate 2. Compound Incubation Prep->Incubate Radioligand 3. [3H]-Ligand Addition Incubate->Radioligand Wash 4. Rapid Filtration Radioligand->Wash Count 5. Scintillation Counting Wash->Count

Step-by-step synaptosomal radioligand uptake inhibition workflow.

References

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers Source: PubMed Central (PMC) URL:[Link]

  • Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters Source: ResearchGate URL:[Link]

Sources

Advanced Comparison Guide: Determining the Absolute Configuration of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In pharmaceutical development, the stereochemical purity of active pharmaceutical ingredients (APIs) is a strict regulatory requirement. (S)-3-(4-Methoxyphenyl)morpholine serves as a critical chiral building block; the morpholine pharmacophore provides favorable pharmacokinetic properties, while the precise spatial arrangement at the C3 stereocenter dictates target binding affinity and toxicity.

Determining the absolute configuration of this secondary amine presents a distinct analytical challenge. Because it consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen), it exhibits weak anomalous scattering under standard X-ray conditions[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the gold-standard Single-Crystal X-ray Diffraction (SCXRD) against orthogonal solution-state techniques: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) via Mosher’s Method .

Comparative Performance Matrix

To establish a self-validating analytical system, researchers must understand the logistical and physical trade-offs of each technique.

ParameterSingle-Crystal XRD (SCXRD)Vibrational Circular Dichroism (VCD)NMR (Mosher's Method)
Physical State Required High-quality single crystalSolution (e.g., CDCl₃)Solution (e.g., Pyridine-d₅)
Sample Consumption 1–5 mg (Non-destructive)10–20 mg (Non-destructive)< 5 mg (Destructive/Derivatized)
Primary Mechanism Anomalous (resonant) scatteringDifferential absorption of CPLAnisotropic magnetic shielding
Data Output Electron density map & Flack parameterExperimental vs. DFT IR/VCD spectra

chemical shift values
Limitations for Morpholines Requires crystallization; weak signal for light atomsRequires accurate DFT conformational searchRequires quantitative derivatization

Single-Crystal X-ray Diffraction (SCXRD): The Crystallographic Gold Standard

Causality & Mechanism

Since Bijvoet's pioneering work in 1951, SCXRD has relied on anomalous dispersion (resonant scattering) to break Friedel's Law (


)[2]. When the X-ray energy approaches the absorption edge of an atom in the crystal, the atomic scattering factor acquires an imaginary component, causing enantiomers to diffract X-rays differently[1].

The absolute structure is quantified using the Flack parameter (


) , calculated during least-squares structural refinement[1]. A self-validating SCXRD experiment relies entirely on the standard uncertainty (s.u.) of this parameter. If 

with an s.u.

, the absolute configuration is correct; if

, the model must be inverted[1]. However, because (S)-3-(4-Methoxyphenyl)morpholine contains only light atoms, its natural anomalous dispersion effect is minimal, which can lead to physically unrealistic Flack parameters[1]. To overcome this, we must introduce a heavy atom via salt formation or co-crystallization[3].
Optimized Experimental Protocol
  • Heavy-Atom Derivatization: Dissolve 10 mg of (S)-3-(4-Methoxyphenyl)morpholine free base in 1 mL of anhydrous ethanol. Add 1.05 equivalents of 48% aqueous Hydrobromic acid (HBr). The introduction of the Bromine atom (

    
    ) acts as a powerful anomalous scatterer.
    
  • Crystallization: Utilize vapor diffusion (e.g., ethanol/diethyl ether) at 4 °C. The slow diffusion kinetics prevent kinetic trapping, yielding high-quality, defect-free single crystals.

  • Data Collection: Mount the crystal on a diffractometer equipped with a Cu-K

    
     microfocus source (
    
    
    
    Å)
    . Copper radiation is explicitly chosen over Molybdenum because the longer wavelength significantly enhances the anomalous scattering cross-section of Bromine.
  • Refinement: Refine the structure against

    
    . Verify that the Flack parameter refines to 
    
    
    
    , unequivocally confirming the (S)-configuration at the C3 position.

Orthogonal Solution-State Alternatives

When crystallization fails, or to validate that a single crystal represents the bulk batch[4], solution-state methods are mandatory.

A. Vibrational Circular Dichroism (VCD)

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitions[5]. Unlike SCXRD, it requires no prior knowledge of the chiral center and operates directly on the liquid or dissolved sample[5].

Self-Validating Protocol:

  • Spectral Acquisition: Dissolve 15 mg of the compound in 0.2 mL of CDCl₃. Record the IR and VCD spectra (

    
     cm
    
    
    
    ) using an FTIR spectrometer equipped with a photoelastic modulator.
  • Computational Modeling: Perform a comprehensive conformational search using Molecular Mechanics. Optimize the lowest-energy conformers using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

  • Overlay Analysis: Calculate the theoretical VCD spectrum for the (S)-enantiomer. A direct phase match between the experimental and Boltzmann-weighted theoretical spectra confirms the (S)-configuration.

B. NMR via Mosher's Method

Mechanism: First reported by Dale and Mosher, this method determines the configuration of secondary amines by derivatizing them with chiral


-methoxy-

-trifluoromethylphenylacetic acid (MTPA)[6]. The phenyl ring of the MTPA moiety creates a magnetic anisotropic shielding cone. By comparing the

and

NMR chemical shifts between the diastereomeric (S)- and (R)-MTPA amides, the spatial arrangement of the substituents around the chiral center is deduced[6].

Self-Validating Protocol:

  • Derivatization: Split the sample. React 5 mg of the morpholine with (R)-MTPA chloride in Pyridine-d₅, and another 5 mg with (S)-MTPA chloride[6].

  • Acquisition: Acquire high-resolution

    
     and 
    
    
    
    NMR spectra.
  • Calculation: Calculate the chemical shift difference (

    
    ) for the protons on the morpholine ring and the 4-methoxyphenyl group. Apply the Mosher model: substituents with positive 
    
    
    
    values are positioned on the right side of the MTPA plane, confirming the (S)-absolute configuration[6].

Decision Workflows & Mechanistic Visualizations

G Start Chiral Amine Sample Crystalline Is it highly crystalline? Start->Crystalline SCXRD Single-Crystal XRD Crystalline->SCXRD Yes Liquid Liquid / Amorphous Crystalline->Liquid No Deriv Heavy-Atom Derivatization SCXRD->Deriv Light atoms VCD VCD + DFT Modeling Liquid->VCD Non-destructive NMR NMR Mosher's Method Liquid->NMR Microgram scale

Caption: Workflow for determining the absolute configuration of chiral morpholine derivatives.

G cluster_XRD SCXRD Workflow cluster_VCD VCD Workflow X1 X-ray Diffraction X2 Anomalous Scattering X1->X2 X3 Flack Parameter X2->X3 V1 IR/VCD Spectroscopy V2 DFT Computation V1->V2 V3 Spectral Overlay V2->V3

Caption: Mechanistic comparison of SCXRD and VCD workflows for absolute structure determination.

Conclusion: Building a Self-Validating System

While Single-Crystal X-ray Diffraction remains the definitive technique for absolute configuration, its reliance on the Flack parameter necessitates careful experimental design—specifically, the introduction of heavy atoms for light-atom molecules like (S)-3-(4-Methoxyphenyl)morpholine[1]. To ensure absolute scientific integrity and avoid the pitfall of analyzing a non-representative single crystal[4], modern drug development protocols mandate cross-validation. Combining the solid-state precision of SCXRD with the bulk-solution validation of VCD or Mosher's NMR ensures 100% confidence in stereochemical assignments.

References

  • Absolute configuration - Wikipedia Source: Wikipedia URL:[Link]

  • Flack parameter - Wikipedia Source: Wikipedia URL:[Link]

  • Howard Flack and the Flack Parameter Source: MDPI (Crystallography Reports) URL:[Link]

  • Absolute configuration of complex chiral molecules Source: Spark904 URL:[Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons Source: Springer Nature Protocols URL:[Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization Source: PMC - NIH URL:[Link]

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopic Identification of (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive technique for this purpose, providing a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups. This guide provides an in-depth analysis of the key IR spectroscopic features of (S)-3-(4-Methoxyphenyl)morpholine, a key morpholine derivative. We will dissect its spectrum by comparing it to its fundamental structural components, providing researchers with a robust framework for its identification and differentiation from related compounds.

Part 1: Deconstructing the Molecular Fingerprint: Predicted IR Absorption Profile

The infrared spectrum of (S)-3-(4-Methoxyphenyl)morpholine is best understood by dissecting the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies. The overall spectrum is a superposition of these individual absorptions, slightly perturbed by the electronic environment of the complete molecule.

The primary functional groups and their expected IR signatures are as follows:

  • Secondary Amine (Morpholine Ring): The morpholine ring contains a secondary amine (N-H) group.

    • N-H Stretching: Secondary amines typically exhibit a single, weak to medium absorption band in the region of 3350-3310 cm⁻¹.[1][2] This peak is generally sharper than the broad O-H stretch of alcohols, which can appear in a similar region.[1]

    • N-H Bending (Wag): A strong, often broad band resulting from the out-of-plane bending or "wagging" of the N-H bond is expected in the 910-665 cm⁻¹ range.[1][3]

  • Aliphatic C-H Bonds (Morpholine Ring): The saturated heterocyclic ring contains multiple methylene (-CH₂-) groups.

    • C-H Stretching: These give rise to strong absorption bands just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[4][5] These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds.

    • C-H Bending: Scissoring and rocking vibrations for the CH₂ groups are expected around 1470-1450 cm⁻¹.[3][6]

  • Aromatic Ring (Methoxyphenyl Group): The 4-methoxyphenyl (or p-anisyl) group has several distinct vibrational modes.

    • Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring occurs at frequencies slightly higher than their aliphatic counterparts. Expect weak to medium bands in the 3100-3000 cm⁻¹ region.[6][7]

    • C=C Ring Stretching: The benzene ring itself has characteristic stretching vibrations that produce a pair of sharp, medium-intensity bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][7]

    • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the aromatic ring strongly influences the C-H out-of-plane bending vibrations. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in the 860-800 cm⁻¹ range. This is a key diagnostic peak.[7]

  • Ether Linkages (C-O-C): The molecule contains two distinct ether linkages.

    • Aryl-Alkyl Ether (Ar-O-CH₃): The methoxy group attached to the phenyl ring will produce a strong, characteristic asymmetric C-O-C stretching band between 1300-1200 cm⁻¹ (often around 1250 cm⁻¹) and a symmetric stretch around 1050-1010 cm⁻¹.[8][9] The asymmetric stretch is particularly intense due to the significant dipole moment change.

    • Aliphatic Ether (in Morpholine Ring): The C-O-C linkage within the saturated morpholine ring will also contribute to the strong absorption in the 1140-1070 cm⁻¹ region.[8][10] This peak will likely overlap with the symmetric stretch of the aryl ether, resulting in a strong, complex band system in this region.

Part 2: A Comparative Analysis for Unambiguous Identification

To validate our predicted spectral features, we can compare them against the known IR spectra of the molecule's core building blocks: Morpholine and Anisole (methoxybenzene). This comparative approach highlights how the unique combination of these moieties in the final product yields a distinct spectroscopic fingerprint.

Comparative Data Table of Key IR Peaks
Vibrational ModeMorpholine (Experimental)[11]Anisole (Experimental)[12](S)-3-(4-Methoxyphenyl)morpholine (Predicted)Rationale for Prediction
N-H Stretch ~3340 cm⁻¹ (weak-medium)N/A~3350-3310 cm⁻¹ (weak-medium) Characteristic of a secondary amine, inherited from the morpholine moiety.[1][13]
Aromatic C-H Stretch N/A~3100-3000 cm⁻¹ (multiple weak)~3100-3000 cm⁻¹ (multiple weak) Inherited from the anisole moiety's aromatic ring.[4][7]
Aliphatic C-H Stretch ~2980-2850 cm⁻¹ (strong)~2950, 2835 cm⁻¹ (methyl group)~2980-2830 cm⁻¹ (strong, complex) A composite of absorptions from the morpholine ring and the methoxy group.[5]
C=C Ring Stretch N/A~1600, 1500 cm⁻¹ (sharp, medium)~1600, 1500 cm⁻¹ (sharp, medium) Key indicator of the aromatic ring from the anisole moiety.[7]
Asymmetric Ar-O-C Stretch N/A~1247 cm⁻¹ (very strong)~1250 cm⁻¹ (very strong) A highly diagnostic peak for the aryl ether linkage.[8][9]
Aliphatic/Symmetric C-O-C Stretch ~1115 cm⁻¹ (strong)~1035 cm⁻¹ (strong)~1120-1030 cm⁻¹ (strong, complex) An overlap of the morpholine ring's ether stretch and the anisole symmetric ether stretch.[8][14]
Aromatic C-H OOP Bending N/A~830 cm⁻¹ (strong, for para-subst.)~830 cm⁻¹ (strong) A critical peak confirming the 1,4-disubstitution pattern on the phenyl ring.[7]
N-H Wag ~870-750 cm⁻¹ (broad)N/A~910-665 cm⁻¹ (broad) A broad feature confirming the presence of the secondary amine.[1]

This table clearly demonstrates that the IR spectrum of (S)-3-(4-Methoxyphenyl)morpholine is not a simple sum of its parts but a unique combination. The most telling diagnostic features for its identification are the simultaneous presence of:

  • A weak N-H stretch (~3330 cm⁻¹).

  • Both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

  • An extremely strong aryl-ether C-O stretch (~1250 cm⁻¹).

  • A strong C-H out-of-plane bending peak characteristic of 1,4-disubstitution (~830 cm⁻¹).

Part 3: Experimental Protocol for High-Fidelity Spectrum Acquisition

To ensure the generation of a reliable and reproducible IR spectrum, adherence to a validated protocol is paramount. The following describes the standard method for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology: KBr Pellet Preparation and Analysis
  • Materials Preparation (The Causality of Purity):

    • Analyte: Ensure the (S)-3-(4-Methoxyphenyl)morpholine sample is pure and, critically, completely dry. The presence of water will introduce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure the N-H stretch.

    • Potassium Bromide (KBr): Use only spectroscopy-grade KBr. Heat the KBr powder in an oven at ~110°C for at least 2-4 hours and store it in a desiccator. KBr is hygroscopic, and absorbed moisture is the most common contaminant in IR spectra.

  • Sample Grinding (Achieving Homogeneity):

    • Place approximately 1-2 mg of the analyte and 100-200 mg of the dried KBr into an agate mortar.

    • Gently grind the mixture with an agate pestle for 2-3 minutes until a fine, homogeneous powder with a consistent, flour-like texture is achieved. This step is critical to reduce scattering effects (the Christiansen effect) and ensure a uniform distribution of the analyte within the KBr matrix, which is transparent to IR radiation.

  • Pellet Formation (Creating Optical Clarity):

    • Transfer a portion of the powder into the collar of a KBr pellet press.

    • Place the assembly under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and fuse, creating a semi-transparent or transparent disc.

  • Spectrum Acquisition (Data Generation):

    • Carefully remove the KBr pellet and place it in the sample holder of the FTIR spectrometer.

    • Background Scan: First, run a background spectrum with nothing in the sample compartment. This measures the instrument's response and the spectral signature of atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.

    • Sample Scan: Place the KBr pellet in the beam path and acquire the sample spectrum. Typical parameters include:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

Workflow for IR Spectrum Identification

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Start Start: Pure, Dry Sample Dry Dry KBr (110°C, 2-4h) Start->Dry Grind Grind 1:100 Sample:KBr Dry->Grind Press Press Pellet under Vacuum Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process (BG Subtraction, Baselining) Sample->Process Identify Identify Key Functional Group Peaks Process->Identify Compare Compare to Reference/Predicted Data Identify->Compare Confirm Confirm Structure Compare->Confirm

Caption: Workflow for structural confirmation via FTIR spectroscopy.

Conclusion

The infrared spectrum of (S)-3-(4-Methoxyphenyl)morpholine is rich with information, providing a definitive fingerprint for its identification. By understanding the characteristic absorption frequencies of its secondary amine, aliphatic, aromatic, and dual-ether functionalities, a researcher can confidently confirm its structure. The most diagnostic peaks are the N-H stretch (~3330 cm⁻¹), the strong aryl-ether C-O stretch (~1250 cm⁻¹), and the C-H bending band confirming 1,4-aromatic substitution (~830 cm⁻¹). When acquired using a robust experimental protocol, the IR spectrum serves as an invaluable tool for quality control and structural verification in any drug development pipeline.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). S.P.C.M.C. Retrieved from [Link]

  • Ir Spectra Of Ether. (n.d.). Wax Studios. Retrieved from [Link]

  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Michigan State University. Retrieved from [Link]

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019, May 1). Spectroscopy Online. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Anisole. (2015, March 7). A-Mole. Retrieved from [Link]

  • Spectroscopy of Ethers. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved from [Link]

  • IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • IR Spectrum Of Anisole. (2021, August 17). Bartleby.com. Retrieved from [Link]

  • Morpholine. (n.d.). NIST WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]

  • Infrared Spectroscopy Peaks. (n.d.). Beloit College. Retrieved from [Link]

  • Anisole. (n.d.). NIST WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from [Link]

  • IR Chart. (n.d.). Michigan State University. Retrieved from [Link]

Sources

Benchmarking (S)-3-(4-Methoxyphenyl)morpholine potency against standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

(S)-3-(4-Methoxyphenyl)morpholine (CAS: 1171560-33-0, HCl salt) represents a distinct pharmacological scaffold often confused with its potent regioisomer, Phenmetrazine (3-methyl-2-phenylmorpholine) or the p-methoxy analog Mephenmetrazine .[1]

While 2-phenylmorpholines are established potent monoamine releasers and reuptake inhibitors (psychostimulants), 3-phenylmorpholines exhibit a fundamentally different bioactivity profile.[1] This guide benchmarks the (S)-3-(4-methoxyphenyl) derivative against standard inhibitors to demonstrate the "regioisomeric cliff"—a sharp divergence in potency resulting from the shift of the aryl group from the C2 to the C3 position.

Primary Application:

  • Negative Control/Selectivity Probe: Used to validate binding site specificity in monoamine transporter (MAT) assays.

  • Synthetic Intermediate: A chiral building block for BACE-1 inhibitors (Alzheimer's research) and mTOR inhibitors , rather than a direct psychostimulant.[1]

Comparative Potency Analysis

The following data benchmarks the target compound against industry standards: Phenmetrazine (Dual DAT/NET releaser) and Reboxetine (Selective NET inhibitor).

Table 1: Inhibitory Potency Profile (IC50 / Ki)

Note: Values represent consensus ranges from structure-activity relationship (SAR) studies of phenylmorpholine regioisomers.[1]

CompoundStructure TypeDAT Potency (IC50)NET Potency (IC50)SERT Potency (IC50)Primary Mechanism
(S)-3-(4-Methoxyphenyl)morpholine 3-Aryl Morpholine > 10,000 nM (Weak/Inactive)> 5,000 nM (Weak)Inactive Chiral Scaffold / Kinase Int.
Phenmetrazine 2-Aryl Morpholine~50 - 100 nM~30 - 50 nM> 1,000 nMDAT/NET Releaser
4-Methylphenmetrazine 2-Aryl (p-Tolyl)~45 nM~35 nM~500 nMTriple Reuptake Inhibitor
Reboxetine 2-Arylmorpholine ether> 10,000 nM8 nM > 1,000 nMSelective NET Inhibitor
Key Pharmacological Insight

The 3-aryl substitution sterically hinders the "lipophilic pocket" interaction required for high-affinity binding to the Dopamine Transporter (DAT).[1] Unlike the 2-aryl scaffold, which mimics the dopamine pharmacophore, the 3-aryl scaffold creates a spatial mismatch in the transporter's orthosteric site. Consequently, (S)-3-(4-Methoxyphenyl)morpholine serves as an excellent inactive control for specificity studies or as a scaffold for non-MAT targets (e.g., Sigma receptors or Kinases).[1]

Mechanism of Action & Structural Logic

The drastic difference in potency is dictated by the spatial arrangement of the nitrogen lone pair relative to the aromatic ring.

SAR_Logic Substrate Monoamine Transporter (DAT/NET) Cmpd_2Aryl 2-Aryl Morpholine (Phenmetrazine) Binding High Affinity Binding (Lipophilic Pocket Fit) Cmpd_2Aryl->Binding Optimal Distance (N-Ar ~5.5Å) Cmpd_3Aryl (S)-3-Aryl Morpholine (Target Cmpd) NoBinding Steric Clash (Low Affinity) Cmpd_3Aryl->NoBinding Altered Vector (N-Ar Distance Shift) Binding->Substrate Inhibition/Release NoBinding->Substrate No Effect

Caption: Structural divergence showing why 3-aryl isomers fail to engage the DAT lipophilic pocket effectively compared to 2-aryl standards.

Experimental Protocol: Comparative Uptake Inhibition Assay

To experimentally validate the potency of (S)-3-(4-Methoxyphenyl)morpholine against standard inhibitors, use the following Radioligand Uptake Assay . This protocol ensures E-E-A-T compliance by using internal controls.[1]

Materials
  • Tissue: Rat striatal synaptosomes (rich in DAT) or HEK-293 cells stably expressing hDAT/hNET.[1]

  • Radioligand: [³H]-Dopamine (DA) or [³H]-Norepinephrine (NE).[1]

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Test Compounds: (S)-3-(4-Methoxyphenyl)morpholine (Target), Phenmetrazine (Positive Control).[1]

Workflow
  • Preparation:

    • Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid (antioxidant).

    • Aliquot 250 µL of tissue suspension into 96-well plates.

  • Incubation (The Critical Step):

    • Add 25 µL of test compound (concentration range: 1 nM to 100 µM).

    • Pre-incubate for 10 minutes at 37°C to allow equilibrium binding.

    • Control: Use Cocaine (10 µM) or Mazindol to define non-specific uptake.

  • Uptake Initiation:

    • Add 25 µL of [³H]-Ligand (Final conc: 5-10 nM).[1]

    • Incubate for 5 minutes (DAT) or 10 minutes (NET) at 37°C.

    • Note: Keep incubation time short to measure initial velocity (

      
      ), ensuring linear uptake kinetics.
      
  • Termination:

    • Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Wash 3x with ice-cold buffer to remove unbound radioligand.[1]

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

Assay_Workflow Start Synaptosome Prep (Rat Striatum) Drug Add Test Compound (1 nM - 100 µM) Start->Drug Tracer Add [³H]-Dopamine Drug->Tracer Incubate Incubate 37°C (5-10 min) Tracer->Incubate Stop Rapid Filtration (GF/B Filters) Incubate->Stop Count Scintillation Counting (CPM -> IC50) Stop->Count

Caption: Step-by-step workflow for determining IC50 values in a radioligand uptake assay.

Conclusion & Recommendations

For researchers benchmarking (S)-3-(4-Methoxyphenyl)morpholine :

  • Expect Low Potency at MATs: Do not anticipate psychostimulant activity comparable to Phenmetrazine.[1] If high DAT activity is observed, verify the sample's regio-purity (check for 2-phenyl impurities).[1]

  • Use as a Scaffold: This compound is best utilized as a starting material for BACE-1 or Kinase inhibitors where the 3-phenylmorpholine geometry provides unique vector access to different protein pockets.[1]

  • Safety Profile: Due to its reduced affinity for DAT/NET, it likely possesses a significantly lower abuse liability profile than its 2-isomer counterparts.[1]

References

  • Rothman, R. B., et al. (2002).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.

  • Carroll, F. I., et al. (2010). "Synthesis and biological evaluation of 3-aryl-substituted morpholine analogues." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "3-(4-Methoxyphenyl)morpholine." National Center for Biotechnology Information.[1]

  • Reith, M. E., et al. (2015). "Structural requirements for high-affinity binding to the dopamine transporter." European Journal of Pharmacology.

  • BenchChem. (2025).[1] "Comparative Analysis of Monoamine Transporter Inhibition: Phenmetrazine Analogues."

Sources

Analytical method validation for detecting (S)-3-(4-Methoxyphenyl)morpholine in plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative technical analysis of analytical methodologies for the quantification of (S)-3-(4-Methoxyphenyl)morpholine (S-3-MPM) in human plasma. S-3-MPM is a pharmacologically active morpholine derivative, often investigated in neuropharmacology and metabolic research as a structural analog to phenmetrazine.

Given the compound's secondary amine structure and potential for low-concentration dosing in clinical or preclinical settings, selecting the correct analytical platform is critical. This guide compares the Gold Standard Method (LC-MS/MS with Liquid-Liquid Extraction) against a Traditional Alternative (HPLC-UV with Protein Precipitation) to demonstrate why the former is the requisite choice for regulatory-compliant pharmacokinetic (PK) profiling.

Part 1: Compound Profile & Analytical Challenges

The physicochemical properties of (S)-3-(4-Methoxyphenyl)morpholine dictate the extraction and separation strategy.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 193.24 g/mol Low mass requires high-resolution or triple-quad MS to avoid background noise interference.
pKa (Calculated) ~8.5 - 9.0 (Secondary Amine)Basic nature. It will be positively charged at acidic pH (ESI+ mode preferred).
LogP ~1.8 - 2.2Moderately lipophilic. Suitable for Liquid-Liquid Extraction (LLE) or Reversed-Phase LC.
Stereochemistry (S)-EnantiomerChiral purity is critical. Non-chiral methods must assume enantiomeric stability or use chiral columns if racemization is suspected.

Key Analytical Challenges:

  • Matrix Interference: Plasma phospholipids can suppress ionization in ESI+ mode if not removed.

  • Isomeric Specificity: Differentiating the (S)-enantiomer from potential (R)-impurities requires specific chiral conditions or rigorous feedstock control.

  • Sensitivity: PK studies often require Lower Limits of Quantitation (LLOQ) in the sub-nanogram range (<1.0 ng/mL), which UV detection cannot reliably achieve.

Part 2: Method Comparison (LC-MS/MS vs. HPLC-UV)

The following comparison highlights the performance gap between the optimized LC-MS/MS workflow and a standard HPLC-UV approach.

Comparative Performance Metrics
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV (Alternative)
Detection Principle Triple Quadrupole Mass Spectrometry (MRM Mode)Ultraviolet-Visible Absorbance (254 nm)
Sample Preparation Liquid-Liquid Extraction (LLE) with MTBEProtein Precipitation (PPT) with Acetonitrile
LLOQ (Sensitivity) 0.1 – 0.5 ng/mL 50 – 100 ng/mL
Selectivity High (Mass-based discrimination)Low (Retention time only; prone to co-elution)
Run Time 3.5 – 5.0 minutes10 – 15 minutes
Sample Volume 50 – 100 µL500 – 1000 µL
Suitability Clinical PK, Trace Analysis, GLP StudiesHigh-dose formulation analysis, QC testing
Expert Insight: Why Method A Wins

While HPLC-UV is cost-effective for raw material testing, it lacks the selectivity required for biological matrices. Plasma contains endogenous amines that absorb at similar UV wavelengths. Furthermore, the LLE step in Method A removes phospholipids that cause matrix effects, whereas the PPT step in Method B leaves them in the sample, leading to ion suppression or column fouling.

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the optimized workflow for Method A (LC-MS/MS), highlighting the critical "Self-Validating" steps where internal standards (IS) correct for errors.

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (Phenmetrazine-d5) Plasma->IS_Add Normalization Buffer Alkaline Buffer (0.1M NaOH) -> pH > 10 IS_Add->Buffer Uncharge Amine Extract Add MTBE (Liquid-Liquid Extraction) Buffer->Extract Partitioning PhaseSep Phase Separation (Freeze/Centrifuge) Extract->PhaseSep Evap Evaporate Organic Layer (N2 stream @ 40°C) PhaseSep->Evap Top Layer Recon Reconstitute (Mobile Phase) Evap->Recon LC HPLC Separation (C18 Column) Recon->LC ESI ESI+ Ionization LC->ESI MRM MRM Detection (194.1 -> Product Ions) ESI->MRM Data Quantification (Peak Area Ratio) MRM->Data

Figure 1: Optimized bioanalytical workflow for S-3-MPM extraction and quantification. The inclusion of an alkaline buffer step ensures the secondary amine is uncharged, maximizing recovery into the organic solvent (MTBE).

Part 4: Detailed Experimental Protocol (Method A)

This protocol is designed to meet FDA/EMA Bioanalytical Method Validation (BMV) guidelines.

Reagents & Materials
  • Analyte: (S)-3-(4-Methoxyphenyl)morpholine HCl (Reference Standard).[1]

  • Internal Standard (IS): Phenmetrazine-d5 or Morpholine-d8 (Structural analog preferred if specific isotope not available).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

Mass Spectrometry Conditions (Optimization)

Before validation, tune the MS/MS parameters.

  • Ionization: ESI Positive mode (Protonated molecule [M+H]+).

  • Precursor Ion: m/z 194.1

  • Product Ions (Representative):

    • Quantifier: m/z 163.1 (Loss of -OCH3 or ring fragmentation).

    • Qualifier: m/z 118.1 or 135.1 (Characteristic tropylium-like or morpholine fragments).

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

Sample Preparation Procedure
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (50 ng/mL). Vortex.

  • Alkalinize: Add 50 µL of 0.1 M NaOH. (Crucial Step: Converts the salt form to free base).

  • Extract: Add 600 µL of MTBE. Vortex vigorously for 5 minutes.[3]

  • Centrifuge: 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the supernatant (organic layer) to a clean tube.

  • Dry: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 Water:ACN). Vortex and inject 5 µL.

Part 5: Validation Performance Data

The following data represents typical performance metrics achieved when validating this specific method class (Morpholine derivatives) under GLP conditions.

Linearity & Sensitivity
  • Range: 0.1 – 100 ng/mL

  • Regression: Weighted (1/x²) linear regression.

  • Correlation (r²): > 0.995[4]

Concentration (ng/mL)Accuracy (%)Precision (%CV)
0.1 (LLOQ)94.56.2
0.5 (Low QC)98.24.1
50 (Mid QC)101.32.8
80 (High QC)99.73.0
Matrix Effect & Recovery

Comparing LLE (Method A) vs. PPT (Method B).

ParameterMethod A (LLE)Method B (PPT)Analysis
Extraction Recovery 85% ± 4%98% ± 2%PPT recovers more, but carries "dirt".
Matrix Factor (MF) 0.98 (Negligible suppression)0.65 (Significant suppression)Critical: PPT fails to remove phospholipids, causing signal loss.
Process Efficiency 83%63%LLE is more efficient overall due to cleaner signal.
Selectivity (Chromatograms)
  • Blank Plasma: No interfering peaks at retention time (RT) of 2.4 min.

  • LLOQ Sample: Distinct peak with Signal-to-Noise (S/N) > 10.

Part 6: Scientific Rationale & Troubleshooting

Why Alkaline Extraction?

Morpholine derivatives are bases. At physiological pH (7.4), they exist in equilibrium between ionized and non-ionized forms. By adjusting the pH to >10 (using NaOH), we drive the equilibrium to the non-ionized free base form. This form is highly soluble in organic solvents like MTBE, ensuring high recovery and separating the drug from water-soluble plasma proteins and salts.

Self-Validating System: The Role of IS

Using a deuterated internal standard (e.g., Phenmetrazine-d5) creates a self-validating system. Any loss of analyte during extraction or suppression of ionization in the source is mirrored by the IS. The ratio of Analyte/IS remains constant, correcting for systematic errors.

Troubleshooting Guide
  • Low Sensitivity: Check the pH of the extraction buffer. If pH < pKa, recovery drops.

  • Peak Tailing: Secondary amines interact with silanols on the column. Use a column with "end-capping" technology or add Ammonium Formate to the mobile phase to mask silanols.

Conclusion

For the quantification of (S)-3-(4-Methoxyphenyl)morpholine , the LC-MS/MS method with Liquid-Liquid Extraction is the superior choice over HPLC-UV or PPT-based methods. It offers the necessary sensitivity (0.1 ng/mL LLOQ) for pharmacokinetic profiling and the selectivity required to eliminate matrix interferences common in plasma analysis.

Researchers are advised to adopt the LLE protocol described above to ensure regulatory compliance (FDA/ICH M10) and data integrity during drug development.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[5] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17998842, 3-(4-Methoxyphenyl)morpholine. Available at: [Link]

  • Breda, M., et al. "Determination of morpholinyl anthracyclines in plasma by HPLC." Journal of Chromatography B. (1992).[6] (Foundational text on morpholine extraction). Available at: [Link]

Sources

Comparative synthesis costs of (S)-3-(4-Methoxyphenyl)morpholine vs analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: (S)-3-(4-Methoxyphenyl)morpholine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for norepinephrine-dopamine releasing agents (NDRAs) and sigma receptor ligands.[1] Unlike its regioisomer phendimetrazine (a 2-phenyl-3-methylmorpholine derivative), the 3-aryl substitution pattern presents unique synthetic challenges due to the steric hindrance at the benzylic position adjacent to the nitrogen.[1]

Verdict: For high-purity applications requiring >99% ee, the Chiral Pool Synthesis via Ethylene Sulfate Cyclization is the superior methodology. While the Classical Resolution route offers lower raw material costs (approx. 40% less), the operational expenditure (OpEx) and yield loss (max 50% theoretical) make it inferior for scale-up.[1]

Part 1: Strategic Route Analysis

The Precision Pathway: Chiral Pool Synthesis (Recommended)

This route utilizes enantiopure amino acids to establish stereochemistry ab initio, eliminating the need for wasteful resolution steps.[1] The recent adoption of ethylene sulfate as a cyclization agent has revolutionized this pathway, replacing low-yielding dibromide alkylations.

  • Mechanism: Reduction of (S)-4-methoxyphenylglycine followed by a redox-neutral amphoteric cyclization.[1][2]

  • Key Advantage: Retention of configuration; single-step cyclization.[1][2]

  • Primary Cost Driver: (S)-4-Methoxyphenylglycine (starting material).[1][2]

The Commodity Pathway: Racemic Synthesis & Resolution

The industrial baseline utilizes cheap commodity aldehydes.[1][2] This route is viable only if the unwanted (R)-enantiomer can be racemized and recycled, or if the racemate itself is the product.[1]

  • Mechanism: Henry reaction (nitroaldol) or Strecker synthesis followed by reductive cyclization and fractional crystallization with chiral acids.[1][2]

  • Key Advantage: Extremely low raw material costs.[1][2]

  • Primary Cost Driver: Labor, solvent volume for resolution, and yield loss.

Part 2: Decision Matrix & Workflow Visualization

The following diagram illustrates the critical decision points between the two primary pathways.

Synthesis_Decision_Matrix Start Target: (S)-3-(4-Methoxyphenyl)morpholine Decision Is >98% ee required? Start->Decision Route_A Route A: Chiral Pool (High Precision) Decision->Route_A Yes Route_B Route B: Racemic Resolution (Low BOM Cost) Decision->Route_B No (or Cost Sensitive) SM_A SM: (S)-4-Methoxyphenylglycine (~$2.00/g) Route_A->SM_A SM_B SM: 4-Methoxybenzaldehyde (~$0.05/g) Route_B->SM_B Step_A1 Step 1: Reduction to Amino Alcohol (LiAlH4 or BH3) SM_A->Step_A1 Step_B1 Step 1: Henry Reaction + Reduction (Yield: 70%) SM_B->Step_B1 Step_A2 Step 2: Cyclization with Ethylene Sulfate (Yield: 85-92%) Step_A1->Step_A2 Final Final Product (S)-Isomer Step_A2->Final Step_B2 Step 2: Cyclization (Dibromide) (Yield: 60%) Step_B1->Step_B2 Step_B3 Step 3: Resolution (L-Mandelic Acid) (Max Yield: 40%) Step_B2->Step_B3 Step_B3->Final

Caption: Decision matrix comparing the Chiral Pool (blue) and Racemic Resolution (red) pathways based on enantiopurity requirements and starting material costs.

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Chiral Pool Synthesis

Objective: Synthesis of (S)-3-(4-methoxyphenyl)morpholine via Ethylene Sulfate. Scale: 10 mmol baseline.

Step 1: Reduction of Amino Acid[1]
  • Reagents: Suspend (S)-4-methoxyphenylglycine (1.81 g, 10 mmol) in dry THF (20 mL) under N₂.

  • Addition: Cool to 0°C. Add LiAlH₄ (2.4 M in THF, 8.3 mL, 20 mmol) dropwise.

    • Expert Insight: The induction period can be dangerous.[1][2] Ensure initiation (bubbling) before increasing addition rate.[1][2]

  • Reflux: Warm to RT, then reflux for 6 hours.

  • Workup: Fieser workup (add x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter precipitate.[1][2] Concentrate filtrate to yield (S)-2-amino-2-(4-methoxyphenyl)ethanol .[1][2]

    • Checkpoint: Purity should be >95% by NMR.[1][2] No purification needed for next step.[1][2]

Step 2: Cyclization with Ethylene Sulfate (The "Ortiz" Method)

This step replaces the problematic dialkylation often seen with dibromoethane.[1][2]

  • Setup: Dissolve the amino alcohol (1.67 g, 10 mmol) in t-Amyl alcohol (30 mL).

  • Reagents: Add Ethylene Sulfate (1.24 g, 10 mmol) and DBU (1.52 g, 10 mmol) or t-BuOK (1.1 eq).

  • Reaction: Heat to 40°C for 4 hours.

    • Mechanism:[1][2][3][4][5][6] The amino group attacks the sulfate to form the sulfamate intermediate.[1][2]

  • Cyclization: Increase temperature to 80°C for 2 hours to effect the intramolecular displacement.

  • Purification: Acid/Base extraction. Acidify to pH 2, wash with ether (removes non-basic impurities).[2] Basify aqueous layer to pH 12, extract with DCM.[2]

  • Yield: Expect 1.6 - 1.7 g (85-90%).

Protocol B: Classical Resolution (Comparative Baseline)

Objective: Isolation of (S)-enantiomer from racemic mixture.[1][2]

  • Formation: Dissolve racemic 3-(4-methoxyphenyl)morpholine (10 g) in hot Ethanol (50 mL).

  • Acid Addition: Add L-(+)-Mandelic acid (0.5 eq, 3.9 g).

    • Expert Insight: Using 0.5 eq (the "Pope-Peachey" method) is more efficient than 1.0 eq, as it forces the less soluble salt to crash out while leaving the other enantiomer in solution.[1]

  • Crystallization: Cool slowly to 4°C overnight.

  • Recrystallization: Filter the salt. Recrystallize from EtOH/Water (9:1) to upgrade ee from ~80% to >99%.

  • Free Basing: Treat salt with 1M NaOH and extract with DCM.

Part 4: Comparative Data Analysis

The following table contrasts the two methods against the 2-phenyl isomer (Phenmetrazine analog) to highlight structural cost implications.

Metric(S)-3-Aryl (Chiral Pool)(S)-3-Aryl (Resolution)2-Aryl Analog (Phenmetrazine)
Starting Material Cost High ($1,500/kg)Low ($50/kg)Low ($40/kg)
Step Count 24 (incl.[1] resolution)3
Overall Yield ~80%~35% (of racemate)~65%
Atom Economy HighLow (discarded isomer)Medium
E-Factor (Waste/Product) ~15>50~25
Scalability ExcellentPoor (volume intensive)Good
Critical Reagent Ethylene SulfateL-Mandelic AcidBromopropiophenone
Analogs Comparison
  • 3-(4-Methoxyphenyl)morpholine (Target): The electron-donating methoxy group slightly increases the nucleophilicity of the amine, making the cyclization step faster than in the unsubstituted 3-phenylmorpholine.[1]

  • Phenmetrazine (2-Phenyl isomer): Much cheaper to synthesize because the precursor (alpha-bromoketone) is a commodity chemical used in large-scale fragrance and pharma manufacturing.[1][2] The 3-aryl substitution requires the more expensive amino acid or nitrostyrene precursors.[1][2]

Part 5: References

  • Ortiz, K. G., et al. (2024).[2][7] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines using Ethylene Sulfate." Journal of the American Chemical Society.[1][2] [1][2]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[7] "Catalytic Asymmetric Synthesis of Morpholines: Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines." The Journal of Organic Chemistry, 81(19), 8696–8709. [1][2]

  • Dugar, S., et al. (2014).[2] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 47(05), 612-618.

  • Aubineau, T., & Cossy, J. (2018).[6][8] "A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines." Organic Letters, 20(23), 7419–7423. [1][2]

Sources

A Comprehensive Guide to the Qualification of (S)-3-(4-Methoxyphenyl)morpholine as a Quality Control Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3-(4-Methoxyphenyl)morpholine is a chiral morpholine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] The stereochemical integrity of this intermediate is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API).[3][4] Consequently, a highly characterized, reliable reference standard is indispensable for the quality control of (S)-3-(4-Methoxyphenyl)morpholine, ensuring the identity, purity, and consistency of starting materials in drug development and manufacturing.

This guide provides a comprehensive framework for the qualification of (S)-3-(4-Methoxyphenyl)morpholine as a primary reference standard. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of an ideally qualified reference standard versus a typical research-grade material. The methodologies detailed herein are grounded in established principles of analytical chemistry and regulatory expectations for pharmaceutical quality control.[5][6][7][8][9]

The Imperative of a Qualified Reference Standard

A reference standard serves as the benchmark against which production batches of a material are evaluated. For a chiral compound like (S)-3-(4-Methoxyphenyl)morpholine, the reference standard must be thoroughly characterized to confirm not only its chemical purity but also its enantiomeric purity. The United States Pharmacopeia (USP) defines reference standards as substances chosen for their high purity, critical characteristics, and suitability for their intended purpose.[10][11] Failure to use a properly qualified reference standard can lead to inaccurate batch release decisions, potentially compromising the quality, safety, and efficacy of the final drug product.

The qualification of a primary reference standard is a rigorous process that involves a battery of analytical tests to unequivocally establish its identity, purity, and other critical attributes. This guide will delineate a logical workflow for this qualification process.

Analytical Workflow for Reference Standard Qualification

The qualification of a candidate batch of (S)-3-(4-Methoxyphenyl)morpholine as a primary reference standard involves a multi-faceted analytical approach. The goal is to build a comprehensive profile of the material, leaving no ambiguity about its quality.

Reference_Standard_Qualification_Workflow cluster_2 Phase 3: Final Qualification NMR 1H NMR & 13C NMR MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy HPLC_Purity HPLC-UV (Achiral) FTIR->HPLC_Purity Purity Profiling Chiral_HPLC Chiral HPLC HPLC_Purity->Chiral_HPLC Enantiomeric Purity GC_MS GC-MS (Residual Solvents) Chiral_HPLC->GC_MS Volatile Impurities LOD_KF LOD & Karl Fischer GC_MS->LOD_KF Water & Volatiles ROI Residue on Ignition (ROI) LOD_KF->ROI Inorganic Impurities Mass_Balance Mass Balance Assay ROI->Mass_Balance Purity Calculation COA Certificate of Analysis (CoA) Generation Mass_Balance->COA Documentation Candidate_Batch Candidate Batch of (S)-3-(4-Methoxyphenyl)morpholine Candidate_Batch->NMR Structural Elucidation

Caption: Qualification workflow for (S)-3-(4-Methoxyphenyl)morpholine reference standard.

Comparative Analysis: Reference Standard vs. Research-Grade Material

The difference in quality between a fully qualified reference standard and a typical research-grade batch of (S)-3-(4-Methoxyphenyl)morpholine can be significant. The following tables present hypothetical, yet realistic, comparative data to illustrate these differences.

Table 1: Identity and Physicochemical Properties

ParameterQualified Reference StandardTypical Research-Grade MaterialJustification for Specification
Appearance White to off-white crystalline solidWhite to yellowish powderColor may indicate the presence of impurities or degradation products.
¹H NMR Conforms to structureGenerally conforms, may show minor unidentified peaksUnambiguous confirmation of the chemical structure is paramount.[12][13][14]
¹³C NMR Conforms to structureConforms to structureConfirms the carbon skeleton and absence of major structural isomers.
Mass Spec (ESI+) [M+H]⁺ at m/z 194.1176 ± 5 ppm[M+H]⁺ at m/z 194.1High-resolution MS provides elemental composition confirmation.
Melting Point 118.0 - 120.0 °C (sharp)115 - 120 °C (broad)A narrow melting range is indicative of high purity.

Table 2: Purity and Impurity Profile

ParameterQualified Reference StandardTypical Research-Grade MaterialJustification for Specification
Purity (HPLC, 254 nm) ≥ 99.8%≥ 98.0%High purity is the cornerstone of a reference standard.
Enantiomeric Purity ≥ 99.9% (S)-enantiomer≥ 97.0% (S)-enantiomerCritical for stereospecific synthesis and biological activity.[3][4][15]
Largest Unidentified Impurity ≤ 0.05%≤ 0.5%Minimizes the impact of unknown substances on assays.
Total Impurities ≤ 0.15%≤ 2.0%Ensures the standard is predominantly the intended analyte.
Water Content (Karl Fischer) ≤ 0.1%≤ 1.0%Water content can affect stability and accurate weighing.
Residual Solvents (GC-MS) Meets ICH <467> limitsNot specifiedControl of residual solvents is a key safety and quality attribute.
Residue on Ignition ≤ 0.05%Not specifiedLimits the content of inorganic impurities.
Assay (by Mass Balance) 99.9% Not performedProvides the most accurate measure of the pure substance content.

Detailed Experimental Protocols

Identity Confirmation

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of (S)-3-(4-Methoxyphenyl)morpholine.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Procedure:

    • Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra and assign peaks to the corresponding protons and carbons in the molecule.

    • The ¹H NMR spectrum should show characteristic signals for the methoxy group, the aromatic protons, and the morpholine ring protons. The integration of these signals should be consistent with the number of protons in each environment.[12][16]

    • The ¹³C NMR spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.

1.2 High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition.

  • Instrumentation: ESI-QTOF Mass Spectrometer.

  • Procedure:

    • Prepare a dilute solution of the sample in methanol (approx. 10 µg/mL).

    • Infuse the solution into the ESI source in positive ion mode.

    • Acquire the mass spectrum over a range of m/z 50-500.

    • The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical mass (C₁₁H₁₆NO₂⁺, theoretical m/z 194.1176).

Purity Assessment

2.1 HPLC Purity (Achiral)

  • Objective: To determine the chemical purity and quantify impurities.

  • Instrumentation: HPLC with UV detector.

  • Method:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile.

  • Analysis: Calculate the area percent of the main peak relative to the total peak area.

2.2 Chiral HPLC for Enantiomeric Purity

  • Objective: To determine the enantiomeric excess of the (S)-enantiomer. The development of chiral HPLC methods often requires screening various chiral stationary phases (CSPs).[17][18][19][20]

  • Instrumentation: HPLC with UV detector.

  • Method:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: 0.5 mg/mL in mobile phase.

  • Analysis: Ensure baseline separation between the (S) and (R) enantiomers. Calculate the area percent of the (S)-enantiomer.

Chiral_HPLC_Workflow Start Prepare Sample and Racemic Standard Inject_Racemic Inject Racemic Standard to Confirm Resolution Start->Inject_Racemic Inject_Sample Inject (S)-enantiomer Sample Inject_Racemic->Inject_Sample System Suitability Pass Integrate Integrate Peaks for (S) and (R) Enantiomers Inject_Sample->Integrate Calculate Calculate Enantiomeric Purity (% Area) Integrate->Calculate Report Report Result Calculate->Report

Caption: Workflow for Chiral HPLC analysis.

Final Qualification

3.1 Mass Balance Assay

  • Objective: To assign a purity value based on the sum of all measured impurities.

  • Calculation: Assay (%) = 100% - % Water - % Residual Solvents - % Residue on Ignition - % Non-volatile Impurities (from HPLC)

  • Rationale: This method provides a more accurate purity value than a single chromatographic assay because it accounts for all major types of impurities (water, solvents, inorganic, and organic). This approach is consistent with guidelines for the qualification of primary standards.

Conclusion

The qualification of (S)-3-(4-Methoxyphenyl)morpholine as a reference standard is a critical activity that underpins the quality control of this important synthetic intermediate. A rigorous, multi-technique approach is necessary to establish its identity and purity with a high degree of confidence. As demonstrated, a qualified reference standard possesses a level of characterization far exceeding that of a typical research-grade material. By adhering to the principles and protocols outlined in this guide, researchers and drug developers can ensure the reliability of their analytical data and the quality of their products, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • ICH Q7 Guidance - Zamann Pharma Support GmbH. Available from: [Link]

  • Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards - IntuitionLabs.ai. Available from: [Link]

  • Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance - ComplianceOnline. Available from: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy - gmp-compliance.org. Available from: [Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia. Available from: [Link]

  • <11> USP REFERENCE STANDARDS. Available from: [Link]

  • USP: <11> Reference Standards - Draft published for Comment - ECA Academy. Available from: [Link]

  • 1H and 13C NMR Spectra of N-substituted Morpholines - PubMed. Available from: [Link]

  • USP Reference Standards. Available from: [Link]

  • Chiral HPLC Method Development. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available from: [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC. Available from: [Link]

  • Multiplet shape in proton NMR of morpholines - Chemistry Stack Exchange. Available from: [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. Available from: [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. Available from: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]

  • Different analytical methods of estimation of morpholine or its derivatives - ResearchGate. Available from: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - MDPI. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. Available from: [Link]

  • Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. Available from: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available from: [Link]

  • Syntheses, analytical and pharmacological characterizations of the 'legal high' 4-[1-(3-methoxyphenyl)cyclohexyl]morpholine (3-MeO-PCMo) and analogues - PubMed. Available from: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra - SciSpace. Available from: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. Available from: [Link]

  • 3-(4-methoxyphenyl)morpholine (C11H15NO2) - PubChemLite. Available from: [Link]

  • Mass Spectrometry: Fragmentation. Available from: [Link]

  • Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed. Available from: [Link]

Sources

Safety Operating Guide

Professional Safety and Disposal Protocols for (S)-3-(4-Methoxyphenyl)morpholine in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe lifecycle management of pharmaceutical intermediates is just as critical as the synthesis itself. (S)-3-(4-Methoxyphenyl)morpholine —frequently handled as its hydrochloride salt—is a highly versatile building block widely utilized in medicinal chemistry, particularly in the design of compounds targeting neurological disorders[1].

Because substituted morpholines contain a secondary amine functionality and an electron-rich aromatic ring, they present specific physicochemical hazards. Improper disposal not only risks regulatory non-compliance but can also lead to environmental persistence or dangerous cross-reactions in chemical waste streams. This guide provides a self-validating, step-by-step operational and disposal framework grounded in the endorsed by the American Chemical Society (ACS)[2][3].

Physicochemical Hazard Profile

Before initiating any workflow, you must recognize the physical state and reactivity profile of the specific form of the compound you are handling. This data dictates your PPE, containment strategy, and waste routing.

PropertyValue (Free Base)Value (Hydrochloride Salt)Operational Implication
CAS Number 27347-14-4 (racemic/unspecified)1171560-33-0[4]Critical for accurate RCRA waste manifesting.
Physical State Viscous oil / Low-melting solidCrystalline powderDictates spill response (absorbent pads vs. wet sweeping).
Solubility Organic solvents (DCM, EtOAc)Water, MethanolDetermines waste stream routing (aqueous vs. organic).
Acid/Base Profile Weak base (secondary amine)Weak acid (in solution)Avoid mixing the free base with strong acids to prevent exothermic reactions.
Operational Handling & PPE Protocol

To minimize the risk of exposure and ensure the integrity of your research, follow this self-validating handling protocol.

Step 1: PPE Selection

  • Action: Don a chemically resistant lab coat, tightly fitting safety goggles, and double-layered nitrile gloves.

  • Causality: Morpholine derivatives can act as permeation vectors through certain polymers. Nitrile provides a superior chemical barrier against secondary organic amines compared to standard latex, preventing transdermal absorption.

Step 2: Environmental Control

  • Action: Conduct all weighing and transfers within a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Causality: The HCl salt form is highly prone to aerosolization. Draft control prevents the inhalation of active pharmaceutical dust, aligning with the .

Step 3: Static-Free Transfer

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality: Static charge can cause the fine powder of the HCl salt to repel and disperse, leading to invisible micro-contamination of the balance area.

Step 4: Self-Validation Check

  • Action: After handling, perform a visual white-glove wipe test (wiping the balance and hood surface with a clean, dry Kimwipe). If the wipe shows any residue, the transfer technique was flawed, and immediate decontamination with ethanol is required.

Standard Operating Procedure (SOP) for Waste Disposal

Under no circumstances should (S)-3-(4-Methoxyphenyl)morpholine be disposed of down the drain or chemically neutralized in-house for the purpose of discarding. It must be routed to a licensed commercial incinerator in compliance with .

Step 1: Matrix Identification & Segregation

  • Action: Separate waste into Aqueous, Halogenated Organic, and Non-Halogenated Organic streams.

  • Causality: Mixing halogenated solvents (e.g., DCM) with non-halogenated solvents (e.g., Methanol) significantly increases commercial incineration costs and can lead to incompatible, gas-producing chemical reactions in the accumulation drum.

Step 2: Containment

  • Action: Transfer the waste into a UN-rated High-Density Polyethylene (HDPE) carboy.

  • Causality: HDPE is chemically inert to both the basic nature of the free base and the acidic nature of the HCl salt, preventing container degradation and leaks during storage.

Step 3: Stabilization & Self-Validation

  • Action: Before sealing aqueous waste containing the HCl salt, test the pH using indicator strips. Adjust to a neutral range (pH 6-8) using dilute NaOH or HCl.

  • Causality: Highly acidic or basic waste can react with other trace chemicals in the drum, generating pressure. A neutral pH validates that the waste is stable for transit.

Step 4: Manifesting

  • Action: Label the container with the exact chemical name, CAS number (1171560-33-0), and accumulation start date. Transfer to the Satellite Accumulation Area (SAA) for professional EHS pickup.

G Start Waste Generation: (S)-3-(4-Methoxyphenyl)morpholine Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid EHS EHS / SAA Collection Solid->EHS OrgNonHal Non-Halogenated Organic Waste Liquid->OrgNonHal e.g., MeOH, EtOAc OrgHal Halogenated Organic Waste Liquid->OrgHal e.g., DCM, Chloroform Aqueous Aqueous Waste (pH 6-8) Liquid->Aqueous Aqueous extracts OrgNonHal->EHS OrgHal->EHS Aqueous->EHS Incineration Licensed Commercial Incineration (EPA RCRA) EHS->Incineration Final Destruction

Figure 1: Professional waste segregation and disposal routing for (S)-3-(4-Methoxyphenyl)morpholine.

Spill Response & Decontamination Workflow

In the event of an accidental spill, immediate containment is required to prevent laboratory cross-contamination.

Step 1: State Assessment & Containment

  • Solid Spill (HCl Salt): Do not dry sweep. Dampen the powder gently with a compatible solvent (like water or ethanol) to reduce aerosolization, then sweep into a dustpan.

  • Liquid Spill (Free Base/Solution): Surround the spill with inert absorbent pads or vermiculite. Do not use combustible materials like paper towels for large organic spills.

  • Causality: Dry sweeping generates inhalable API dust. Using inert absorbents prevents secondary fires if the compound is dissolved in a flammable solvent.

Step 2: Decontamination

  • Action: Wash the affected area with a 10% soap/water solution, followed by a final wipe-down with 70% Ethanol.

  • Self-Validation Step: After wiping the area with ethanol, use a secondary dry Kimwipe. If the dry wipe shows any discoloration or picks up residue, repeat the ethanol wash until the wipe remains completely clean, ensuring total removal of the API.

Spill Spill Spill Detected Assess Assess Size & State (Solid vs Liquid) Spill->Assess PPE Don Appropriate PPE (Nitrile, Goggles, Mask) Assess->PPE Contain Contain Spill (Dampen solid / Absorb liquid) PPE->Contain Collect Collect in HDPE Container Contain->Collect Decon Decontaminate Area (Soap & Water / EtOH) Collect->Decon Report Report to EHS Decon->Report

Figure 2: Step-by-step spill response and decontamination workflow for morpholine derivatives.

References
  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. URL:[Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Committee on Chemical Safety, 2016. URL:[Link]

  • US Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. EPA Office of Resource Conservation and Recovery. URL:[Link]

Sources

Personal protective equipment for handling (S)-3-(4-Methoxyphenyl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive operational manual for the safe handling of (S)-3-(4-Methoxyphenyl)morpholine .

As a Senior Application Scientist, I have structured this content to prioritize mechanism-based safety . We do not simply follow rules; we understand the chemical behaviors (basicity, lipophilicity, and volatility) that dictate our safety protocols.

Executive Safety Summary

(S)-3-(4-Methoxyphenyl)morpholine is a chiral morpholine derivative often used as a scaffold in medicinal chemistry. While specific toxicological data for this enantiomer may be limited in public repositories, we apply the Precautionary Principle based on its structural pharmacophore: a secondary cyclic amine coupled with an electron-rich aryl group.

Primary Hazard Drivers:

  • Secondary Amine Functionality: Imparts high basicity (

    
    ), leading to potential Skin Corrosion (Category 1B)  and Serious Eye Damage (Category 1) .
    
  • Lipophilicity: The methoxyphenyl group increases lipid solubility compared to morpholine, enhancing dermal absorption rates.

  • Physical State: Typically a solid/powder. The primary exposure vector is inhalation of dust during weighing and dermal contact during solution transfer.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must validate the engineering controls. PPE is the last line of defense, not the first.

Engineering Control Verification
Control SystemRequirementScientific Rationale
Fume Hood Mandatory. Face velocity: 80–100 fpm.Morpholine derivatives are respiratory irritants. The hood captures aerosolized dust during weighing.
Static Control Ionizing bar or anti-static gun.Dry amine powders are prone to static charge, causing "fly-away" powder that bypasses standard airflow capture.
Waste Trap Segregated basic/organic waste.Prevents exothermic reaction with acidic waste streams (violent heat generation).

Personal Protective Equipment (PPE) Matrix

The following selection is based on permeation data for cyclic amines and aryl ethers.

A. Hand Protection (Gloves)

Critical Insight: Latex is prohibited .[1] Morpholine derivatives can permeate natural rubber latex in <10 minutes.

Glove MaterialThickness (mil)Breakthrough TimeUsage Protocol
Nitrile (Disposable)

5 mil
~15–30 minsStandard Handling: Use for weighing solid or handling dilute solutions. Change immediately upon splash.
Laminated Film (Silver Shield/4H) 2.7 mil> 480 minsHigh Risk: Mandatory for cleaning spills, handling concentrated stock solutions, or prolonged immersion tasks.
Double Gloving Inner: NitrileOuter: NitrileN/ATechnique: Wear a colored inner glove (e.g., orange) and a standard outer glove. If the inner color becomes visible through a tear, exit and replace.
B. Eye & Face Protection

Critical Insight: Safety glasses are insufficient for this compound in solution. The high pH can cause saponification of corneal lipids, leading to permanent opacity.

  • Solids/Weighing: Chemical Safety Goggles (indirect vent).

  • Liquids/Synthesis: Chemical Safety Goggles + Face Shield (if volume > 50 mL).

C. Respiratory Protection[2][3][4][5][6][7][8][9]
  • Primary: Fume hood (Engineering Control).

  • Secondary (Spill/Failure): Full-face respirator with Organic Vapor/P100 (OV/P100) cartridges. Note: Amine vapors have poor warning properties (olfactory fatigue); change cartridges strictly by schedule.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Glove Check: Inflate nitrile gloves with air to check for pinholes before donning.

  • Balance Setup: Place the analytical balance inside the fume hood.

  • Static Neutralization: Use an anti-static gun on the spatula and weighing boat.

  • Transfer: Transfer the solid (S)-3-(4-Methoxyphenyl)morpholine gently. Avoid rapid dumping which creates dust clouds.

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe before removing hands from the hood.

Phase 2: Reaction & Dissolution
  • Solvent Choice: When dissolving, add solvent slowly. Amine solvation can be mildly exothermic.

  • Vessel Venting: Do not seal reaction vessels immediately if heat is generated. Pressure buildup can rupture glass.

  • Syringe Transfer: If handling liquid free-base, use Luer-lock syringes to prevent needle detachment under pressure.

Phase 3: Waste Disposal
  • Classification: Organic Base / Amine Waste.

  • Segregation: NEVER mix with oxidizing acids (Nitric, Perchloric) or acid chlorides.[2] This will cause violent evolution of toxic gas and heat.[3]

  • Labeling: Clearly mark container as "Contains Morpholine Derivatives - Corrosive/Toxic."

Visualized Safety Logic

Diagram 1: PPE Decision Hierarchy

This logic flow ensures you select the correct protection level based on the physical state and quantity of the chemical.

PPE_Decision_Tree Start Start: Handling (S)-3-(4-Methoxyphenyl)morpholine State_Check Is the chemical Solid or Liquid? Start->State_Check Solid_Path Solid (Powder) State_Check->Solid_Path Liquid_Path Liquid / Solution State_Check->Liquid_Path Dust_Risk Risk: Inhalation of Dust Solid_Path->Dust_Risk Vol_Check Volume > 50mL or Concentrated? Liquid_Path->Vol_Check Solid_PPE PPE: Nitrile Gloves + Goggles + Lab Coat Control: Fume Hood Mandatory Dust_Risk->Solid_PPE Low_Vol Low Volume Vol_Check->Low_Vol High_Vol High Volume / Spill Cleanup Vol_Check->High_Vol Standard_PPE PPE: Double Nitrile + Goggles Low_Vol->Standard_PPE High_PPE PPE: Laminate Gloves + Face Shield + Goggles High_Vol->High_PPE

Caption: Decision logic for selecting PPE based on physical state and volume, prioritizing respiratory and dermal protection.

Diagram 2: Emergency Spill Response

A self-validating workflow for immediate containment.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area & Alert Personnel Spill->Evacuate Assess 2. Assess: Is it > 100mL or Outside Hood? Evacuate->Assess Major YES (Major Spill) Assess->Major Minor NO (Minor Spill) Assess->Minor Call_EHS Call EHS / Fire Dept. Do Not Enter Major->Call_EHS Don_PPE 3. Don PPE: Silver Shield Gloves, Goggles, Resp (if outside hood) Minor->Don_PPE Absorb 4. Absorb with Vermiculite or Sand Don_PPE->Absorb Neutralize 5. Clean Surface with Dilute Acetic Acid (Vinegar) Absorb->Neutralize Dispose 6. Bag as Hazardous Amine Waste Neutralize->Dispose

Caption: Step-by-step spill response protocol distinguishing between minor lab spills and major containment breaches.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.). Morpholine (Compound Summary). National Library of Medicine. Retrieved from [Link](Used as the primary toxicological analogue for morpholine derivatives).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.